molecular formula C20H22N4O10S B7790884 cefuroxime axetil

cefuroxime axetil

Cat. No.: B7790884
M. Wt: 510.5 g/mol
InChI Key: KEJCWVGMRLCZQQ-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefuroxime Axetil is a second generation semi-synthetic cephalosporin and a beta-lactam antibiotic with bactericidal activity. Cefuroxime's effect is dependent on its binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. Binding results in the inhibition of the transpeptidase enzymes, thereby preventing cross-linking of the pentaglycine bridge with the fourth residue of the pentapeptide and interrupting consequent synthesis of peptidoglycan chains. As a result, cefuroxime inhibits bacterial septum and cell wall synthesis formation.

Properties

IUPAC Name

1-acetyloxyethyl 3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,10,14,18H,7-8H2,1-3H3,(H2,21,29)(H,22,26)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJCWVGMRLCZQQ-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(OC(=O)C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)/C(=N/OC)/C3=CC=CO3)COC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O10S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble in water, Freely soluble in acetone; sparingly soluble in chloroform, ethyl acetate, methanol; slightly soluble in dehydrated alcohol. Insoluble in ether, water
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 347
Record name Cefuroxime axetil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to almost white crystalline powder, White powder

CAS No.

64544-07-6
Record name cefuroxime axetil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758677
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(acetyloxy)ethyl (6R,7R)-3-[(carbamoyloxy)methyl]-7-{[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cefuroxime axetil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

The Amorphous Advantage: A Deep Dive into the Enhanced Solubility and Bioavailability of Cefuroxime Axetil

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cefuroxime (B34974) axetil, a second-generation cephalosporin (B10832234) antibiotic, serves as a critical tool in the management of a variety of bacterial infections. As a prodrug, it is hydrolyzed in vivo to its active form, cefuroxime. However, the oral bioavailability of cefuroxime axetil is notably influenced by its solid-state properties, specifically its existence in either a crystalline or an amorphous form. This technical guide provides a comprehensive analysis of the differences in solubility and bioavailability between these two forms, offering valuable insights for formulation development and optimization. It is well-established that the amorphous form of a drug often exhibits higher solubility and dissolution rates compared to its crystalline counterpart, and this principle holds true for this compound, directly impacting its therapeutic efficacy.[1][2] The crystalline form is known to be less soluble and consequently less bioavailable.

Comparative Solubility and Dissolution

The solubility of a drug is a critical determinant of its oral absorption. For poorly water-soluble drugs like this compound, enhancing solubility is a key strategy to improve bioavailability.[3][4] The amorphous form of this compound consistently demonstrates superior solubility and a faster dissolution rate compared to the crystalline form.[5][6] This is attributed to the higher internal energy and lack of a long-range ordered molecular structure in the amorphous state, which requires less energy to overcome lattice forces for dissolution.[2]

Quantitative Solubility Data
FormSolvent/MediumSolubility (µg/mL)Reference
CrystallineDistilled Water (pH 6.8)62
Amorphous (Solid Dispersion with HPC)Distilled Water (pH 6.8)247
Amorphous (Solid Dispersion with Sylysia 350)Not Specified9-fold increase compared to pure drug[6]
Dissolution Profile Comparison

Studies have consistently shown a significantly enhanced dissolution rate for amorphous this compound, often prepared as solid dispersions, when compared to the pure crystalline drug.[7][8] For instance, solid dispersions of this compound with hydrophilic carriers like urea (B33335) or in the form of fast-dissolving tablets have demonstrated a marked improvement in the rate and extent of drug release.[7] In one study, the pure drug released a maximum of about 30.23% over 120 minutes, whereas solid dispersions showed a much faster and higher release profile.[7]

Impact on Bioavailability

The enhanced solubility and dissolution of amorphous this compound directly translate to improved bioavailability.[1][2] The absorption of this compound is a rate-limiting step, and by providing the drug in a more readily soluble form, its absorption from the gastrointestinal tract is significantly increased.[3] While direct comparative bioavailability studies between purely amorphous and purely crystalline forms in a single study are not extensively detailed in the provided results, the principle that increased solubility of this BCS Class II drug leads to enhanced bioavailability is a recurring theme.[3] Crystalline this compound has been reported to have a bioavailability of less than 18%.[3] In contrast, formulations designed to present the drug in a more amorphous or solubilized state have shown improved pharmacokinetic parameters.

Pharmacokinetic Parameters of this compound Formulations
FormulationCmax (mg/L)Tmax (h)Absolute Bioavailability (%)Reference
Marketed Formulation (500 mg oral dose)4.7 - 12.01.5 - 467.9[9]
250 mg Tablets4.42 - 3~30% (fasting) to ~60% (with food)[10]

Note: The specific solid-state form of the drug in these marketed formulations is not always explicitly stated in the abstracts, but formulations are often optimized to enhance dissolution and bioavailability, which frequently involves the use of amorphous forms or techniques to generate them in situ.

Experimental Protocols

Solubility Determination (Saturation Solubility Method)

A common method to determine the saturation solubility of this compound involves the following steps:

  • Sample Preparation: An excess amount of the this compound sample (either amorphous or crystalline) is added to a specific volume of a chosen solvent (e.g., 0.1M HCl, distilled water, phosphate (B84403) buffer).[2][7]

  • Equilibration: The samples are agitated, typically in a mechanical shaker or a water bath, at a controlled temperature (e.g., 37.0 ± 0.5°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[2][7]

  • Separation: The suspension is then filtered to remove the undissolved solid.[2][7]

  • Quantification: The concentration of this compound in the filtrate is determined using a suitable analytical method, commonly UV-Vis spectrophotometry at a wavelength of approximately 278 nm.[2][7]

In Vitro Dissolution Testing

Dissolution studies are crucial for evaluating the release characteristics of different formulations. A standard protocol is as follows:

  • Apparatus: A USP Type II (paddle) dissolution apparatus is typically used.[3][7]

  • Dissolution Medium: A specified volume (e.g., 900 mL) of a relevant dissolution medium is placed in the vessels. Common media include 0.07M HCl or 0.1M HCl to simulate gastric fluid.[3][7][11]

  • Test Conditions: The temperature of the medium is maintained at 37.0 ± 0.5°C, and the paddle is rotated at a constant speed (e.g., 50 or 100 rpm).[3][7]

  • Sample Introduction: A sample of the formulation equivalent to a specific dose of this compound is introduced into each vessel.[7]

  • Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals and replaced with fresh medium.[3]

  • Analysis: The concentration of dissolved this compound in the samples is determined by UV-Vis spectrophotometry or HPLC.[3][12]

In Vivo Bioavailability Study (Cross-over Design)

To compare the bioavailability of different formulations, a randomized, two-period crossover study in healthy volunteers is a standard approach.[9][13]

  • Subject Recruitment: A cohort of healthy adult volunteers is enrolled in the study.[9]

  • Dosing: Subjects are randomly assigned to receive either the test formulation or a reference formulation in the first period. After a washout period (typically several days), they receive the other formulation.[9][13]

  • Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 5, 6, 7, and 8 hours post-dose).[14]

  • Plasma Analysis: The concentration of cefuroxime in the plasma samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12][14]

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), are calculated for each subject and formulation.[12]

  • Statistical Analysis: The bioequivalence of the formulations is assessed by comparing the 90% confidence intervals of the geometric mean ratios of Cmax and AUC.[14]

Visualizing the Workflow

Experimental Workflow for Generating Amorphous this compound via Solid Dispersion

experimental_workflow cluster_prep Preparation of Amorphous Solid Dispersion start Weigh this compound (Crystalline) carrier Select Hydrophilic Carrier (e.g., Urea, HPC, Poloxamer) solvent Dissolve in Suitable Solvent (e.g., Methanol) start->solvent mix Mix Drug and Carrier in Solvent carrier->mix solvent->mix evap Evaporate Solvent mix->evap collect Collect Solid Dispersion evap->collect process Pulverize and Sieve collect->process store Store in Desiccator process->store end_prep Amorphous this compound Solid Dispersion store->end_prep

Caption: Workflow for creating amorphous this compound.

Logical Flow of a Comparative Bioavailability Study

bioavailability_study cluster_study Comparative Bioavailability Study Workflow screening Volunteer Screening and Enrollment randomization Randomization to Treatment Groups screening->randomization period1 Period 1: Administer Formulation A or B randomization->period1 sampling1 Serial Blood Sampling period1->sampling1 washout Washout Period sampling1->washout period2 Period 2: Administer Formulation B or A washout->period2 sampling2 Serial Blood Sampling period2->sampling2 analysis Plasma Sample Analysis (HPLC) sampling2->analysis pk_calc Pharmacokinetic Parameter Calculation (Cmax, AUC) analysis->pk_calc stats Statistical Analysis (Bioequivalence Assessment) pk_calc->stats conclusion Conclusion on Relative Bioavailability stats->conclusion

Caption: Workflow of a comparative bioavailability study.

Conclusion

The solid-state form of this compound plays a pivotal role in its therapeutic effectiveness. The amorphous form, with its inherently higher solubility and faster dissolution rate, offers a significant advantage over the crystalline form in terms of oral bioavailability. For drug development professionals, focusing on formulation strategies that either utilize the amorphous form or promote its in-situ generation is crucial for developing bioequivalent and therapeutically effective generic products. Understanding the methodologies for characterizing these forms and evaluating their in vitro and in vivo performance is essential for successful product development and regulatory approval.

References

The Critical Influence of Stereochemistry on the Biological Activity of Cefuroxime Axetil Diastereomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefuroxime (B34974) axetil, a widely prescribed second-generation cephalosporin (B10832234) antibiotic, is administered as a 1:1 mixture of two diastereomers, designated as the R- and S-isomers. This technical guide provides a comprehensive analysis of the stereochemistry of these diastereomers and its profound impact on their biological activity. While both diastereomers are prodrugs that hydrolyze to the active antibacterial agent, cefuroxime, significant differences in their absorption and hydrolysis kinetics lead to distinct pharmacokinetic profiles. This guide synthesizes the available quantitative data, details key experimental methodologies for their separation and analysis, and presents visual workflows to elucidate the critical relationship between stereochemistry and therapeutic efficacy.

Introduction: The Stereochemical Dichotomy of Cefuroxime Axetil

This compound is the 1-(acetyloxy)ethyl ester prodrug of cefuroxime, designed to enhance oral bioavailability. The esterification process introduces a chiral center at the 1'-position of the axetil moiety, resulting in the formation of two diastereomers: (1'R, 6R, 7R)-cefuroxime axetil (R-isomer) and (1'S, 6R, 7R)-cefuroxime axetil (S-isomer).[1] Commercially available this compound is a racemic mixture of these two forms. Upon oral administration, these prodrugs are hydrolyzed by intestinal and blood esterases to release the active drug, cefuroxime, which exerts its antibacterial effect by inhibiting bacterial cell wall synthesis.[2] However, the spatial arrangement of the atoms in the R- and S-isomers significantly influences their interaction with biological systems, particularly during absorption and enzymatic hydrolysis, leading to stereoselective pharmacokinetics.

Differential Biological Activity of this compound Diastereomers

The primary difference in the biological activity of the R- and S-isomers of this compound lies in their pharmacokinetic properties, specifically their absorption and hydrolysis rates. Once hydrolyzed to cefuroxime, the antibacterial activity is identical as the active moiety is the same.

Stereoselective Absorption: An In Vitro Perspective

Studies utilizing the Caco-2 cell monolayer model, a well-established in vitro model for predicting human intestinal absorption, have demonstrated significant stereoselectivity in the transport and hydrolysis of this compound diastereomers.[1]

The key findings from these studies indicate that the R-isomer is more readily absorbed across the intestinal epithelium, leading to a higher appearance of the active drug, cefuroxime, in the basolateral (blood) side. Conversely, the S-isomer exhibits lower permeability and tends to accumulate as the unchanged prodrug within the intestinal cells.[1] This differential absorption is a critical factor influencing the overall bioavailability of cefuroxime from the racemic mixture.

Hydrolysis Kinetics

The rate of hydrolysis of the diastereomers also exhibits stereoselectivity. While detailed in vivo comparative data is limited, in vitro studies suggest that the two diastereomers react at different rates during hydrolysis.[3][4] This differential hydrolysis, in conjunction with stereoselective absorption, contributes to the complex pharmacokinetic profile of the drug. In the pH range of 1 to 9, the maximum observed difference in the individual hydrolysis constants of the isomers was 27%.[3]

Data Presentation: Quantitative Analysis of Diastereomer Activity

The following tables summarize the key quantitative data from in vitro studies, highlighting the differences between the R- and S-isomers of this compound.

Table 1: Stereoselective Transport and Hydrolysis of this compound Diastereomers in Caco-2 Cell Monolayers

ParameterR-IsomerS-Isomer1:1 Mixture
Appearance of Cefuroxime in Basolateral ChamberHigher than S-IsomerLower than R-IsomerHighest
Accumulation of Unchanged this compoundLower than S-IsomerHigher than R-Isomer-

Data derived from Barrett et al. (1997).[1]

Experimental Protocols

Separation of this compound Diastereomers by High-Performance Liquid Chromatography (HPLC)

The separation of the R- and S-isomers of this compound is crucial for their individual study. Several HPLC methods have been developed for this purpose.

Protocol:

  • Column: A reversed-phase C18 column (e.g., Kinetex C-18, 100 mm × 2.1 mm, 1.7 µm) is typically used.

  • Mobile Phase: A mixture of an acidic aqueous buffer and an organic modifier is employed. A common mobile phase consists of 0.1% formic acid in water and methanol (B129727) in a ratio of 88:12 (v/v).[5]

  • Flow Rate: A flow rate of 0.7 mL/min is generally optimal for good separation.[5]

  • Detection: UV detection at 278 nm is used to monitor the elution of the diastereomers.[5]

  • Sample Preparation: The this compound sample is dissolved in a suitable solvent, such as a mixture of acetonitrile (B52724) and water (50:50, v/v) for the amorphous form or pure methanol for the crystalline form.[5]

In Vitro Permeability Assay using Caco-2 Cell Monolayers

This assay is fundamental to understanding the differential absorption of the diastereomers.

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® filter supports and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Transport Study:

    • The individual R- and S-isomers or the 1:1 mixture of this compound are added to the apical (AP) side of the Transwell®, representing the intestinal lumen.

    • Samples are collected from the basolateral (BL) side, representing the blood circulation, at various time points.

    • The concentrations of both this compound and the hydrolyzed cefuroxime in the AP and BL compartments, as well as within the cell lysate, are quantified by a validated analytical method such as HPLC.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Stereochemistry_of_Cefuroxime_Axetil cluster_prodrug This compound Prodrug cluster_active Active Drug R_Isomer R-Isomer (1'R, 6R, 7R) Cefuroxime Cefuroxime R_Isomer->Cefuroxime Hydrolysis S_Isomer S-Isomer (1'S, 6R, 7R) S_Isomer->Cefuroxime Hydrolysis

Caption: Chemical structures of this compound Diastereomers.

Intestinal_Absorption_Workflow cluster_R_path R-Isomer Pathway cluster_S_path S-Isomer Pathway Oral_Admin Oral Administration (1:1 Mixture of R & S Isomers) Intestinal_Lumen Intestinal Lumen Oral_Admin->Intestinal_Lumen R_Isomer R-Isomer Intestinal_Lumen->R_Isomer S_Isomer S-Isomer Intestinal_Lumen->S_Isomer Intestinal_Epithelium Intestinal Epithelium (Caco-2 cell model) R_Hydrolysis Hydrolysis Intestinal_Epithelium->R_Hydrolysis S_Accumulation Accumulation as Prodrug Intestinal_Epithelium->S_Accumulation Bloodstream Bloodstream R_Absorption Higher Absorption R_Isomer->R_Absorption R_Absorption->Intestinal_Epithelium Cefuroxime_R Cefuroxime R_Hydrolysis->Cefuroxime_R Cefuroxime_R->Bloodstream S_Absorption Lower Absorption S_Isomer->S_Absorption S_Absorption->Intestinal_Epithelium S_Hydrolysis Hydrolysis S_Accumulation->S_Hydrolysis Cefuroxime_S Cefuroxime S_Hydrolysis->Cefuroxime_S Cefuroxime_S->Bloodstream

Caption: Stereoselective absorption and hydrolysis of this compound.

Discussion and Implications for Drug Development

The stereoselective pharmacokinetics of this compound diastereomers has significant implications for drug development and clinical practice. The higher absorption of the R-isomer suggests that a formulation enriched with or consisting solely of the R-isomer could potentially lead to improved bioavailability of cefuroxime, potentially allowing for lower doses and reducing variability in patient response.

However, the development of a single-isomer drug would require extensive clinical trials to establish its safety and efficacy profile. Furthermore, the cost and complexity of stereospecific synthesis or chiral separation on an industrial scale are important considerations.

The current use of a 1:1 racemic mixture represents a balance between therapeutic efficacy and manufacturing feasibility. The S-isomer, although less efficiently absorbed, still contributes to the overall therapeutic effect upon hydrolysis to cefuroxime.

Conclusion

The stereochemistry of this compound plays a pivotal role in its biological activity, primarily by influencing its absorption and hydrolysis. The R-isomer exhibits more favorable absorption characteristics, while the S-isomer is less readily absorbed and tends to accumulate as the intact prodrug in the intestine. This in-depth understanding of the differential behavior of the diastereomers is crucial for optimizing therapeutic strategies and for the future development of more effective and reliable oral cephalosporin therapies. Further in vivo studies directly comparing the pharmacokinetics and bioavailability of the individual R- and S-isomers are warranted to fully elucidate their respective contributions to the overall clinical efficacy of this compound.

References

Cefuroxime Axetil Degradation: A Comprehensive Technical Guide to Pathways and Byproduct Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefuroxime (B34974) axetil, a second-generation cephalosporin (B10832234) antibiotic, is susceptible to degradation under various environmental conditions, impacting its efficacy and safety. A thorough understanding of its degradation pathways and the resulting byproducts is crucial for the development of stable pharmaceutical formulations and robust analytical methods. This in-depth technical guide details the principal degradation routes of cefuroxime axetil, including hydrolysis, oxidation, and photolysis. It provides a comprehensive overview of the identified degradation products, their chemical structures, and the analytical methodologies employed for their characterization. Detailed experimental protocols for forced degradation studies and stability-indicating analytical methods are presented, alongside quantitative data summarizing degradation kinetics. Visual diagrams generated using Graphviz are included to illustrate the degradation pathways and experimental workflows, offering a clear and concise reference for researchers in the field.

Introduction

This compound is the 1-(acetyloxy)ethyl ester prodrug of cefuroxime, designed to enhance its oral bioavailability.[1] Upon oral administration, it is hydrolyzed by esterases in the gastrointestinal mucosa and blood to release the active cefuroxime moiety.[2] The chemical stability of this compound is a critical quality attribute, as degradation can lead to a loss of potency and the formation of potentially harmful impurities. Forced degradation studies are therefore essential to elucidate the degradation pathways, identify degradation products, and develop stability-indicating analytical methods as mandated by regulatory bodies.[3] The primary degradation pathways for this compound are hydrolysis, oxidation, and photodegradation.[4]

Degradation Pathways and Byproducts

This compound degrades through several mechanisms, with the most significant being hydrolysis across a wide pH range. Oxidation and photolysis also contribute to its degradation profile.

Hydrolytic Degradation

Hydrolysis is the most prevalent degradation pathway for this compound, involving the cleavage of the β-lactam ring and the ester linkage.[4] This process is highly dependent on the pH of the environment.

  • Acidic Hydrolysis: In acidic conditions, the primary degradation pathway involves the opening of the β-lactam ring.[4] The ester group is also susceptible to hydrolysis, leading to the formation of cefuroxime acid.

  • Alkaline Hydrolysis: Under alkaline conditions, the degradation is more rapid, with the cleavage of the β-lactam ring being the principal reaction.[4][5] The ester linkage is also readily hydrolyzed.[4]

Identified Hydrolytic Degradation Products:

  • Cefuroxime Acid: Formed by the hydrolysis of the axetil ester group.

  • Δ³-Isomers of this compound: These are common degradation products formed under various stress conditions, including hydrolysis.[6]

  • E-Isomers of this compound: Geometric isomers that can be formed during degradation.[6]

  • Ring-Opened Products: Resulting from the cleavage of the β-lactam ring.[5]

Oxidative Degradation

This compound is susceptible to oxidation, primarily at the sulfur atom within the dihydrothiazine ring.[4] This leads to the formation of sulfoxide (B87167) derivatives.

Identified Oxidative Degradation Products:

  • This compound Sulfoxide: The primary product of oxidation.

Photodegradation

Exposure to light, particularly UV radiation, can induce the degradation of this compound. The degradation process can be complex, involving isomerization and fragmentation of the molecule.[7]

Identified Photolytic Degradation Products:

  • Photoisomers: Isomerization of the alkoxyimino group is a key reaction under photolytic stress.[7]

  • Photolysis Products of the β-lactam ring: The β-lactam ring can also undergo cleavage upon exposure to light.[7]

Quantitative Data on this compound Degradation

The following tables summarize quantitative data from forced degradation studies, providing insights into the stability of this compound under various stress conditions.

Table 1: Degradation of this compound under Hydrolytic Conditions

Stress ConditionDurationTemperature% DegradationReference
0.1 N HCl90 minutesRoom Temperature70.94%[2]
0.1 N HCl3 daysRoom TemperatureComplete[2]
0.1 N NaOH30 minutesRoom TemperatureNot Specified[5]
0.1 N NaOH60 minutesRoom TemperatureNot Specified[5]
0.1 N NaOH90 minutesRoom Temperature35.7% (Bulk Drug), 18.1% (Standard)[5]
0.1 N NaOH1 dayRoom Temperature82.0% (Bulk Drug), 75.6% (Standard)[5]
0.1 N NaOH3 daysRoom TemperatureComplete[5]

Table 2: Degradation of this compound under Oxidative, Thermal, and Photolytic Conditions

Stress ConditionDurationTemperature% DegradationReference
30% H₂O₂90 minutesRoom Temperature32.10%[2]
30% H₂O₂3 daysRoom TemperatureComplete[2]
Thermal5 days50°C24.67%[2]
Photolytic (Sunlight)5 daysRoom Temperature27.12%[2]

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies and for the analysis of this compound and its degradation products using a stability-indicating HPLC method.

Forced Degradation (Stress) Studies

Objective: To generate potential degradation products of this compound under various stress conditions to understand its stability profile and to develop a stability-indicating analytical method.

4.1.1 Preparation of Stock Solution:

  • Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

4.1.2 Acid Hydrolysis:

  • To a specific volume of the stock solution, add an equal volume of 0.1 N hydrochloric acid.

  • Keep the mixture at room temperature for a defined period (e.g., 24 hours).

  • Periodically withdraw samples and neutralize them with an equivalent amount of 0.1 N sodium hydroxide (B78521) before analysis.

4.1.3 Alkaline Hydrolysis:

  • To a specific volume of the stock solution, add an equal volume of 0.1 N sodium hydroxide.

  • Keep the mixture at room temperature for a defined period (e.g., 30 minutes to 24 hours), monitoring the degradation.

  • Periodically withdraw samples and neutralize them with an equivalent amount of 0.1 N hydrochloric acid before analysis.

4.1.4 Oxidative Degradation:

  • To a specific volume of the stock solution, add an equal volume of 30% hydrogen peroxide.

  • Keep the mixture at room temperature for a defined period (e.g., 24 hours).

  • Analyze the samples directly or after appropriate dilution.

4.1.5 Thermal Degradation:

  • Place a known quantity of solid this compound in a hot air oven maintained at a specific temperature (e.g., 60°C).

  • Expose the sample for a defined period (e.g., 48 hours).

  • After exposure, dissolve the stressed sample in a suitable solvent for analysis.

4.1.6 Photolytic Degradation:

  • Expose a solution of this compound (in a photostable container, e.g., quartz cuvette) or the solid drug substance to a light source (e.g., UV light at 254 nm and/or visible light).

  • Maintain a control sample in the dark.

  • Expose the sample for a defined duration and analyze at appropriate time intervals.

Stability-Indicating RP-HPLC Method

Objective: To separate, identify, and quantify this compound and its degradation products in the presence of each other.

Chromatographic Conditions:

  • Column: Teknokroma, Tracer Excel C8 (150 mm x 4.6 mm, 5 µm)[4]

  • Mobile Phase: A filtered and degassed mixture of 0.02 M potassium dihydrogen phosphate, methanol, and acetonitrile (B52724) in the ratio of 60:35:5 (v/v/v).[4]

  • Flow Rate: 1.0 mL/min[4]

  • Detection Wavelength: 278 nm[4]

  • Column Temperature: 35°C[4]

  • Injection Volume: 20 µL

Preparation of Solutions:

  • Standard Solution: Prepare a standard solution of this compound of a known concentration in the mobile phase.

  • Sample Solution: Prepare the sample solution from the stressed samples by diluting them with the mobile phase to a suitable concentration.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.

  • Inject the standard solution and record the chromatogram. The retention times for this compound diastereomers A and B are approximately 11.09 and 12.6 minutes, respectively.[4]

  • Inject the sample solutions from the forced degradation studies and record the chromatograms.

  • Identify the degradation products based on their retention times relative to the main peaks. Known degradation products include Δ³-isomers (RT ~12.6 min) and E-isomers (RT ~14.13, 20.76, 24.24 min).[4]

  • Calculate the percentage degradation of this compound and the formation of byproducts using the peak areas.

Visualizations

The following diagrams, created using the DOT language, illustrate the degradation pathways and a typical experimental workflow for forced degradation studies.

CefuroximeAxetil_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis CefuroximeAxetil This compound CefuroximeAcid Cefuroxime Acid CefuroximeAxetil->CefuroximeAcid Acidic/Alkaline RingOpened_H Ring-Opened Products CefuroximeAxetil->RingOpened_H Acidic/Alkaline Delta3_Isomers_H Δ³-Isomers CefuroximeAxetil->Delta3_Isomers_H E_Isomers_H E-Isomers CefuroximeAxetil->E_Isomers_H Sulfoxide This compound Sulfoxide CefuroximeAxetil->Sulfoxide H₂O₂ Photoisomers Photoisomers CefuroximeAxetil->Photoisomers UV/Vis Light RingOpened_P Ring-Opened Products CefuroximeAxetil->RingOpened_P UV/Vis Light

Caption: Degradation Pathways of this compound.

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions Start This compound (Bulk Drug / Formulation) Acid Acidic (e.g., 0.1N HCl) Start->Acid Base Alkaline (e.g., 0.1N NaOH) Start->Base Oxidative Oxidative (e.g., 30% H₂O₂) Start->Oxidative Thermal Thermal (e.g., 60°C) Start->Thermal Photolytic Photolytic (UV/Vis Light) Start->Photolytic Analysis Sample Preparation (Neutralization, Dilution) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis HPLC Stability-Indicating RP-HPLC Analysis Analysis->HPLC Data Data Analysis: - Identify Byproducts - Quantify Degradation HPLC->Data

Caption: Experimental Workflow for Forced Degradation Studies.

References

Navigating the Biological Fate of Cefuroxime Axetil: A Deep Dive into Animal Pharmacokinetics and Tissue Distribution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacokinetic profile and tissue distribution of cefuroxime (B34974) axetil, a widely used second-generation cephalosporin (B10832234) antibiotic, within various animal models. Cefuroxime axetil, a prodrug of the active moiety cefuroxime, is administered orally, after which it is absorbed and rapidly hydrolyzed by esterases in the intestinal mucosa and blood to release cefuroxime into circulation. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics is paramount for preclinical assessment and translation to clinical efficacy.

Experimental Methodologies: A Blueprint for Preclinical Assessment

The evaluation of this compound's pharmacokinetics and tissue penetration relies on a series of well-defined experimental protocols. Below are detailed methodologies synthesized from various animal studies.

Pharmacokinetic Studies

Animal Models: Studies have predominantly utilized Wistar or Sprague-Dawley rats, Beagle dogs, and New Zealand White rabbits.[1][2][3] Animals are typically acclimatized to laboratory conditions before the study.

Drug Administration: this compound is commonly administered orally (p.o.) via gavage as a suspension. For comparative analysis and bioavailability determination, its active form, cefuroxime sodium, is often administered intravenously (i.v.).

  • Oral Administration (Rats): A single dose of this compound suspension (e.g., 2.02 mg or 8.9 mg) is administered to fasted rats.[4]

  • Intravenous Administration (Rats): Cefuroxime sodium is administered as a bolus injection into the tail vein at doses such as 1.78 mg, 8.9 mg, and 17.8 mg.[4]

  • Oral Administration (Dogs): Beagle dogs receive oral doses of this compound, for instance, 20 mg/kg, often in both fasted and fed states to assess food effects on absorption.[2]

Blood Sampling: Serial blood samples are collected at predetermined time points post-administration. Common collection sites include the jugular vein or tail vein in rats and cephalic or saphenous veins in dogs. Blood is typically collected into heparinized tubes and centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.

Tissue Distribution Studies

Animal Models and Dosing: Rabbits have been used to investigate the distribution of cefuroxime in various tissues after oral administration of this compound at a dose of 20 mg/kg.[1]

Tissue Collection: At selected time points after drug administration, animals are euthanized, and various tissues are rapidly excised. Tissues of interest often include the liver, kidneys, lungs, muscle, and specific target tissues depending on the therapeutic indication.[1] The collected tissues are rinsed with cold saline to remove excess blood, blotted dry, weighed, and then frozen until homogenization and analysis.

Sample Preparation for Analysis: Tissue samples are homogenized in a suitable buffer (e.g., phosphate (B84403) buffer) to create a uniform suspension. This is a critical step to ensure efficient extraction of the drug from the tissue matrix.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of cefuroxime in plasma and tissue homogenates is predominantly achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection.

  • Sample Preparation:

    • Plasma: Protein precipitation is a common method for plasma sample cleanup. This involves adding a precipitating agent like methanol (B129727) or acetonitrile (B52724) to the plasma sample, followed by vortexing and centrifugation to remove the precipitated proteins. The resulting supernatant is then injected into the HPLC system.

    • Tissue Homogenates: After homogenization, a similar protein precipitation and extraction procedure is applied to the tissue slurry to isolate the analyte from the complex matrix.

  • Chromatographic Conditions:

    • Column: A C18 column is frequently used for the separation of cefuroxime.

    • Mobile Phase: A typical mobile phase consists of a mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile or methanol.

    • Detection: Cefuroxime is detected by a UV detector at a wavelength of approximately 270-280 nm.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of cefuroxime (after oral administration of this compound) and its tissue distribution in various animal models.

Table 1: Pharmacokinetic Parameters of Cefuroxime in Rats (Oral Administration of this compound)

Dose (mg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Oral Bioavailability (%)Reference
2.02Higher normalized Cmax--22[4]
8.9Lower normalized Cmax--17[4]

Note: The study highlighted a non-linear absorption and elimination profile.

Table 2: Pharmacokinetic Parameters of Cefuroxime in Dogs (Oral Administration of this compound, 20 mg/kg)

StateCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Bioavailability (%)Reference
Fasted2.74 ± 0.661.70 ± 0.307.82 ± 2.7614.08 ± 7.79[2]
Fed6.30 ± 2.621.21 ± 0.2215.75 ± 3.9832.97 ± 13.47[2]

Data presented as mean ± SD. The presence of food significantly enhanced the absorption of this compound.

Table 3: Tissue Distribution of Cefuroxime in Rabbits (Oral Administration of this compound, 20 mg/kg)

TissueCmax Ratio (Tissue/Serum)AUC Ratio (Tissue/Serum)Reference
Tongue0.26 - 0.620.70 - 1.53[1]
Gingiva0.26 - 0.620.70 - 1.53[1]
Parotid Gland0.26 - 0.620.70 - 1.53[1]
Submandibular Gland0.26 - 0.620.70 - 1.53[1]
Cervical Lymph Nodes0.26 - 0.620.70 - 1.53[1]
Lower Jaw Bone0.26 - 0.620.70 - 1.53[1]
Liver0.26 - 0.620.70 - 1.53[1]
Kidney0.26 - 0.620.70 - 1.53[1]

Note: This study provided ratios of pharmacokinetic parameters in tissues relative to free serum concentrations, indicating good penetration into oral tissues, liver, and kidney.

Visualizing the Processes: Experimental Workflows and Metabolic Pathways

To further elucidate the experimental and biological processes involved, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Pharmacokinetics cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Dog) Acclimatization Acclimatization Animal_Model->Acclimatization Fasting Fasting (if required) Acclimatization->Fasting Drug_Admin Oral Gavage of This compound Suspension Fasting->Drug_Admin Blood_Sampling Serial Blood Sampling (e.g., Tail Vein) Drug_Admin->Blood_Sampling Plasma_Separation Centrifugation to Separate Plasma Blood_Sampling->Plasma_Separation Protein_Precipitation Plasma Protein Precipitation Plasma_Separation->Protein_Precipitation HPLC_Analysis HPLC-UV Analysis of Cefuroxime Protein_Precipitation->HPLC_Analysis PK_Modeling Pharmacokinetic Modeling (Cmax, Tmax, AUC, Bioavailability) HPLC_Analysis->PK_Modeling

Pharmacokinetic Study Experimental Workflow

Metabolic_Pathway cluster_absorption Gastrointestinal Tract cluster_hydrolysis Intestinal Mucosa & Blood cluster_circulation Systemic Circulation cluster_distribution_elimination Distribution & Elimination CA_Oral This compound (Oral) Absorption Absorption CA_Oral->Absorption Hydrolysis Hydrolysis by Esterases Absorption->Hydrolysis Cefuroxime_Active Cefuroxime (Active) Hydrolysis->Cefuroxime_Active Tissue_Distribution Distribution to Tissues Cefuroxime_Active->Tissue_Distribution Renal_Excretion Renal Excretion Cefuroxime_Active->Renal_Excretion

Metabolic Pathway of this compound

Conclusion

The preclinical evaluation of this compound in animal models provides crucial insights into its pharmacokinetic and tissue distribution properties. Studies in rats and dogs demonstrate that the oral bioavailability of cefuroxime is influenced by dose and the presence of food. The rabbit model indicates good penetration of the active drug into various tissues, including oral tissues, liver, and kidney. The methodologies outlined, centered around robust analytical techniques like HPLC, form the foundation for these assessments. The provided data and workflows serve as a valuable resource for researchers and professionals in the field of drug development, aiding in the design of future preclinical studies and the interpretation of existing data to ultimately inform clinical use and optimize therapeutic outcomes.

References

Cefuroxime Axetil Prodrug Activation and Esterase Specificity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuroxime (B34974) axetil is a second-generation cephalosporin (B10832234) antibiotic administered orally as a prodrug. The active component, cefuroxime, is poorly absorbed from the gastrointestinal tract. To overcome this, it is esterified to form cefuroxime axetil, which enhances its lipophilicity and facilitates absorption. Following oral administration, the prodrug is rapidly hydrolyzed by esterases in the intestinal mucosa and blood, releasing the active cefuroxime into systemic circulation. This technical guide provides an in-depth overview of the activation mechanism of this compound, with a focus on the role and specificity of the esterases involved.

Prodrug Activation Pathway

The bioactivation of this compound is a crucial step for its therapeutic efficacy. The process involves the enzymatic cleavage of the 1-(acetyloxy)ethyl ester bond.

Enzymatic Hydrolysis

Nonspecific esterases present in the intestinal lumen, mucosal cells, and blood are responsible for the hydrolysis of this compound.[1] This enzymatic action releases three molecules: the active cefuroxime, acetaldehyde, and acetic acid.

G cluster_intestinal_lumen Intestinal Lumen / Mucosa cluster_bloodstream Bloodstream Cefuroxime_Axetil This compound (Prodrug) Esterases Intestinal Esterases Cefuroxime_Axetil->Esterases Hydrolysis Cefuroxime_Active Cefuroxime (Active Drug) Esterases->Cefuroxime_Active Acetaldehyde Acetaldehyde Esterases->Acetaldehyde Acetic_Acid Acetic Acid Esterases->Acetic_Acid

Fig. 1: this compound Activation Pathway.
Stereoselectivity of Activation

This compound is a mixture of two diastereomers, R and S, due to the chiral center in the axetil moiety. Studies have shown that the absorption and hydrolysis of these diastereomers are stereoselective. Research using Caco-2 cell monolayers, a model for intestinal absorption, demonstrated that the appearance of the active cefuroxime in the basolateral chamber was greater for the R-isomer than the S-isomer when administered individually.[2] However, the accumulation of the unhydrolyzed S-isomer of this compound was higher than the R-isomer.[2] This suggests that the R-isomer is more readily hydrolyzed and/or transported across the intestinal epithelium.

Esterase Specificity

While the hydrolysis of this compound is attributed to "nonspecific esterases," the primary enzymes responsible in humans are believed to be carboxylesterases (CEs).

Human Carboxylesterases

Two major carboxylesterases, hCE1 and hCE2, are highly expressed in the liver and intestines and are known to metabolize a wide range of ester-containing drugs.[3]

  • hCE1 is predominantly found in the liver.

  • hCE2 is highly expressed in the small intestine.[3]

Given that the initial hydrolysis of this compound occurs in the intestinal mucosa, hCE2 is likely a key enzyme in its activation. Subsequent hydrolysis in the blood and liver could involve both hCE1 and other plasma esterases. To date, specific kinetic parameters for the hydrolysis of this compound by purified human hCE1 and hCE2 have not been reported in the literature.

Quantitative Data

Precise kinetic data for the hydrolysis of this compound by specific human esterases is limited in the published literature. However, studies on the overall absorption and hydrolysis in model systems provide valuable insights.

ParameterValueSpecies/ModelNotesReference
Vmax (absorption) 289.08 ± 46.26 µM/hRatIn situ intestinal perfusion. Represents combined transport and hydrolysis.[4]
Km (absorption) 162.77 ± 31.17 µMRatIn situ intestinal perfusion. Represents combined transport and hydrolysis.[4]
Cefuroxime Appearance Mixture > R-isomer > S-isomerCaco-2 cellsRate of appearance of active cefuroxime in the basolateral chamber.[2]
Prodrug Accumulation S-isomer > R-isomerCaco-2 cellsAccumulation of unchanged this compound within the cells.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to study the activation of this compound.

In Vitro Esterase Activity Assay using Human Liver Microsomes

This protocol is designed to determine the rate of this compound hydrolysis by esterases present in human liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis A Prepare this compound Stock Solution E Initiate Reaction by Adding this compound A->E B Prepare Human Liver Microsome Suspension D Pre-incubate Microsomes and Buffer at 37°C B->D C Prepare Reaction Buffer (e.g., Phosphate (B84403) Buffer, pH 7.4) C->D D->E F Collect Aliquots at Multiple Time Points E->F G Quench Reaction (e.g., with Acetonitrile) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by HPLC-UV H->I J Quantify Cefuroxime Formation I->J

Fig. 2: Workflow for In Vitro Esterase Activity Assay.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Thaw human liver microsomes on ice and dilute to the desired concentration in reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Incubation:

    • Pre-incubate the diluted microsome suspension at 37°C for 5 minutes.

    • Initiate the reaction by adding a small volume of the this compound stock solution to the pre-warmed microsome suspension. The final concentration of the organic solvent should be kept low (typically <1%) to avoid inhibiting enzyme activity.

  • Sampling and Reaction Termination:

    • At various time points (e.g., 0, 2, 5, 10, 20, and 30 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile) to precipitate the proteins and stop the enzymatic reaction.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

    • Analyze the samples using a validated HPLC-UV method to separate and quantify the amount of cefuroxime formed. A typical HPLC setup would involve a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is typically performed at a wavelength of around 278 nm.[5][6]

  • Data Analysis:

    • Plot the concentration of cefuroxime formed against time to determine the initial reaction velocity.

    • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound and fit the data to the Michaelis-Menten equation.

Caco-2 Cell Monolayer Permeability and Metabolism Assay

This protocol is used to assess the transport and metabolism of this compound across an in vitro model of the intestinal epithelium.

G cluster_cell_culture Cell Culture and Monolayer Formation cluster_experiment Transport Experiment cluster_sampling_analysis Sampling and Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to allow differentiation and monolayer formation A->B C Monitor monolayer integrity (TEER measurement) B->C D Wash monolayers with transport buffer C->D E Add this compound solution to the apical chamber D->E F Incubate at 37°C E->F G Collect samples from apical and basolateral chambers at various time points F->G H Lyse cells at the end of the experiment F->H I Analyze all samples by HPLC-UV for this compound and Cefuroxime G->I H->I

References

The Core Interaction: A Technical Guide to Cefuroxime Axetil's Engagement with Penicillin-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuroxime (B34974) axetil, a second-generation cephalosporin, serves as a critical oral prodrug in the clinical battle against a variety of bacterial infections.[1] Its therapeutic efficacy is realized upon in vivo hydrolysis to its active form, cefuroxime. The bactericidal activity of cefuroxime is fundamentally rooted in its ability to disrupt the synthesis of the bacterial cell wall by targeting and inactivating essential enzymes known as penicillin-binding proteins (PBPs).[1][2][3] This in-depth technical guide elucidates the molecular interactions between cefuroxime and its PBP targets, presenting quantitative binding data, detailed experimental protocols, and visualizations of the underlying mechanisms.

Mechanism of Action: Covalent Inhibition of Penicillin-Binding Proteins

The primary mechanism of action of cefuroxime involves the inhibition of PBPs, which are bacterial enzymes crucial for the final steps of peptidoglycan synthesis.[4] Peptidoglycan provides structural integrity to the bacterial cell wall, protecting the organism from osmotic lysis.[4] Cefuroxime, a β-lactam antibiotic, mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain.[5] This molecular mimicry allows cefuroxime to bind to the active site of the PBP, leading to the formation of a stable, covalent acyl-enzyme complex.[6] This acylation inactivates the PBP, preventing the cross-linking of peptidoglycan chains, which ultimately weakens the cell wall and leads to bacterial cell death.[1][6]

Signaling Pathway for PBP-Mediated β-Lactam Resistance

In some bacteria, the interaction of β-lactams with PBPs can trigger a signaling cascade leading to antibiotic resistance. Certain PBPs can act as sensors for β-lactams, initiating a response that upregulates the expression of resistance mechanisms, such as β-lactamases. The following diagram illustrates a generalized signaling pathway where a PBP acts as a sensor to activate an extracytoplasmic function (ECF) sigma factor, leading to the transcription of β-lactamase genes.[4]

PBP_Signaling cluster_cytoplasm Cytoplasm PBP Penicillin-Binding Protein (PBP) (Sensor) Protease1 Site-1 Protease PBP->Protease1 activates AntiSigma Anti-σ Factor (RsiP) Sigma ECF σ Factor (σP) Protease1->AntiSigma cleaves Protease2 Site-2 Protease Protease2->AntiSigma further degrades RNA_Polymerase RNA Polymerase Sigma->RNA_Polymerase binds to Beta_Lactamase_Gene β-lactamase gene RNA_Polymerase->Beta_Lactamase_Gene transcribes Beta_Lactamase_mRNA mRNA Beta_Lactamase_Gene->Beta_Lactamase_mRNA produces Beta_Lactamase β-lactamase Beta_Lactamase_mRNA->Beta_Lactamase translates to Cefuroxime Cefuroxime Beta_Lactamase->Cefuroxime inactivates Cefuroxime->PBP binds to

PBP as a sensor for β-lactam resistance.

Quantitative Analysis of Cefuroxime-PBP Interactions

The efficacy of cefuroxime is directly related to its binding affinity for specific PBPs in different bacterial species. This affinity is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to a specific PBP. A lower IC50 value indicates a higher binding affinity.

Bacterial SpeciesPenicillin-Binding Protein (PBP)IC50 (µg/mL)Reference
Escherichia coli DC2PBP1a>1000[3]
PBP1b>1000[3]
PBP2>1000[3]
PBP3 0.07 [3]
PBP4>1000[3]
PBP5/6>1000[3]
PBP7/8>1000[3]
Streptococcus pneumoniae D39PBP2x Selective [7]

Note: In S. pneumoniae, cefuroxime was identified as being selective for PBP2x, meaning it has a significantly higher affinity for this PBP compared to others in the same organism.[7]

Experimental Protocols

Competitive PBP Binding Assay

This assay is used to determine the IC50 of an unlabeled antibiotic (e.g., cefuroxime) by measuring its ability to compete with a fluorescently labeled penicillin for binding to PBPs.

PBP_Binding_Assay cluster_prep 1. Preparation of Bacterial Membranes cluster_assay 2. Competitive Binding cluster_detection 3. Detection and Analysis Culture Bacterial Culture (mid-log phase) Harvest Harvest Cells (centrifugation) Culture->Harvest Lyse Cell Lysis (sonication/French press) Harvest->Lyse Isolate Isolate Membranes (ultracentrifugation) Lyse->Isolate Quantify Quantify Protein (e.g., Bradford assay) Isolate->Quantify Incubate_Cef Incubate Membranes with varying [Cefuroxime] Quantify->Incubate_Cef Add_Fluor Add Fluorescent Penicillin (e.g., Bocillin-FL) Incubate_Cef->Add_Fluor Incubate_Fluor Incubate to allow fluorescent probe binding Add_Fluor->Incubate_Fluor SDS_PAGE Separate PBPs (SDS-PAGE) Incubate_Fluor->SDS_PAGE Visualize Visualize Fluorescent Bands (fluorescence scanner) SDS_PAGE->Visualize Quantify_Bands Quantify Band Intensity Visualize->Quantify_Bands Calculate_IC50 Calculate IC50 Quantify_Bands->Calculate_IC50

Workflow for a competitive PBP binding assay.

Detailed Methodology:

  • Preparation of Bacterial Membranes:

    • Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.[6]

    • Harvest the cells by centrifugation and wash with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).[3]

    • Resuspend the cell pellet in buffer and lyse the cells using a method such as sonication or a French press.[8]

    • Isolate the cell membranes by ultracentrifugation.[6]

    • Resuspend the membrane pellet in a storage buffer and determine the total protein concentration using a standard protein assay (e.g., Bradford or BCA assay).[6]

  • Competitive Binding Assay:

    • In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with serially diluted concentrations of cefuroxime for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30-37°C).[3][6]

    • Add a fixed concentration of a fluorescently labeled penicillin (e.g., Bocillin-FL) to each tube and incubate for an additional period to allow the fluorescent probe to bind to any PBPs not occupied by cefuroxime.[3][8]

  • Detection and Analysis:

    • Terminate the binding reaction by adding SDS-PAGE sample buffer.

    • Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3]

    • Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.[3]

    • Quantify the fluorescence intensity of each PBP band. The intensity will be inversely proportional to the amount of cefuroxime bound.

    • Plot the percentage of inhibition of fluorescent penicillin binding against the concentration of cefuroxime to determine the IC50 value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

MIC_Assay cluster_prep 1. Preparation cluster_inoculation 2. Inoculation and Incubation cluster_reading 3. Reading and Interpretation Prepare_Inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Inoculate Inoculate each well with the bacterial suspension Prepare_Inoculum->Inoculate Serial_Dilute Perform 2-fold Serial Dilutions of Cefuroxime in Broth in a 96-well plate Serial_Dilute->Inoculate Incubate Incubate the plate (e.g., 35°C for 16-20 hours) Inoculate->Incubate Read_Results Visually inspect for turbidity or use a plate reader Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC

Workflow for MIC determination by broth microdilution.

Detailed Methodology:

  • Preparation:

    • Prepare a standardized inoculum of the test bacterium in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[9]

    • In a 96-well microtiter plate, perform serial twofold dilutions of cefuroxime in the broth medium.[10]

  • Inoculation and Incubation:

    • Inoculate each well containing the serially diluted cefuroxime with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[10]

    • Incubate the plate at 35°C for 16-20 hours in ambient air.[9]

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of cefuroxime at which there is no visible growth.[9]

Conclusion

The interaction of cefuroxime with penicillin-binding proteins is a well-defined mechanism that forms the basis of its antibacterial activity. The preferential binding of cefuroxime to specific PBPs, such as PBP3 in E. coli and PBP2x in S. pneumoniae, underscores its targeted efficacy. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals. A thorough understanding of these core interactions is paramount for the continued development of novel β-lactam antibiotics and for optimizing the use of existing agents in the face of evolving bacterial resistance.

References

Navigating the Solubility Landscape of Cefuroxime Axetil in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of cefuroxime (B34974) axetil, a second-generation cephalosporin (B10832234) antibiotic, in various organic solvents. Understanding the solubility of this active pharmaceutical ingredient (API) is critical for downstream processes such as formulation development, purification, and the preparation of analytical standards. This document compiles available solubility data, details experimental protocols for its determination, and visualizes a typical workflow for solubility assessment.

Core Concept: Solubility and its Importance

Cefuroxime axetil is the 1-acetoxyethyl ester prodrug of cefuroxime, designed to enhance oral bioavailability. Its solubility characteristics are influenced by its polymorphic form, with the amorphous form generally exhibiting higher solubility than the crystalline form. The inherent low aqueous solubility of this compound categorizes it as a Biopharmaceutics Classification System (BCS) Class II drug, signifying that its absorption is limited by its dissolution rate. Consequently, a thorough understanding of its solubility in various media is paramount for the development of effective oral dosage forms.

Quantitative and Qualitative Solubility Profile

While precise quantitative solubility data for this compound in many common organic solvents is not extensively available in public literature, a compilation of qualitative descriptions from pharmacopeial sources and scientific studies provides valuable guidance. The following table summarizes the available solubility information. It is important to note that solubility can be significantly influenced by the specific crystalline or amorphous form of the this compound used.

Organic SolventCrystalline Form SolubilityAmorphous Form SolubilityQuantitative Value (mg/mL)Temperature (°C)
AcetoneFreely Soluble[1][2]Freely Soluble[2]Data not availableNot Specified
Methanol (B129727)Sparingly Soluble[1]Soluble[2]Data not availableNot Specified
Ethanol (95%)Sparingly Soluble[3]Slightly Soluble[2]Data not availableNot Specified
Ethyl AcetateSparingly Soluble[1]Soluble[4]Data not availableNot Specified
Dimethyl Sulfoxide (DMSO)Data not availableData not available100[5]Not Specified
ChloroformSparingly Soluble[1]Soluble[2]Data not availableNot Specified
Diethyl EtherSlightly Soluble[3]Insoluble[2][4]Data not availableNot Specified
1,4-DioxaneFreely Soluble[3]Data not availableData not availableNot Specified

Note: The terms "Freely Soluble," "Soluble," "Sparingly Soluble," and "Slightly Soluble" are qualitative descriptors as defined by pharmacopoeias and indicate a general range of solvent volume required to dissolve one part of the solute. The lack of specific quantitative values highlights a gap in the publicly available data for this API.

Experimental Protocols for Solubility Determination

The determination of this compound's solubility is typically achieved through the equilibrium shake-flask method, followed by a suitable analytical technique for quantification.

Equilibrium Solubility Determination: Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid drug is agitated in the solvent of interest for a prolonged period until equilibrium is reached, meaning the solution is saturated with the drug. The concentration of the dissolved drug in the supernatant is then measured.

Detailed Methodology:

  • Preparation: Add an excess amount of this compound powder to a sealed container (e.g., a glass vial or flask) containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that saturation is achieved.

  • Equilibration: The container is then agitated in a constant temperature environment, for example, using a mechanical shaker or a temperature-controlled water bath. A typical equilibration period is 24 to 48 hours to ensure that the dissolution process has reached a steady state. The temperature should be precisely controlled and recorded (e.g., 25 °C or 37 °C).

  • Phase Separation: After equilibration, the suspension is allowed to stand to permit the undissolved solids to settle. The supernatant is then carefully separated from the solid phase. This is commonly achieved by centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) followed by filtration of the supernatant through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter) to remove any remaining solid particles.

  • Quantification: The clear, saturated filtrate is then appropriately diluted with a suitable solvent (often the mobile phase used for chromatography) to fall within the linear range of the analytical method. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the accurate quantification of this compound.

Principle: The sample is injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector measures the amount of each component as it elutes from the column.

Typical HPLC Parameters for this compound Analysis:

  • Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typical. For example, a mobile phase consisting of a potassium phosphate (B84403) monobasic buffer and methanol in a 55:45 (v/v) ratio has been reported[6].

  • Flow Rate: A constant flow rate, typically 1.0 mL/min, is maintained.

  • Detection: UV detection at a wavelength of 278 nm is suitable for this compound[4][6].

  • Quantification: A calibration curve is constructed by plotting the peak area response of known concentrations of a this compound reference standard against their corresponding concentrations. The concentration of this compound in the test sample is then determined by interpolating its peak area response on this calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in determining the solubility of this compound.

Solubility_Workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start add_excess Add Excess this compound to Organic Solvent start->add_excess agitate Agitate at Constant Temperature (24-48h) add_excess->agitate centrifuge Centrifuge Suspension agitate->centrifuge filter Filter Supernatant (e.g., 0.45 µm) centrifuge->filter dilute Dilute Filtrate filter->dilute hplc Quantify using HPLC-UV (278 nm) dilute->hplc result Solubility Result (mg/mL) hplc->result

Caption: Workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for pharmaceutical development. While comprehensive quantitative data remains sparse in the public domain, qualitative descriptors indicate good solubility in solvents like acetone, methanol, and ethyl acetate, particularly for the amorphous form. The well-established shake-flask method coupled with HPLC analysis provides a reliable framework for the experimental determination of its solubility. Further research to quantify the solubility of different polymorphic forms of this compound in a wider range of organic solvents at various temperatures would be highly beneficial to the scientific and drug development communities.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Cefuroxime Axetil in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuroxime (B34974) axetil is a second-generation cephalosporin (B10832234) antibiotic administered orally as a prodrug.[1] It is the 1-acetoxyethyl ester of cefuroxime. Following oral administration, cefuroxime axetil is hydrolyzed by esterases in the gastrointestinal mucosa and blood to release the active moiety, cefuroxime. Cefuroxime then exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Accurate and reliable quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for this purpose.

This compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[2] It is practically insoluble in water and soluble in organic solvents such as acetone (B3395972) and methanol (B129727).[3] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₂₂N₄O₁₀S[4]
Molecular Weight510.48 g/mol [4]
logP0.89[3][5]
pKa2.5[5]
SolubilityInsoluble in water; freely soluble in acetone; sparingly soluble in chloroform, ethyl acetate (B1210297), methanol.[3]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Guaifenesin (B1672422) (Internal Standard)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • Potassium dihydrogen orthophosphate (analytical grade)

  • Formic acid (analytical grade)

  • Ethyl acetate (analytical grade)

  • Human plasma (drug-free)

  • Purified water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A validated RP-HPLC method was developed for the estimation of this compound in human plasma.[3]

Table 2: HPLC Instrumentation and Conditions

ParameterCondition
HPLC SystemAgilent 1200 Series or equivalent with UV detector
ColumnC18 (250 x 4.6 mm, 5 µm)
Mobile PhasePotassium dihydrogen orthophosphate buffer : Methanol (60:40 v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Detector Wavelength276 nm
Column TemperatureAmbient
Internal StandardGuaifenesin
Preparation of Solutions
  • Mobile Phase Preparation: Prepare the potassium dihydrogen orthophosphate buffer and mix it with methanol in the specified ratio. Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution: Accurately weigh and dissolve this compound and guaifenesin (IS) in methanol to prepare individual stock solutions of 100 µg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with the mobile phase to obtain working standard solutions in the desired concentration range.

  • Spiked Plasma Samples: Spike drug-free human plasma with the working standard solutions to prepare calibration standards and quality control (QC) samples.

Sample Preparation: Liquid-Liquid Extraction

This protocol describes a liquid-liquid extraction method for the efficient recovery of this compound from human plasma.[3]

  • Pipette 500 µL of human plasma (blank, standard, or QC) into a clean centrifuge tube.

  • Add 50 µL of the internal standard working solution (Guaifenesin).

  • Vortex for 30 seconds.

  • Add 3 mL of ethyl acetate with 1% formic acid.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 200 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

G cluster_sample_prep Sample Preparation Workflow plasma 500 µL Human Plasma is_addition Add 50 µL Internal Standard (Guaifenesin) plasma->is_addition vortex1 Vortex (30s) is_addition->vortex1 extraction_solvent Add 3 mL Ethyl Acetate (1% Formic Acid) vortex1->extraction_solvent vortex2 Vortex (5 min) extraction_solvent->vortex2 centrifuge Centrifuge (4000 rpm, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N₂, 40°C) supernatant->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute inject Inject 20 µL into HPLC reconstitute->inject G cluster_workflow Method Development Logical Flow lit_review Literature Review & Physicochemical Properties method_dev Initial Method Development (Column, Mobile Phase) lit_review->method_dev sample_prep Sample Preparation Optimization (LLE) method_dev->sample_prep method_validation Method Validation (Linearity, Accuracy, Precision) sample_prep->method_validation application Application to Pharmacokinetic/Bioequivalence Studies method_validation->application

References

Sensitive Quantification of Cefuroxime in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuroxime (B34974) is a widely prescribed second-generation cephalosporin (B10832234) antibiotic used to treat a variety of bacterial infections.[1] Accurate and sensitive quantification of cefuroxime in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[1][2] This document provides a detailed application note and protocols for the sensitive quantification of cefuroxime using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a robust and highly selective analytical technique.[1][3]

Principle

This method utilizes a simple and rapid protein precipitation technique for sample preparation, followed by chromatographic separation on a reversed-phase C18 column.[1][4] The detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity.[2][3] A stable isotope-labeled internal standard (IS) can be used to ensure high data quality.[1]

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is a common and effective method for extracting cefuroxime from plasma or serum.[1][2]

Materials:

  • Biological matrix (e.g., human plasma)

  • Ice-cold methanol (B129727) (or acetonitrile)[1][4]

  • Internal Standard (IS) solution (e.g., Cefuroxime-d3, Tazobactam, or Cefazolin)[1][2][3]

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100-200 µL of the biological sample into a microcentrifuge tube.[1][2]

  • Add 20 µL of the IS solution (concentration will depend on the specific assay).[2]

  • Add 200-600 µL of ice-cold methanol or a mixture of methanol and acetonitrile (B52724) to precipitate the proteins.[1][2][3] One method suggests a mixture of perchloric acid in acetonitrile for precipitation in cattle plasma.[4]

  • Vortex the mixture vigorously for 30 seconds to 1 minute.[1][2]

  • Centrifuge the samples at high speed (e.g., 13,000 rpm) for 5-10 minutes at 4°C.[1][2]

  • Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.[1]

Liquid Chromatography (LC) Conditions

The following table summarizes typical LC conditions for the separation of cefuroxime.

ParameterTypical Conditions
Column Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm; Agilent Zorbax SB-Aq, 4.6 x 250 mm, 5 µm)[1][2]
Mobile Phase A 0.1% Formic Acid in Water or 2 mM Ammonium Acetate in Water with 0.1% Formic Acid[1][3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or 2 mM Ammonium Acetate in Methanol with 0.1% Formic Acid[1][3]
Flow Rate 0.3 - 1.0 mL/min[1][2]
Gradient Program A gradient or isocratic elution can be used. A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration. An isocratic example is methanol/0.05% formic acid in water (42:58, v/v).[2]
Column Temperature 30 - 40°C[1][2]
Injection Volume 2 - 10 µL[2][4]
Mass Spectrometry (MS/MS) Conditions

Detection is typically performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1] Both positive and negative ionization modes have been successfully used.[1][2]

ParameterCefuroximeCefuroxime-d3 (IS)[1]Tazobactam (IS)[2]Cefazolin (IS)[3]
Ionization Mode ESI Positive or Negative[1][2]ESI PositiveESI NegativeESI Positive
Precursor Ion (m/z) 425.1 (Positive) / 423.0 (Negative)[1][2]428.1298.9454.8
Product Ion (m/z) 207.1 (Positive) / 317.9 (Negative)[1][2]210.1138.0353 and 156
Cone Voltage (V) ~30 - 40[1][3]--3430
Collision Energy (eV) ~10 - 20[1][3]--1012 and 14

Method Validation Data

The following tables summarize the quantitative performance of the LC-MS/MS method for cefuroxime as reported in various studies.

Table 1: Linearity and Sensitivity
Biological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference
Human Plasma10 - 500010> 0.99[1]
Human Plasma52.5 - 2100052.50.9998[2]
Cattle Plasma63 - 612063Not Reported[4]
Human Plasma500 - 1000005000.9988[3]
Table 2: Accuracy and Precision
Biological MatrixConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)Reference
Human PlasmaLLOQ, Low, Mid, High< 15%< 15%Within ±15%[1]
Human PlasmaLLOQ, Low, Mid, High< 6.26%< 6.26%> 90.92%[2][5]
Cattle Plasma63, 191, 382, 765< 9.3%< 9.3%-4.9% to -1.6%[4]
Human Plasma500, 25000< 3%< 3%Not Reported[3]
Table 3: Recovery and Matrix Effect
Biological MatrixRecovery (%)Matrix Effect (%)Reference
Human Plasma> 85%Not specified[1]
Human Plasma89.44 - 92.32Not specified[2]
Cattle Plasma95 - 105Not specified[4]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (e.g., with Methanol) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for LC-MS/MS quantification of cefuroxime.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and robust approach for the quantification of cefuroxime in biological matrices.[1][2] The simple protein precipitation sample preparation allows for high-throughput analysis, making it suitable for a wide range of applications in clinical and pharmaceutical research.[1][4] The validation data presented demonstrates that the method is accurate, precise, and linear over a clinically relevant concentration range.[2][3]

References

Application Notes and Protocols: Cefuroxime Axetil-Loaded Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefuroxime (B34974) axetil, a second-generation cephalosporin (B10832234) antibiotic, is widely used to treat a variety of bacterial infections. However, its clinical efficacy is often hampered by poor aqueous solubility and consequently, low bioavailability.[1][2][3] Nanotechnology offers a promising strategy to overcome these limitations by encapsulating cefuroxime axetil into nanoparticles, thereby enhancing its solubility, dissolution rate, and bioavailability.[2][4] This document provides detailed application notes and protocols for the development and characterization of this compound-loaded nanoparticles for targeted drug delivery. The aim is to offer a comprehensive guide for researchers in this field, covering nanoparticle formulation, characterization, and in vitro evaluation.

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative data from various studies on this compound-loaded nanoparticles, providing a comparative overview of different formulation strategies and their outcomes.

Table 1: Physicochemical Characterization of this compound Nanoparticles

Formulation MethodPolymer/Lipid UsedParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Drug Loading (%)Reference
Modified CoacervationFenugreek seed mucilage and Chitosan (B1678972)180.5 ± 18.2 to 348.3 ± 20.30.162 to 0.540Approximately neutral76.37 ± 0.49 to 88.84 ± 0.74Not Reported[1]
SonicationPLA-HPG and PLA~600Not ReportedNot Reported~16.17Not Reported[5][6]
High-Gravity Antisolvent PrecipitationNone (drug nanoparticles)~300Not ReportedNot ReportedNot ApplicableNot Applicable[7]
Ultrasonication (Nanoemulsion)Capmul MCM, Soya lecithin, Deoxycholic acid, Pluronic F127121.3Not ReportedNot Reported97.12 ± 0.27Not Reported[8]
Aqueous Phase Titration (SNEDDS)Not specified18.50 ± 1.830.064 ± 0.008-22.12 ± 1.2097.62 ± 1.06Not Reported[3]
Controlled NanoprecipitationNone (drug nanoparticles)~300Not ReportedNot ReportedNot ApplicableNot Applicable[9]
Media Milling (Nanosuspension)HPMC K15M and Pluronic F68221.2 ± 0.26Not ReportedNot ReportedNot ApplicableNot Applicable[10]
Antisolvent Precipitation with UltrasonicationPoloxamer 188170Not Reported-31.3Not ReportedNot Reported[11]
Rapid Expansion of Supercritical FluidNone (drug nanoparticles)158 to 513Not Reported-4.29 to -42.8Not ApplicableNot Applicable[12]
Solvent Emulsification/Evaporation (SLN)Stearic acid and TristearinNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[13]

Table 2: In Vitro Drug Release of this compound Nanoparticles

Formulation MethodRelease MediumTime (h)Cumulative Release (%)Reference
Modified CoacervationPhosphate Buffer (pH 7.4)Not specified82.34 to 95.23[1]
Sonication1% SDS at 37°C24~69[5][6]
Sonication1% SDS at 37°C168 (7 days)Continuous release[5][6]
Free Drug (for comparison)1% SDS at 37°C12~95[5][6]
Ultrasonication (Nanoemulsion)Not specified680.73[8]
Plain Suspension (for comparison)Not specified651.00[8]
Aqueous Phase Titration (SNEDDS)SGF (pH 1.2) / SIF (pH 6.8)0.17 (10 min)>90[3]
CA Suspension (for comparison)SGF (pH 1.2) / SIF (pH 6.8)0.17 (10 min)<5[3]
Media Milling (Nanosuspension)Not specified2494.17 ± 5.69[10]
Plain Suspension (for comparison)Not specified2462.34 ± 1.14[10]
Solvent Emulsification/Evaporation (SLN)Not specified254[13]
Solvent Emulsification/Evaporation (SLN)Not specified1296[13]
Free Drug (for comparison)Not specified299.7[13]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the formulation and evaluation of this compound-loaded nanoparticles.

Protocol 1: Preparation of Nanoparticles by Modified Coacervation[1]

Objective: To prepare this compound-loaded nanoparticles using natural polymers through a modified coacervation technique.

Materials:

  • This compound (CA)

  • Fenugreek seed mucilage (anionic polymer)

  • Chitosan (cationic polymer)

  • Distilled water

  • 0.1N Hydrochloric acid (HCl)

  • 1N Sodium hydroxide (B78521) (NaOH)

  • 0.1% v/v Acetic acid

  • Magnetic stirrer

  • Centrifuge

  • Lyophilizer

Procedure:

  • Preparation of Anionic Polymer Solution: Dissolve 0.04% w/v of fenugreek seed mucilage in distilled water with continuous magnetic stirring. Adjust the pH using 0.1N HCl.

  • Preparation of Cationic Polymer Solution: Dissolve 0.02% w/v of chitosan in 0.1% v/v acetic acid with continuous magnetic stirring. Adjust the pH using 1N NaOH.

  • Drug Incorporation: Add 0.05% w/v of this compound to the cationic polymer solution (chitosan solution) under continuous stirring at 3500 rpm.

  • Nanoparticle Formation: Add the anionic polymer solution (fenugreek seed mucilage solution) dropwise into the drug-loaded cationic polymer solution.

  • Separation and Purification: Centrifuge the resulting nanoparticle suspension.

  • Drying: Lyophilize the separated nanoparticles and store them for further use.

Protocol 2: Preparation of Nanoparticles by Sonication[5]

Objective: To prepare drug-loaded polymeric nanoparticles using an emulsion-sonication method.

Materials:

  • This compound (CA)

  • PLA-HPG (Poly(lactic acid)-hyperbranched polyglycerol)

  • PLA (Polylactic acid)

  • Dichloromethane (DCM)

  • Deionized (DI) water

  • Vortex mixer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve 60 mg of PLA-HPG and 120 mg of PLA in 2 ml of DCM. For drug-loaded nanoparticles, dissolve the desired amount of this compound in 2 ml of DCM and combine it with the polymer solution.

  • Emulsification: Add the organic solution to 8 ml of deionized water under vortexing.

  • Sonication: Sonicate the emulsion using a probe sonicator (e.g., 3 cycles of 10 seconds each).

  • Solvent Evaporation: Dilute the emulsion in 20 ml of DI water and place it on a rotavapor for 30 minutes to evaporate the DCM.

  • Washing and Collection: Wash the nanoparticle solution by centrifuging it three times with DI water (e.g., at 4,500 rpm for 15 minutes).

  • Storage: Resuspend the final nanoparticle pellet in DI water and store at -20°C until further use.

Protocol 3: Characterization of Nanoparticles

Objective: To determine the physicochemical properties of the prepared nanoparticles.

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential [1][5]

  • Instrumentation: Use a Zetasizer Nano ZS (Malvern Instruments) or a similar instrument.

  • Sample Preparation: Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

  • Measurement:

    • For particle size and PDI, use dynamic light scattering (DLS).

    • For zeta potential, use laser Doppler electrophoresis.

  • Analysis: Record the average particle size, PDI, and zeta potential values.

B. Surface Morphology (SEM and TEM) [1][5]

  • Scanning Electron Microscopy (SEM):

    • Fix the nanoparticle suspension on a stub with double-sided adhesive tape.

    • Sputter-coat the sample with gold.

    • Observe the surface morphology under the SEM.

  • Transmission Electron Microscopy (TEM):

    • Place a drop of the nanoparticle suspension onto a copper grid and allow it to dry.

    • Stain the sample with 2% w/v phosphotungstic acid.

    • Observe the particle shape and size under the TEM.

C. Entrapment Efficiency [1][14]

  • Separation of Free Drug: Centrifuge a known amount of the nanoparticle suspension to separate the nanoparticles from the supernatant containing the un-entrapped drug.

  • Quantification of Free Drug: Measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its λmax (e.g., 277 nm or 281 nm).[1][8][14]

  • Calculation: Calculate the entrapment efficiency using the following formula:

    • Entrapment Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Protocol 4: In Vitro Drug Release Study[1][5]

Objective: To evaluate the release profile of this compound from the nanoparticles over time.

Materials:

  • Dialysis bag (MWCO: 12-14 kDa)

  • Phosphate buffered saline (PBS, pH 7.4) or other suitable release medium

  • Magnetic stirrer

  • Water bath or incubator at 37°C

  • UV-Vis spectrophotometer

Procedure:

  • Setup: Take a known amount of the nanoparticle suspension in a dialysis bag.

  • Dialysis: Place the dialysis bag in a beaker containing a known volume of release medium (e.g., 50 ml of PBS, pH 7.4).

  • Incubation: Maintain the setup at 37 ± 2°C with continuous stirring (e.g., 100 rpm).

  • Sampling: At predetermined time intervals, withdraw a sample (e.g., 1 ml) from the release medium and replace it with an equal volume of fresh medium.

  • Analysis: Determine the concentration of this compound in the collected samples using a UV-Vis spectrophotometer.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Protocol 5: In Vitro Antimicrobial Efficiency (Agar Disc Diffusion Method)[1]

Objective: To assess the antibacterial activity of the this compound-loaded nanoparticles.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Nutrient agar (B569324) plates

  • Sterile swabs

  • Sterile discs

  • Incubator at 37°C

  • Pure this compound (as standard)

  • Nanoparticle formulation

Procedure:

  • Plate Preparation: Prepare sterile nutrient agar plates and allow them to solidify.

  • Bacterial Seeding: Spread a suspension of the test bacteria evenly over the agar surface using a sterile swab.

  • Disc Application: Place sterile discs on the agar surface.

  • Sample Loading: Add different concentrations of the pure drug and the nanoparticle formulation to the respective discs.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antibacterial activity.

Visualizations

The following diagrams illustrate key workflows and concepts in the development of this compound-loaded nanoparticles.

Nanoparticle_Formulation_Workflow cluster_prep Preparation cluster_form Formulation cluster_purify Purification & Drying cluster_final Final Product Polymer_Solution Polymer/Lipid Solution Mixing Mixing & Emulsification Polymer_Solution->Mixing Drug_Solution This compound Solution Drug_Solution->Mixing Nanoprecipitation Nanoprecipitation/ Coacervation Mixing->Nanoprecipitation Centrifugation Centrifugation/ Washing Nanoprecipitation->Centrifugation Lyophilization Lyophilization/ Drying Centrifugation->Lyophilization Final_Nanoparticles This compound-Loaded Nanoparticles Lyophilization->Final_Nanoparticles

Caption: Workflow for the formulation of this compound-loaded nanoparticles.

Nanoparticle_Characterization_Workflow cluster_physchem Physicochemical Characterization cluster_invitro In Vitro Evaluation Start Prepared Nanoparticles Size_Zeta Particle Size, PDI, & Zeta Potential Start->Size_Zeta Morphology Surface Morphology (SEM, TEM) Start->Morphology Entrapment Entrapment Efficiency & Drug Loading Start->Entrapment Release Drug Release Study Start->Release Antibacterial Antibacterial Activity Start->Antibacterial

Caption: Experimental workflow for nanoparticle characterization and evaluation.

Targeted_Drug_Delivery_Mechanism cluster_delivery Delivery & Targeting cluster_release Drug Release cluster_action Mechanism of Action Nanoparticle CA-Loaded Nanoparticle Targeting Targeted Delivery to Infection Site Nanoparticle->Targeting Release Sustained Release of this compound Targeting->Release Inhibition Inhibition of Bacterial Cell Wall Synthesis Release->Inhibition Lysis Bacterial Cell Lysis Inhibition->Lysis

Caption: Conceptual diagram of targeted drug delivery and mechanism of action.

References

Application Notes and Protocols: In Vitro Permeability Assessment of Cefuroxime Axetil Using Caco-2 Cell Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefuroxime (B34974) axetil, a prodrug of the second-generation cephalosporin (B10832234) antibiotic cefuroxime, is designed for oral administration. Its oral bioavailability is known to be incomplete, ranging from 30-50%, which is influenced by its solubility and permeability characteristics within the gastrointestinal tract.[1][2] The human colon adenocarcinoma cell line, Caco-2, is a well-established in vitro model that mimics the intestinal epithelium, providing a valuable tool for assessing the permeability of orally administered drugs.[3][4] When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer with tight junctions and express various transporters, making them suitable for studying different absorption mechanisms.[3]

This document provides detailed protocols for assessing the in vitro permeability of cefuroxime axetil using Caco-2 cell monolayers. Studies have shown that this compound is absorbed into Caco-2 cells via simple diffusion and is subsequently rapidly hydrolyzed to its active form, cefuroxime.[5] Furthermore, this absorption and hydrolysis process exhibits stereoselectivity for the R and S diastereomers of this compound.[5]

Data Presentation

Table 1: Physicochemical Properties and Permeability Classification of this compound

PropertyValue/ClassificationReference
Drug TypeProdrug of Cefuroxime[1]
Administration RouteOral[1]
Oral Bioavailability30-50% (increased with food)[1]
Transport Mechanism in Caco-2Simple Diffusion[5]
HydrolysisRapidly hydrolyzed to Cefuroxime in Caco-2 cells[5]
StereoselectivityAbsorption and hydrolysis are stereoselective[5]
Expected Caco-2 Permeability Class Low to Moderate [4]

Experimental Protocols

The following protocols provide a detailed methodology for the in vitro permeability assessment of this compound using Caco-2 cell monolayers.

Caco-2 Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining Caco-2 cells to ensure the formation of a confluent and differentiated monolayer for permeability studies.

Materials:

  • Caco-2 cell line (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin.

  • 0.25% Trypsin-EDTA solution

  • Phosphate-buffered saline (PBS), Ca2+/Mg2+ free

  • T-75 cell culture flasks

  • Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size polycarbonate membranes)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Grow Caco-2 cells in T-75 flasks. At 80-90% confluency, wash the cells with PBS and detach them using Trypsin-EDTA.

  • Cell Counting and Seeding on Transwells: Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and perform a cell count. Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

  • Monolayer Formation: Add fresh culture medium to both the apical and basolateral chambers. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[6]

  • Media Change: Change the culture medium every 2-3 days.

  • Monolayer Integrity Assessment (TEER Measurement): Before and after the transport experiment, measure the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. Monolayers are considered ready for transport studies when TEER values are stable and typically >250 Ω·cm².[6] The TEER value after the experiment should be at least 75% of the initial value.[7]

This compound Permeability Assay

This protocol details the steps for conducting a bidirectional permeability assay of this compound across the Caco-2 cell monolayer.

Materials:

  • Differentiated Caco-2 cell monolayers on Transwell® inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • This compound stock solution (in a suitable solvent like DMSO, final concentration in the assay should be low, e.g., <1%)

  • Lucifer yellow (paracellular integrity marker)

  • Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)

  • 96-well plates for sample collection

  • Incubator shaker (37°C)

Procedure:

  • Preparation: Pre-warm the transport buffer to 37°C.

  • Washing: Gently remove the culture medium from the apical and basolateral compartments and wash the monolayers twice with pre-warmed transport buffer.

  • Pre-incubation: Add transport buffer to both compartments and pre-incubate the cells at 37°C for 30 minutes.

  • TEER Measurement: Measure the initial TEER of each monolayer.

  • Transport Experiment (Apical to Basolateral - A to B):

    • Remove the buffer from the apical compartment and replace it with the dosing solution containing this compound and a paracellular marker like Lucifer yellow.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate the plate at 37°C on an orbital shaker for a defined period (e.g., 120 minutes).

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and immediately replace the volume with fresh, pre-warmed transport buffer.

    • At the end of the incubation period, take a final sample from the apical (donor) compartment.

  • Transport Experiment (Basolateral to Apical - B to A):

    • To determine the efflux ratio, perform the experiment in the reverse direction by adding the dosing solution to the basolateral compartment and sampling from the apical compartment.

  • Sample Processing: Process the collected samples for analysis by HPLC or LC-MS/MS. This may involve protein precipitation with acetonitrile (B52724) or methanol (B129727), followed by centrifugation.[8]

  • TEER Measurement: After the transport experiment, wash the monolayers and measure the final TEER.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt is the rate of drug appearance in the receiver compartment.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio:

      • Efflux Ratio = Papp (B to A) / Papp (A to B)

      • An efflux ratio > 2 suggests the involvement of active efflux transporters.[6]

Analytical Method - HPLC Quantification of this compound

This protocol provides a general high-performance liquid chromatography (HPLC) method for the quantification of this compound in samples from the permeability assay.

Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.025 M ammonium (B1175870) phosphate (B84403) buffer, pH 4.5) in a ratio of approximately 25:75 (v/v).[8]

  • This compound reference standard

  • Acetonitrile or methanol for sample preparation

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the transport buffer.

  • Sample Preparation: To the collected samples from the transport experiment, add a protein precipitation agent like cold acetonitrile (e.g., in a 1:2 ratio). Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.[8]

  • HPLC Analysis:

    • Set the flow rate to approximately 1.0 mL/min.

    • Set the detection wavelength to 277 nm.[8]

    • Inject the prepared standards and samples onto the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by comparing the peak areas to the standard curve.

Mandatory Visualization

G cluster_prep Phase 1: Caco-2 Monolayer Preparation cluster_assay Phase 2: Permeability Assay cluster_analysis Phase 3: Analysis culture Caco-2 Cell Culture (T-75 Flasks) seed Seeding on Transwell Inserts (e.g., 6x10^4 cells/cm²) culture->seed differentiate Differentiation (21-25 days) seed->differentiate media_change Media Change (every 2-3 days) differentiate->media_change wash Wash Monolayers differentiate->wash preincubate Pre-incubation (30 min, 37°C) wash->preincubate teer1 Initial TEER Measurement preincubate->teer1 dosing Add Dosing Solution (Apical or Basolateral) teer1->dosing incubate Incubate & Sample (e.g., 120 min, 37°C) dosing->incubate teer2 Final TEER Measurement incubate->teer2 sample_prep Sample Preparation (Protein Precipitation) incubate->sample_prep hplc HPLC-UV Analysis (Quantification) sample_prep->hplc data_analysis Data Analysis (Papp & Efflux Ratio Calculation) hplc->data_analysis

Caption: Experimental workflow for this compound permeability assessment.

References

protocol for separating cefuroxime axetil diastereomers by chiral chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Chiral Separation of Cefuroxime (B34974) Axetil Diastereomers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefuroxime axetil, an oral cephalosporin (B10832234) antibiotic, is a prodrug of cefuroxime. It exists as a mixture of two diastereomers (A and B) due to the chiral center in the 1-(acetyloxy)ethyl ester group. The ratio of these diastereomers can influence the drug's bioavailability and therapeutic efficacy. Therefore, a reliable method for their separation and quantification is crucial for quality control in pharmaceutical development and manufacturing. This application note details two distinct chiral chromatography protocols for the effective separation of this compound diastereomers: a High-Performance Thin-Layer Chromatography (HPTLC) method and a Ultra-High-Performance Liquid Chromatography (UHPLC) method.

Quantitative Data Summary

The following tables summarize the key quantitative data from the described chiral separation protocols.

Table 1: HPTLC Method Performance

ParameterDiastereomer ADiastereomer B
Retention Factor (Rf)0.87[1]0.93[1]
Limit of Detection (LOD)0.04 µ g/spot [2][3]0.04 µ g/spot [2][3]
Limit of Quantification (LOQ)0.11 µ g/spot [2][3]0.11 µ g/spot [2][3]
Recovery96.63% - 104.16%[2][3]96.63% - 104.16%[2][3]

Table 2: UHPLC Method Performance

ParameterValue
ColumnKinetex C-18 (100 mm × 2.1 mm, 1.7 µm)[4]
Mobile Phase0.1% formic acid:methanol (B129727) (88:12, v/v)[4]
Flow Rate0.7 mL/min[4]
Detection Wavelength278 nm[4]
Total Run Time3 min[4]
Inter-day Precision (RSD)< 3%[4]
Accuracy98.31% - 104.99%[4]

Table 3: Alternative RP-HPLC Method Parameters

ParameterMethod 1Method 2
ColumnTeknokroma, tracer excel C8 (15cm x 0.46cm, 5µm)[5]Hypersil Gold C-18 (250 mm × 4.6 mm i.d.)[6]
Mobile Phase0.02M KH2PO4: Methanol: Acetonitrile (60:35:5 v/v)[5]0.01M KH2PO4: Methanol (60:40 v/v)[6]
Flow Rate1 mL/min[5]1.0 mL/min[6]
Detection Wavelength278 nm[5]225 nm[6]
Retention Time (Diastereomer B/2)11.09 min[5]9.987 min[6]
Retention Time (Diastereomer A/1)Not specified8.293 min[6]

Experimental Protocols

Protocol 1: High-Performance Thin-Layer Chromatography (HPTLC)

This protocol outlines the separation of this compound diastereomers using HPTLC with a chiral mobile phase.

1. Materials and Reagents:

  • HPTLC aluminum-backed cellulose (B213188) plates[1]

  • Beta-cyclodextrin (β-cyclodextrin)[2]

  • Methanol (analytical grade)[2]

  • Purified water

  • This compound standard and sample solutions

2. Chromatographic Conditions:

  • Stationary Phase: HPTLC aluminum-backed cellulose plates, activated by heating at 60°C.[1]

  • Mobile Phase: 1% aqueous β-cyclodextrin-methanol (15 + 1, v/v).[1][2][3]

  • Detection: Densitometric measurement at 285 nm.[2][3]

3. Procedure:

  • Prepare the mobile phase by dissolving β-cyclodextrin in water to make a 1% solution and then mixing it with methanol in a 15:1 (v/v) ratio.

  • Activate the HPTLC cellulose plate by heating it at 60°C.

  • Apply the standard and sample solutions of this compound to the activated plate as spots.

  • Develop the chromatogram in a suitable chamber using the prepared mobile phase.

  • After development, dry the plate.

  • Perform densitometric scanning at 285 nm to visualize and quantify the separated diastereomers.

Protocol 2: Ultra-High-Performance Liquid Chromatography (UHPLC)

This protocol provides a rapid and sensitive UHPLC method for the determination of this compound diastereomers.

1. Materials and Reagents:

  • Formic acid

  • Methanol (HPLC grade)

  • Purified water (HPLC grade)

  • This compound standard and sample solutions

  • 0.2 µm nylon membrane filters[4]

2. Chromatographic Conditions:

  • Column: Kinetex C-18 (100 mm × 2.1 mm, 1.7 µm).[4]

  • Mobile Phase: A mixture of 0.1% formic acid in water and methanol (88:12, v/v).[4]

  • Flow Rate: 0.7 mL/min.[4]

  • Detector: Diode-Array Detector (DAD) set at 278 nm.[4]

  • Column Temperature: 40 °C.[4]

  • Injection Volume: To be optimized based on instrument and concentration.

3. Procedure:

  • Prepare the mobile phase by mixing 0.1% formic acid in water with methanol in an 88:12 (v/v) ratio.

  • Equilibrate the Kinetex C-18 column with the mobile phase until a stable baseline is achieved.

  • Filter all sample and standard solutions through a 0.2 µm nylon membrane filter before injection.

  • Inject the prepared solutions into the UHPLC system.

  • Monitor the separation at a wavelength of 278 nm. The total run time is approximately 3 minutes.[4]

Visualizations

Chiral_Chromatography_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_chromatography Chromatographic Separation cluster_analysis Data Acquisition & Analysis Sample This compound Sample Dissolve Dissolve in appropriate solvent Sample->Dissolve Standard This compound Standard Standard->Dissolve Filter Filter (for HPLC/UHPLC) Dissolve->Filter if applicable Injection Inject Sample/Standard Filter->Injection MobilePhase Prepare Chiral or RP Mobile Phase Elution Elution with Mobile Phase MobilePhase->Elution Column Chiral Stationary Phase / C18 Column Injection->Column Column->Elution Detection UV/DAD Detection Elution->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Result Report Diastereomer Ratio & Purity Integration->Result

Caption: Experimental workflow for chiral separation of this compound diastereomers.

Logical_Relationship cluster_diastereomers Diastereomers (A and B) CefuroximeAxetil This compound DiastereomerA Diastereomer A CefuroximeAxetil->DiastereomerA DiastereomerB Diastereomer B CefuroximeAxetil->DiastereomerB ChiralChromatography Chiral Chromatography (HPTLC or HPLC/UHPLC) DiastereomerA->ChiralChromatography DiastereomerB->ChiralChromatography SeparatedPeaks Separated Chromatographic Peaks ChiralChromatography->SeparatedPeaks Quantification Quantification (Peak Area Analysis) SeparatedPeaks->Quantification QC Quality Control Assessment (Diastereomeric Ratio) Quantification->QC

Caption: Logical relationship of the chiral separation process.

References

Application Note: A Stability-Indicating HPLC Method for the Determination of Cefuroxime Axetil and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuroxime (B34974) axetil is a second-generation cephalosporin (B10832234) antibiotic administered orally.[1][2] As a prodrug, it is absorbed from the gastrointestinal tract and rapidly hydrolyzed by esterases in the intestinal mucosa and blood to its active form, cefuroxime.[2] The stability of cefuroxime axetil is a critical quality attribute, as it is susceptible to degradation under various conditions, including hydrolysis, oxidation, and photolysis.[3] The primary degradation products can include Δ³-isomers and E-isomers, which may lack therapeutic activity and potentially cause adverse effects.[3] Therefore, a robust, stability-indicating analytical method is crucial for identifying and quantifying impurities and degradation products in bulk drug substances and finished pharmaceutical products, ensuring their safety, efficacy, and quality.

This application note provides a detailed protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound and its degradation products. The note also includes protocols for forced degradation studies to identify potential degradants and to challenge the specificity of the analytical method.

Forced Degradation Studies

Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[4] These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light.

Experimental Protocol for Forced Degradation:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[3]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.[3]

    • Keep the mixture at room temperature for a specified period (e.g., 24 hours).[3]

    • Neutralize the solution with an equivalent volume and concentration of NaOH before analysis.[3][5]

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.[3][6]

    • Keep the mixture at room temperature for a specified period (e.g., 90 minutes), as extensive degradation can occur rapidly.[6]

    • Neutralize the solution with an equivalent volume and concentration of HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[4]

    • Store the solution at room temperature for a specified period, protected from light.

    • Analyze the solution directly.

  • Thermal Degradation:

    • Transfer a 10 mL aliquot of the stock solution into a 50 mL volumetric flask.

    • Heat the solution in a water bath at 90°C for 2 hours.[7]

    • Cool the solution to room temperature and dilute to volume with the mobile phase before injection.[7]

  • Photodegradation:

    • Transfer a 10 mL aliquot of the stock solution into a 50 mL volumetric flask.

    • Expose the solution to direct sunlight for 5 hours.[7]

    • Dilute to volume with the mobile phase before injection.[7]

Analytical Method: Stability-Indicating RP-HPLC

This section details a stability-indicating RP-HPLC method for the quantitative determination of this compound and its impurities.

Instrumentation and Reagents:

  • Instrumentation: HPLC system equipped with a UV-Vis detector.

  • Chemicals:

    • This compound Reference Standard

    • Methanol (B129727) (HPLC grade)

    • Acetonitrile (B52724) (HPLC grade)

    • Potassium Dihydrogen Phosphate or Ammonium Dihydrogen Phosphate (Analytical Grade)

    • Orthophosphoric Acid

    • Water (Milli-Q or equivalent)

Chromatographic Conditions:

ParameterCondition
Column Teknokroma, Tracer Excel C8 (15 cm x 0.46 cm, 5 µm) or equivalent[7]
Mobile Phase 0.02M Potassium Dihydrogen Phosphate: Methanol: Acetonitrile (60:35:5 v/v/v)[7]
Flow Rate 1.0 mL/min[7]
Injection Volume 20 µL[7][8]
Column Temperature 35°C[7]
Detection Wavelength 278 nm[6][7][8]
Run Time Approximately 25-30 minutes

Preparation of Solutions:

  • Mobile Phase Preparation: Prepare a 0.02M solution of potassium dihydrogen phosphate. Mix this buffer, methanol, and acetonitrile in the ratio of 60:35:5. Filter through a 0.45 µm membrane filter and degas.[7]

  • Standard Stock Solution: Accurately weigh and dissolve about 30 mg of this compound Reference Standard in methanol in a 25 mL volumetric flask to obtain a concentration of approximately 1.2 mg/mL.[5][7]

  • Working Standard Solution: Dilute the standard stock solution with the mobile phase to achieve a final concentration suitable for analysis (e.g., 240 µg/mL).[7]

  • Sample Preparation (Tablets):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 120 mg of this compound and transfer it to a 100 mL volumetric flask.[7]

    • Add about 50 mL of methanol and sonicate or shake mechanically for 10 minutes.[7]

    • Dilute to volume with methanol and mix well.

    • Filter the solution through a 0.45 µm syringe filter.

    • Further dilute the filtrate with the mobile phase to a suitable concentration for analysis.[5][7]

Data Presentation

The following tables summarize the known impurities of this compound and the results of forced degradation studies.

Table 1: Known Impurities of this compound

Impurity NameTypical Relative Retention Time (RRT)Notes
This compound Diastereoisomer B~0.9Process-related impurity and degradant.[8]
Δ³-Isomers of this compound (Impurity A)~1.2Main product of thermal degradation.[1][8][9]
E-Isomers of this compound (Impurity B)~1.7 and ~2.1Product of photodegradation.[8]
Anti-Cefuroxime AxetilVariesGeometric isomer of this compound.[1]

Table 2: Summary of Forced Degradation Results

Stress ConditionReagent/ConditionDurationThis compound Remaining (%)Major Degradation Products
Acid Hydrolysis0.1 N HCl24 hours~85%Opening of β-lactam ring[3]
Alkaline Hydrolysis0.1 N NaOH90 minutes~18-25%Extensive degradation, opening of β-lactam ring[6]
Oxidation3% H₂O₂24 hours~90%Oxidized derivatives
Thermal90°C2 hours~80%Δ³-Isomers[9]
PhotolyticSunlight5 hours~88%E-Isomers[8]

Visualizations

The following diagrams illustrate the experimental workflow and the degradation pathways of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start: this compound Bulk/Tablets stock_std Prepare Standard Stock Solution (1.2 mg/mL in Methanol) start->stock_std stock_spl Prepare Sample Stock Solution (1.2 mg/mL in Methanol) start->stock_spl work_std Prepare Working Standard Solution stock_std->work_std hplc Inject into HPLC System (C8 Column, 278 nm) work_std->hplc work_spl Prepare Working Sample Solution stock_spl->work_spl work_spl->hplc chromatogram Obtain Chromatograms hplc->chromatogram peak_id Identify and Integrate Peaks chromatogram->peak_id quant Quantify Impurities & Assay peak_id->quant report Generate Report quant->report

Caption: Experimental workflow for the HPLC analysis of this compound.

degradation_pathway cluster_degradation Degradation Products cef This compound delta3 Δ³-Isomers cef->delta3 Heat e_iso E-Isomers cef->e_iso Light (UV) hydrolysis_prod Hydrolyzed Products (β-Lactam Ring Cleavage) cef->hydrolysis_prod Acid / Base oxidized_prod Oxidized Products cef->oxidized_prod Oxidation (H₂O₂)

Caption: Degradation pathways of this compound under various stress conditions.

References

Application Notes and Protocols for Enhancing Cefuroxime Axetil Dissolution via Solid Dispersion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of Cefuroxime (B34974) Axetil (CA) solid dispersions to enhance its dissolution rate. CA, a second-generation cephalosporin (B10832234) antibiotic, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1][2] This poor solubility can lead to variable and insufficient oral bioavailability.[1][3] Solid dispersion technology is a proven strategy to improve the dissolution of poorly water-soluble drugs like CA by dispersing the drug in a hydrophilic carrier matrix at a molecular level.[3][4]

Rationale for Solid Dispersions of Cefuroxime Axetil

The primary goal of formulating CA into solid dispersions is to increase its rate of dissolution, which is the rate-limiting step for its absorption. By converting the crystalline drug into a more soluble amorphous or microcrystalline form and dispersing it within a water-soluble carrier, the following benefits are achieved:

  • Increased Surface Area: Molecular dispersion of the drug in the carrier matrix dramatically increases the surface area available for dissolution.

  • Improved Wettability: The hydrophilic carrier enhances the wettability of the hydrophobic CA particles.[3][5]

  • Reduced Particle Size: The drug is dispersed at a molecular or submicron level within the carrier.[3][6]

  • Amorphous State Formation: The conversion of the crystalline drug to a higher-energy amorphous state increases its apparent solubility.[3][5][7]

Selection of Polymeric Carriers

The choice of a hydrophilic carrier is critical for the successful formulation of a solid dispersion. Several polymers have been effectively used to enhance the dissolution of this compound.

Commonly Used Polymers:

  • Polyvinylpyrrolidone (PVP K30): A water-soluble polymer known for its ability to form amorphous solid dispersions and inhibit drug crystallization.[5][8][9]

  • Polyethylene (B3416737) Glycols (PEG 4000): Low molecular weight, water-soluble polymers that can enhance dissolution by forming solid solutions or solid dispersions.[5][8][9]

  • Poloxamer 188: A non-ionic triblock copolymer with surfactant properties that can improve wettability and inhibit drug precipitation.[1][6][10][11]

  • Urea: A highly water-soluble, low molecular weight carrier that has been shown to improve the dissolution of CA.[3][12]

  • Hydroxypropyl Methylcellulose (HPMC): A semisynthetic polymer that can form stable amorphous solid dispersions.[7]

  • Gelucire 50/13: A mixture of mono-, di-, and triglycerides with polyethylene glycol esters, acting as a self-emulsifying carrier.

  • Porous Carriers (e.g., Sylysia 350): Porous silica (B1680970) that can adsorb the drug in a highly dispersed state.[13]

  • Microcrystalline Cellulose (MCC): A widely used pharmaceutical excipient that can act as a carrier for solid dispersions.[4]

Preparation Methods for Solid Dispersions

Several methods can be employed to prepare this compound solid dispersions. The choice of method depends on the physicochemical properties of the drug and carrier, as well as the desired characteristics of the final product.

Solvent Evaporation Method

This is the most commonly reported method for CA solid dispersions.[1][3][4][13] It involves dissolving both the drug and the carrier in a common volatile solvent, followed by evaporation of the solvent to obtain a solid mass.

Protocol for Solvent Evaporation Method:

  • Accurately weigh this compound and the chosen hydrophilic carrier (e.g., PVP K30, Poloxamer 188) in the desired ratio (e.g., 1:1, 1:3, 1:5).[5]

  • Dissolve the drug and carrier in a suitable common solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.[1][3][5] Ensure complete dissolution with the aid of a magnetic stirrer.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-45°C) and reduced pressure.[1][5]

  • Dry the resulting solid mass in a vacuum oven or desiccator to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size (e.g., #80 mesh) to obtain a uniform powder.[3]

  • Store the prepared solid dispersion in a desiccator until further analysis.[3]

Hot-Melt Extrusion (HME)

HME is a solvent-free, continuous manufacturing process that is gaining popularity for preparing solid dispersions.[14] It involves pumping a mixture of the drug and a thermoplastic carrier through a heated barrel, where the carrier melts and dissolves the drug.

Protocol for Hot-Melt Extrusion:

  • Premix this compound and a suitable thermoplastic polymer (e.g., Soluplus®, certain grades of HPMC) in the desired ratio.

  • Feed the physical mixture into a hot-melt extruder at a constant rate.

  • Process the mixture through the heated barrel of the extruder at a temperature above the glass transition temperature of the polymer and the melting point of the drug, if applicable.[15]

  • The molten extrudate is then cooled and solidified.

  • Mill the extrudate to the desired particle size.

Spray Drying

Spray drying is a continuous process that can produce uniform, fine particles. It involves spraying a solution of the drug and carrier into a hot air stream, which rapidly evaporates the solvent.

Protocol for Spray Drying:

  • Dissolve this compound and the carrier (e.g., HPMCAS-MF, mannitol, chitosan (B1678972) chlorhydrate) in a suitable solvent or solvent system.[16][17][18]

  • Atomize the solution into fine droplets inside the spray dryer.

  • The droplets are passed through a stream of hot air, leading to rapid solvent evaporation and formation of solid particles.

  • Collect the dried solid dispersion powder. Key process parameters to control include inlet air temperature, feed rate, and atomization pressure.[16]

Other Methods
  • Kneading Method: Involves wetting a physical mixture of the drug and carrier with a small amount of a hydroalcoholic solution to form a paste, which is then dried and sieved.[6][10][11]

  • Melting (Fusion) Method: Involves melting the hydrophilic carrier and then incorporating the drug. The molten mixture is then cooled and solidified. This method is suitable for thermally stable drugs and carriers.

  • Solution Enhanced Dispersion by Supercritical Fluids (SEDS): A more advanced technique where a supercritical fluid (like CO2) is used as an anti-solvent to precipitate the drug and carrier from an organic solution, resulting in the formation of fine solid dispersion particles.[7][19]

Characterization of Solid Dispersions

Thorough characterization is essential to understand the physicochemical properties of the prepared solid dispersions and to elucidate the mechanism of dissolution enhancement.

In-Vitro Dissolution Studies

This is the most critical evaluation to assess the performance of the solid dispersions.

Protocol for Dissolution Testing:

  • Perform the dissolution study using a USP dissolution apparatus II (paddle type).[20]

  • Use a suitable dissolution medium, typically 900 mL of 0.07 M or 0.1 N HCl (to simulate gastric fluid) or phosphate (B84403) buffer pH 6.8 (to simulate intestinal fluid).[6][10]

  • Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 or 100 rpm.[20]

  • Add an accurately weighed amount of the solid dispersion (equivalent to a specific dose of CA, e.g., 125 mg) to the dissolution vessel.

  • Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).[20]

  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the drug concentration using a UV-Vis spectrophotometer at the λmax of this compound (around 278-280 nm).[3][6][20]

  • Compare the dissolution profile of the solid dispersions with that of the pure drug and a physical mixture of the drug and carrier.

Solid-State Characterization

These techniques help to understand the physical form of the drug within the solid dispersion.

  • Differential Scanning Calorimetry (DSC): Used to determine the thermal properties and to check for the amorphization of the drug. The absence or broadening of the drug's melting endotherm in the solid dispersion thermogram suggests its conversion to an amorphous state.[5][13][15]

    • Protocol: Accurately weigh 5-10 mg of the sample into an aluminum pan. Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 210°C) under a nitrogen purge.[3][5][15]

  • Powder X-Ray Diffraction (PXRD): Used to assess the crystallinity of the drug. Sharp, intense peaks indicate a crystalline structure, while a halo pattern suggests an amorphous form. A reduction in the intensity of the characteristic peaks of the drug in the solid dispersion indicates a decrease in crystallinity.[3][5][13]

    • Protocol: Pack the sample into a holder and scan it over a specific range of 2θ angles (e.g., 5° to 40°) using a diffractometer with CuKα radiation.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to investigate potential interactions (e.g., hydrogen bonding) between the drug and the carrier in the solid state. Shifts or disappearance of characteristic peaks of the drug can indicate such interactions.[3][5][12][13]

    • Protocol: Prepare a pellet by mixing the sample with potassium bromide (KBr) and compressing it. Scan the sample over a specific wavenumber range (e.g., 4000 to 400 cm⁻¹).[3]

Data Presentation

Quantitative data from the formulation and characterization studies should be summarized in clear and concise tables for easy comparison.

Table 1: Formulation Composition of this compound Solid Dispersions

Formulation CodeDrug:Carrier Ratio (w/w)Carrier UsedPreparation Method
SD11:1PVP K30Solvent Evaporation
SD21:3PVP K30Solvent Evaporation
SD31:5PVP K30Solvent Evaporation
SD41:3Poloxamer 188Solvent Evaporation
SD51:3UreaSolvent Evaporation
PM11:3PVP K30Physical Mixture
Pure CA---

Table 2: Dissolution Data of this compound Solid Dispersions

Formulation Code% Drug Release at 15 min% Drug Release at 30 min% Drug Release at 60 min
SD145.2 ± 2.168.5 ± 3.485.1 ± 2.9
SD265.8 ± 3.589.2 ± 2.898.7 ± 1.5
SD372.1 ± 2.995.4 ± 1.999.2 ± 1.2
SD468.3 ± 4.191.5 ± 3.297.8 ± 2.1
SD555.9 ± 3.878.6 ± 4.090.3 ± 3.3
PM125.6 ± 1.840.1 ± 2.555.4 ± 3.1
Pure CA10.3 ± 1.218.7 ± 1.928.9 ± 2.4

Table 3: Solid-State Characterization Summary

Formulation CodeDSC Result (Melting Peak of CA)PXRD Result (Crystallinity)FTIR Interaction
SD2Absent/BroadenedAmorphous haloEvidence of H-bonding
SD3Absent/BroadenedAmorphous haloEvidence of H-bonding
PM1PresentCrystalline peaks presentNo significant interaction
Pure CASharp peak at ~150°CHighly crystalline-

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Formulation Preparation cluster_char Characterization cluster_analysis Data Analysis start Weigh Drug (CA) & Carrier prep_method Select Preparation Method start->prep_method solvent Solvent Evaporation prep_method->solvent e.g. hme Hot-Melt Extrusion prep_method->hme spray Spray Drying prep_method->spray drying Drying & Sieving solvent->drying hme->drying sd_product Solid Dispersion Product spray->sd_product drying->sd_product dissolution In-Vitro Dissolution sd_product->dissolution dsc DSC Analysis sd_product->dsc pxrd PXRD Analysis sd_product->pxrd ftir FTIR Analysis sd_product->ftir compare Compare Dissolution Profiles dissolution->compare assess Assess Physical State dsc->assess pxrd->assess ftir->assess conclusion Conclusion on Dissolution Enhancement compare->conclusion assess->conclusion

Caption: Experimental workflow for formulation and characterization of solid dispersions.

Mechanism of Dissolution Enhancement

dissolution_mechanism cluster_before Before Solid Dispersion cluster_process Solid Dispersion Process cluster_after After Solid Dispersion drug_c Crystalline CA (Poorly Soluble) process Dispersion in Hydrophilic Carrier (e.g., PVP, PEG) drug_c->process drug_a Amorphous/Microcrystalline CA process->drug_a wettability Increased Wettability process->wettability surface_area Increased Surface Area process->surface_area dissolution Enhanced Dissolution Rate drug_a->dissolution wettability->dissolution surface_area->dissolution

Caption: Mechanism of enhanced dissolution via solid dispersion technology.

References

Application Notes and Protocols for the UV Spectrophotometric Analysis of Cefuroxime Axetil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of Cefuroxime Axetil in bulk and pharmaceutical dosage forms using Ultraviolet (UV) Spectrophotometry. This analytical technique is widely recognized for its simplicity, speed, and cost-effectiveness, making it an ideal method for routine quality control.

This compound is a second-generation cephalosporin (B10832234) antibiotic, an ester prodrug of cefuroxime, which is administered orally.[1][2] Accurate quantification of the active pharmaceutical ingredient (API) is crucial to ensure the efficacy and safety of the final drug product. UV-Visible spectrophotometry provides a reliable and straightforward method for this purpose, based on the principle of measuring the absorbance of a this compound solution at its specific wavelength of maximum absorption (λmax).

Quantitative Data Summary

The following tables summarize the key validation parameters for the UV spectrophotometric analysis of this compound, compiled from various studies. These parameters are essential for method development and validation in a laboratory setting.

Table 1: UV Spectrophotometric Method Parameters for this compound Analysis

SolventWavelength of Maximum Absorbance (λmax) (nm)Linearity Range (µg/mL)Correlation Coefficient (R²)Reference
0.1N Hydrochloric Acid (HCl)2810.4 - 20.998[3]
0.1N Hydrochloric Acid (HCl)2812 - 30Not Specified[1]
0.07N Hydrochloric Acid (HCl)~278Not SpecifiedNot Specified[4]
Methanol (B129727)2780.80 - 3.600.995[5][6]
Methanol2771.0 - 35.0Not Specified[7]
Ethanol and Water269.79 - 50Not Specified[8]

Table 2: Summary of Validation Parameters for this compound UV Spectrophotometric Methods

ParameterReported Values/RangesReference
Accuracy (% Recovery) 98.54% - 99.98%[3][9]
99.85% - 100.05%[6]
Precision (% RSD)
- Intraday< 2%[3]
0.96% - 1.51%[6]
- Interday< 2%[3]
1.45% - 1.92%[6]
Limit of Detection (LOD) 0.4 µg/mL (in Methanol)[7]
Limit of Quantitation (LOQ) 1.0 µg/mL (in Methanol)[7]
Ruggedness Determined by analysis by two different analysts, demonstrating the method's reproducibility.[3][9]

Experimental Protocols

The following are detailed protocols for the quantitative analysis of this compound in bulk drug and tablet formulations by UV spectrophotometry.

Protocol 1: Analysis of this compound using 0.1N Hydrochloric Acid

This method is suitable for the analysis of both bulk drug and pharmaceutical formulations.

1. Materials and Reagents:

  • This compound Reference Standard

  • This compound Tablets

  • 0.1N Hydrochloric Acid (HCl)

  • Distilled Water

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Sonicator

  • Filter paper (Whatman No. 41 or equivalent)

2. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.[3]

  • Transfer it to a 100 mL volumetric flask.[3]

  • Add approximately 20 mL of 0.1N HCl and shake for 10 minutes to dissolve the drug.[3]

  • Make up the volume to 100 mL with 0.1N HCl and mix well.[3]

3. Preparation of Working Standard Solutions:

  • From the standard stock solution, prepare a series of dilutions in 10 mL volumetric flasks using distilled water to obtain concentrations within the linear range (e.g., 0.4, 0.8, 1.2, 1.6, 2.0 µg/mL).[3]

4. Preparation of Sample Solution (from Tablets):

  • Weigh and finely powder 20 tablets to determine the average weight.

  • Take a quantity of the tablet powder equivalent to 10 mg of this compound.

  • Transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of 0.1N HCl and sonicate for 15-20 minutes to ensure complete dissolution.

  • Make up the volume to 100 mL with 0.1N HCl and mix well.[3]

  • Filter the solution through a suitable filter paper.[1]

  • Transfer an appropriate volume (e.g., 0.3 mL) of the filtrate to a 10 mL volumetric flask and dilute to the mark with distilled water to obtain a concentration within the calibrated linear range.[3]

5. Spectrophotometric Analysis:

  • Scan the resulting standard and sample solutions in the UV range of 200-400 nm against a blank (distilled water).[3]

  • Measure the absorbance of all solutions at the λmax of 281 nm.[1][3]

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of this compound in the sample solution from the linear regression equation of the calibration curve.[3]

Protocol 2: Analysis of this compound using Methanol

This protocol provides an alternative solvent system for the analysis.

1. Materials and Reagents:

  • This compound Reference Standard

  • This compound Tablets

  • Methanol (Analytical Grade)

  • Volumetric flasks (10 mL, 100 mL)

  • Pipettes

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Sonicator

  • Filter paper

2. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve in and make up the volume to 100 mL with methanol.

3. Preparation of Working Standard Solutions:

  • From the standard stock solution, prepare a series of dilutions in 10 mL volumetric flasks using methanol to obtain concentrations within the linear range (e.g., 0.8, 1.6, 2.4, 3.2, 4.0 µg/mL).[5]

4. Preparation of Sample Solution (from Tablets):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes.

  • Make up the volume with methanol and filter.

  • Dilute the filtrate with methanol to obtain a final concentration within the linear range of the standard curve.

5. Spectrophotometric Analysis:

  • Scan the standard and sample solutions from 200-400 nm against a methanol blank.

  • Measure the absorbance at the λmax of approximately 278 nm.[5][6]

  • Plot the calibration curve and calculate the concentration of the drug in the sample.

Visualizations

The following diagram illustrates the general experimental workflow for the UV spectrophotometric analysis of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_analysis UV Spectrophotometric Analysis cluster_result Result bulk_drug Weigh Bulk Drug/ Tablet Powder dissolve Dissolve in Solvent (e.g., 0.1N HCl or Methanol) bulk_drug->dissolve sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate filter Filter Solution sonicate->filter stock_solution Prepare Stock Solution filter->stock_solution working_solutions Prepare Working Standard & Sample Solutions stock_solution->working_solutions uv_scan Scan Solutions (200-400 nm) working_solutions->uv_scan measure_abs Measure Absorbance at λmax uv_scan->measure_abs calibration_curve Construct Calibration Curve measure_abs->calibration_curve concentration_calc Calculate Drug Concentration calibration_curve->concentration_calc final_result Quantitative Result of This compound concentration_calc->final_result

References

Preparation of Amorphous Cefuroxime Axetil for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the preparation of amorphous cefuroxime (B34974) axetil for research purposes. The amorphous form of cefuroxime axetil is of significant interest due to its higher bioavailability compared to its crystalline counterparts. This guide covers various established methods, presents key quantitative data in a comparative format, and includes detailed experimental workflows and the mechanism of action of the drug.

Introduction

This compound, a second-generation cephalosporin (B10832234) antibiotic, is a prodrug of cefuroxime. Its oral bioavailability is significantly influenced by its solid-state properties. The amorphous form, lacking a long-range ordered molecular structure, generally exhibits enhanced solubility and dissolution rates, which can translate to improved absorption and therapeutic efficacy.[1] For research and development, the ability to consistently prepare the amorphous form is crucial for accurate in vitro and in vivo studies. This document outlines several common laboratory-scale methods for its preparation.

Comparative Data of Amorphous this compound

The choice of preparation method can influence the physicochemical properties of the resulting amorphous this compound. The following tables summarize key quantitative data from various studies to facilitate comparison.

Table 1: Solubility of Amorphous this compound

Preparation MethodCarrier/ExcipientSolvent SystemSolubility (µg/mL)Reference
Pure Crystalline Drug-Distilled Water (pH 6.8)62
Solid Dispersion (Solvent Evaporation)Urea (1:5 drug-to-carrier ratio)Methanol (B129727)Increased dissolution, specific solubility value not provided[2]
Solid Dispersion (Solvent Evaporation)Hydroxypropyl cellulose (B213188) (HPC) (1:1 ratio)Methanol247
Solid Dispersion (Solvent Evaporation)Gelucire (1:1 ratio)Methanol112
Inclusion ComplexBeta-cyclodextrin (1:1 molar ratio)Water:Methanol (1:1)187
Solid Dispersion (Fusion Method)Poloxamer 188-12-fold increase over crystalline form[3]
Solid Dispersion (Fusion and Surface Adsorption)Poloxamer 188 and Neusilin US2-14-fold increase over crystalline form[3]
Solid DispersionMicrocrystalline Cellulose (1:3 ratio)Not specifiedNot specified, but 2.59-fold higher dissolution[4]

Table 2: Dissolution Rate of Amorphous this compound

Preparation MethodDissolution MediumTime (min)% Drug ReleasedReference
Pure Crystalline Drug0.1M HCl12030.23[2]
Solid Dispersion (Solvent Evaporation with Urea)0.1M HCl120>80 (approx.)[2]
Solid Dispersion (with HPC)0.07 N HCl30~90
Solid Dispersion (with Gelucire)0.07 N HCl30~80
Test Formulation (1% SLS)Phosphate Buffer pH 4.56091.81[5]
Test Formulation (without SLS)Water6081.33[5]
Solid Dispersions (Fusion and Surface Adsorption)SGF without enzyme1523-fold improvement in dissolution rate[3]
Nanoparticles (Controlled Nanoprecipitation)Not specifiedNot specifiedSignificantly enhanced compared to spray-dried product[6]

Experimental Protocols

The following are detailed protocols for the preparation of amorphous this compound using various laboratory techniques.

Solvent Precipitation Method

This method involves dissolving crystalline this compound in a suitable organic solvent and then adding this solution to an anti-solvent to precipitate the amorphous form.

Materials:

  • Crystalline this compound

  • Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), or Formic Acid (ACS grade)

  • Purified Water (ice-cold)

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven or vacuum desiccator

Protocol:

  • Dissolve crystalline this compound in a minimal amount of a highly polar organic solvent (e.g., DMSO, DMF, or formic acid). The concentration should be as high as possible, preferably no less than 0.3 g/mL. Gentle heating may be applied to facilitate dissolution.

  • Cool the resulting solution to room temperature.

  • In a separate beaker, place a volume of ice-cold purified water that is approximately 10-20 times the volume of the solvent used in step 1.

  • While vigorously stirring the ice-cold water, add the this compound solution dropwise. A thick slurry should form as the amorphous drug precipitates.

  • Continue stirring for an additional 15-30 minutes after the addition is complete.

  • Filter the precipitate using a Buchner funnel under vacuum.

  • Wash the collected solid with a small amount of ice-cold purified water to remove residual solvent.

  • Resuspend the damp cake in a fresh portion of ice-cold water and stir for 10-15 minutes (pulping).

  • Filter the solid again and repeat the washing step.

  • Dry the final product under vacuum at a temperature between 35-45°C for 24-48 hours, or until a constant weight is achieved.

Solvent Evaporation Method (for Solid Dispersions)

This method is commonly used to prepare solid dispersions of the drug in a hydrophilic carrier, which enhances stability and dissolution.

Materials:

  • Crystalline this compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 4000, Urea, or Hydroxypropyl cellulose (HPC))

  • Methanol (ACS grade)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

  • Desiccator

Protocol:

  • Accurately weigh the desired amounts of this compound and the hydrophilic carrier (e.g., in a 1:1 or 1:5 drug-to-carrier ratio).

  • Dissolve both the this compound and the carrier in a suitable volume of methanol in a round-bottom flask. Ensure complete dissolution, gentle warming may be applied if necessary.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a temperature of approximately 40°C.

  • Continue evaporation until a solid film or powder is formed on the inner wall of the flask and all solvent has been removed.

  • Scrape the solid dispersion from the flask.

  • Further dry the product in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Gently pulverize the dried solid dispersion using a mortar and pestle.

  • Pass the resulting powder through a sieve (e.g., 80 mesh) to obtain a uniform particle size.

  • Store the amorphous solid dispersion in a desiccator to prevent moisture absorption.

Freeze-Drying (Lyophilization) Method

Freeze-drying can be used to obtain a highly porous and amorphous product with a large surface area, which can aid in rapid dissolution.[7]

Materials:

  • Crystalline this compound

  • Tert-butyl alcohol or a mixture of a suitable organic solvent and water

  • Freeze-dryer (lyophilizer)

  • Serum vials or other suitable containers

Protocol:

  • Dissolve crystalline this compound in a suitable solvent system. A mixture of an organic solvent (like tert-butyl alcohol) and water is often used to ensure complete dissolution.

  • Filter the solution to remove any undissolved particles.

  • Dispense the solution into serum vials. The fill volume should be kept low to ensure efficient drying.

  • Partially insert stoppers into the vials.

  • Place the vials on the shelves of the freeze-dryer.

  • Freezing Stage: Cool the shelves to a temperature below the eutectic or glass transition temperature of the frozen solution (e.g., -40°C to -50°C) and hold for a sufficient time to ensure complete solidification.

  • Primary Drying Stage (Sublimation): Apply a vacuum (e.g., below 200 mTorr) and raise the shelf temperature to facilitate the sublimation of the solvent. The temperature should be kept below the collapse temperature of the formulation (e.g., -10°C to 0°C). This is the longest stage of the process.

  • Secondary Drying Stage (Desorption): After all the ice has sublimated, increase the shelf temperature (e.g., to 25°C) while maintaining the vacuum to remove any bound water molecules.

  • Once the drying cycle is complete, backfill the chamber with an inert gas like nitrogen and fully stopper the vials.

  • Remove the vials from the freeze-dryer and store them in a desiccator.

Characterization of Amorphous Form

To confirm the successful preparation of the amorphous form and to characterize its properties, the following analytical techniques are recommended:

  • Powder X-ray Diffraction (PXRD): The absence of sharp Bragg peaks and the presence of a halo pattern in the diffractogram are characteristic of an amorphous solid.

  • Differential Scanning Calorimetry (DSC): Amorphous materials will show a glass transition temperature (Tg) in the DSC thermogram, rather than a sharp melting point characteristic of crystalline materials.

  • Scanning Electron Microscopy (SEM): SEM can be used to visualize the morphology of the prepared particles. Amorphous forms often appear as irregular or spherical particles without the distinct crystal habits of their crystalline counterparts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the chemical integrity of this compound after the preparation process and to study any potential interactions with carriers in solid dispersions.

Mechanism of Action and Experimental Workflow Diagrams

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefuroxime, the active metabolite of this compound, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][7] The key steps in this process are:

  • Hydrolysis: this compound is a prodrug that is hydrolyzed by esterases in the gastrointestinal tract and blood to its active form, cefuroxime.[1]

  • Target Binding: Cefuroxime binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1][8]

  • Inhibition of Transpeptidation: The binding of cefuroxime to PBPs inhibits the transpeptidation reaction, which is the cross-linking of peptidoglycan chains.[9]

  • Cell Wall Weakening and Lysis: The inhibition of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[8]

This compound Mechanism of Action cluster_bloodstream Bloodstream / Intestinal Mucosa cluster_bacterium Bacterial Cell Cefuroxime_Axetil This compound (Prodrug) Cefuroxime Cefuroxime (Active Drug) Cefuroxime_Axetil->Cefuroxime Hydrolysis by Esterases PBP Penicillin-Binding Proteins (PBPs) Cefuroxime->PBP Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall Stable Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Lysis Cell Lysis and Death Peptidoglycan_Synthesis->Lysis Inhibition leads to

Caption: Mechanism of action of this compound.

General Experimental Workflow for Preparation and Characterization

The following diagram illustrates a typical workflow for the preparation and subsequent characterization of amorphous this compound.

Experimental Workflow cluster_preparation Preparation of Amorphous Form cluster_characterization Characterization Start Crystalline This compound Method_Selection Select Preparation Method Start->Method_Selection Solvent_Precipitation Solvent Precipitation Method_Selection->Solvent_Precipitation Solvent_Evaporation Solvent Evaporation Method_Selection->Solvent_Evaporation Freeze_Drying Freeze-Drying Method_Selection->Freeze_Drying Other_Methods Other Methods (e.g., Spray Drying, Milling) Method_Selection->Other_Methods Drying Drying Solvent_Precipitation->Drying Solvent_Evaporation->Drying Amorphous_Product Amorphous This compound Freeze_Drying->Amorphous_Product Other_Methods->Drying Drying->Amorphous_Product PXRD PXRD Amorphous_Product->PXRD DSC DSC Amorphous_Product->DSC SEM SEM Amorphous_Product->SEM FTIR FTIR Amorphous_Product->FTIR Dissolution Dissolution Studies Amorphous_Product->Dissolution Solubility Solubility Studies Amorphous_Product->Solubility

Caption: General workflow for amorphous this compound preparation.

References

Application of FT-IR Spectroscopy for Identifying Cefuroxime Axetil Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefuroxime (B34974) axetil, a second-generation cephalosporin (B10832234) antibiotic, is known to exist in different polymorphic forms, primarily a crystalline and an amorphous form. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, can significantly impact the physicochemical properties of a drug, including its solubility, stability, and bioavailability. Therefore, the identification and characterization of cefuroxime axetil polymorphs are critical for ensuring drug quality, efficacy, and stability.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique for the identification and differentiation of polymorphs. Different polymorphic forms of a compound will have unique crystal lattice structures and intermolecular interactions, which result in distinct vibrational modes and, consequently, unique FT-IR spectra. This application note provides a detailed protocol for the identification of this compound polymorphs using FT-IR spectroscopy.

Data Presentation: FT-IR Spectral Characteristics of this compound Polymorphs

The FT-IR spectra of different this compound polymorphs exhibit noticeable differences in the fingerprint region (1800 cm⁻¹ - 650 cm⁻¹), which are indicative of variations in their crystal structures. The amorphous form generally shows broader absorption bands compared to the sharper and more defined peaks of the crystalline form.

Polymorphic Form Characteristic FT-IR Peaks (cm⁻¹) and Assignments Reference
Amorphous - ~3483: N-H stretching vibration[1]
- ~1778: C=O stretching of vinyl ester[1]
- ~1714: Carbonyl group[2]
- ~1680-1648: C=O group[3]
- ~1593: C=C stretching in the furanyl ring and C=N stretching vibrations[4][5]
- ~1446: C-H bending[2]
- ~1377: O-H bending[2]
- ~1251: C-O stretching[2]
- ~1200-1110: C-C group[3]
- ~1067: C-N stretching[2]
- ~1010: C-C stretching[2]
Crystalline (General) Generally sharper and more defined peaks compared to the amorphous form. Specific peak positions may vary between different crystalline forms (e.g., Form α and Form β).[4][6]
- ~1786, 1736, 1686, 1543: C=O of β-lactam, ester, carbamyl, and amido groups[7]
- ~3483, 3363, 3313: N-H and N-H₂ stretching bonds[7]
Crystalline Form α & β Characterized by distinct DSC, IR, and X-ray powder diffraction patterns. Detailed comparative FT-IR peak data for Form α and Form β are proprietary and often found in patent literature. However, their existence and differentiation by IR are confirmed.[8]

Experimental Protocols

This section provides a detailed methodology for the identification of this compound polymorphs using FT-IR spectroscopy.

Sample Preparation (KBr Pellet Method)

The potassium bromide (KBr) pellet technique is a widely used method for analyzing solid samples with FT-IR spectroscopy.

Materials and Equipment:

  • This compound sample (amorphous and/or crystalline forms)

  • FT-IR grade Potassium Bromide (KBr), dried in an oven at 105°C for at least 2 hours to remove moisture.

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Spatula

  • Analytical balance

Protocol:

  • Weighing: Accurately weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry FT-IR grade KBr.

  • Grinding: Transfer the weighed sample and KBr to the agate mortar. Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The grinding process should be thorough to ensure the sample is well dispersed in the KBr matrix.

  • Pellet Formation: Transfer the ground mixture into the pellet-forming die.

  • Pressing: Place the die in the hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.

  • Pellet Retrieval: Carefully release the pressure and retrieve the transparent or semi-transparent KBr pellet from the die.

FT-IR Spectrometer Setup and Data Acquisition

Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

Protocol:

  • Instrument Purging: Purge the FT-IR spectrometer with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum: Collect a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.

  • Sample Placement: Place the prepared KBr pellet containing the this compound sample in the sample holder of the spectrometer.

  • Spectral Acquisition: Acquire the FT-IR spectrum of the sample. Typical acquisition parameters are:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Data Processing: Process the acquired spectrum using the spectrometer's software. This may include baseline correction and smoothing if necessary.

Data Analysis and Polymorph Identification
  • Spectral Comparison: Compare the obtained FT-IR spectrum of the sample with the reference spectra of known this compound polymorphs (amorphous and crystalline forms).

  • Peak Analysis: Carefully examine the characteristic absorption bands in the fingerprint region (1800 - 650 cm⁻¹).

    • Amorphous Form: Look for broader and less defined peaks.

    • Crystalline Form: Look for sharper and more distinct peaks.

  • Identification: Based on the comparison and peak analysis, identify the polymorphic form of the this compound sample. The presence of sharp, well-defined peaks indicates a crystalline form, while broad, diffuse bands suggest an amorphous form. The specific peak positions will help in differentiating between different crystalline polymorphs if reference spectra are available.

Mandatory Visualizations

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq FT-IR Data Acquisition cluster_analysis Data Analysis & Identification weigh 1. Weigh Sample & KBr grind 2. Grind Mixture weigh->grind pelletize 3. Form KBr Pellet grind->pelletize background 4. Collect Background Spectrum sample_scan 5. Scan Sample Pellet background->sample_scan process 6. Process Spectrum sample_scan->process compare 7. Compare with Reference Spectra analyze 8. Analyze Characteristic Peaks compare->analyze identify 9. Identify Polymorphic Form analyze->identify end_node End identify->end_node start Start start->weigh

Caption: Experimental workflow for FT-IR analysis of this compound polymorphs.

Polymorph_Identification_Logic cluster_decision Spectral Characteristics cluster_forms Polymorphic Forms sample_spectrum FT-IR Spectrum of this compound Sample peak_shape Peak Shape? sample_spectrum->peak_shape amorphous Amorphous Form peak_shape->amorphous Broad & Diffuse crystalline Crystalline Form peak_shape->crystalline Sharp & Defined

Caption: Logical relationship for identifying this compound polymorphs.

References

Troubleshooting & Optimization

improving the poor aqueous solubility of cefuroxime axetil for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Cefuroxime (B34974) Axetil (CA) in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is Cefuroxime Axetil poorly soluble in aqueous media?

A1: this compound is a prodrug of cefuroxime. The axetil ester group increases its lipophilicity to enhance intestinal absorption after oral administration.[1][2] However, this modification significantly reduces its solubility in water. It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high membrane permeability.[3][4] This inherent low solubility (approximately 107 mg/L at 25°C) presents a significant challenge for preparing solutions for in vitro assays.[4]

Q2: I'm observing powder floating or clumping in my buffer. What's happening?

A2: This is a common observation due to the hydrophobic nature of this compound.[1][5] The powder's poor wettability prevents it from being properly dispersed in aqueous solutions, leading to agglomeration and floating on the surface of the dissolution medium.[5]

Q3: What is the recommended solvent for creating a stock solution of this compound?

A3: For in vitro assays, Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent to prepare a concentrated stock solution.[6][7] this compound is freely soluble in DMSO.[8] Methanol is also frequently used, particularly in analytical procedures like HPLC and spectrophotometry, to prepare standard solutions.[9][10] When choosing a solvent, always consider its compatibility with your specific assay (e.g., cell viability, enzyme activity).

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A4: This is a common issue known as "precipitation upon dilution." It occurs when a drug dissolved in a strong organic solvent is introduced into an aqueous system where it is poorly soluble. To mitigate this:

  • Minimize the final concentration of the organic solvent: Keep the final DMSO concentration in your assay medium as low as possible, typically well below 0.5% (v/v), to avoid solvent-induced artifacts or toxicity.

  • Use a serial dilution approach: Instead of a single large dilution, perform several smaller, sequential dilutions.

  • Ensure rapid mixing: Add the stock solution dropwise into the aqueous medium while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that favor precipitation.

  • Warm the aqueous medium: Gently warming the assay medium (e.g., to 37°C) can sometimes help improve solubility.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility problems with this compound during experiment preparation.

G Troubleshooting Workflow for this compound Solubility start Problem: This compound (CA) precipitates or fails to dissolve. check_solvent Are you using an appropriate organic solvent for the stock solution? start->check_solvent use_dmso Action: Prepare a high-concentration stock solution in fresh, anhydrous DMSO. check_solvent->use_dmso No check_dilution Is precipitation occurring upon dilution into aqueous buffer/medium? check_solvent->check_dilution Yes use_dmso->check_dilution dilution_protocol Action: 1. Keep final DMSO conc. <0.5%. 2. Add stock dropwise to vortexing medium. 3. Consider gentle warming (37°C). check_dilution->dilution_protocol Yes success Success: CA is dissolved and stable in the final assay medium. check_dilution->success No check_formulation Is the issue persisting or is an aqueous formulation required? dilution_protocol->check_formulation advanced_methods Explore Advanced Methods: - Solid Dispersions (with PEG, PVP, Poloxamer) - Co-solvents (Propylene Glycol) - Surfactants (Sodium Lauryl Sulphate) check_formulation->advanced_methods Yes check_formulation->success No advanced_methods->success

Caption: Troubleshooting workflow for this compound solubility issues.

Quantitative Data on Solubility Enhancement

Several formulation strategies have been scientifically proven to enhance the solubility and dissolution rate of this compound. The data below is summarized from various studies.

Table 1: Solubility of this compound in Various Non-Volatile Solvents Data extracted from a study on liquisolid compacts.[11]

SolventSolubility (mg/mL ± SD)
Propylene Glycol11.12 ± 1.06
Tween 80Data not specified
Polyethylene Glycol 400Data not specified
GlycerinData not specified

Table 2: Enhancement of this compound Solubility Using Solid Dispersion Techniques

Carrier(s)MethodFold Increase in SolubilityReference
Poloxamer 188Fusion Method12-fold[12][13]
Poloxamer 188 + Neusilin US2Fusion and Surface Adsorption14-fold[12][13]
UreaSolvent EvaporationDissolution rate enhanced[5][14]
PVP K30 / PEG 4000Solvent EvaporationSignificantly higher than pure CA[1]
Microcrystalline Cellulose (MCC)Solvent Evaporation2.59-fold higher dissolution[4][15]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in in vitro assays.

Materials:

  • This compound powder (MW: 510.48 g/mol )[5]

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: To prepare a 100 mM solution, you need 51.05 mg of this compound per 1 mL of DMSO.

  • Weighing: Accurately weigh out the desired amount of this compound powder (e.g., 51.05 mg) and place it into a sterile vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial.

  • Mixing: Cap the vial securely and vortex at room temperature until the powder is completely dissolved. The solution should be clear. Gentle warming in a 37°C water bath can be used if dissolution is slow, but avoid overheating.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials. Use fresh DMSO as moisture absorption can reduce solubility.[7]

Protocol 2: General Method for In Vitro Dissolution Testing

Objective: To assess the dissolution rate of this compound formulations, adapted from USP guidelines mentioned in literature.[12][16]

Materials:

  • USP Dissolution Apparatus II (Paddle type)

  • Dissolution Medium: e.g., 900 mL of 0.07 M pH 7.0 phosphate (B84403) buffer[16] or Simulated Gastric Fluid (SGF) without enzyme.[12]

  • This compound formulation

  • UV-Vis Spectrophotometer

  • Syringes and 0.45 µm membrane filters

Procedure:

  • Apparatus Setup: Set up the dissolution apparatus. Pour 900 mL of the pre-warmed (37 ± 0.5°C) dissolution medium into each vessel. Set the paddle rotation speed (e.g., 50 rpm).[16]

  • Sample Addition: Introduce a precisely weighed amount of the this compound formulation into each vessel.

  • Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.[12]

  • Medium Replacement: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Sample Preparation: Filter the withdrawn sample through a 0.45 µm membrane filter.

  • Analysis: Dilute the filtered sample as needed with the dissolution medium and measure the absorbance using a UV-Vis spectrophotometer at the appropriate wavelength (approx. 278-280 nm).[12][16]

  • Calculation: Calculate the cumulative percentage of drug released at each time point by comparing the absorbance to that of a standard solution of known concentration.

Mechanism & Workflow Visualizations

Cefuroxime's Mechanism of Action

This compound is a prodrug that is hydrolyzed in vivo to cefuroxime, its active form. Cefuroxime is a β-lactam antibiotic that inhibits bacterial growth by interfering with cell wall synthesis.

G cluster_drug Drug Action cluster_bacteria Bacterial Cell ca This compound (Prodrug) esterases Esterases ca->esterases Hydrolysis c Cefuroxime (Active Drug) esterases->c pbp Penicillin-Binding Proteins (PBPs) c->pbp Binds to & Inhibits synthesis Peptidoglycan Cross-linking pbp->synthesis Catalyzes lysis Cell Wall Weakening & Bacterial Lysis pbp->lysis Inhibition leads to

Caption: Mechanism of action of Cefuroxime after hydrolysis.

Solid Dispersion Preparation via Solvent Evaporation

The solvent evaporation method is a common technique used to create solid dispersions, which can significantly improve the dissolution of poorly soluble drugs like this compound.[3][5]

G step1 Step 1: Dissolution Dissolve this compound (CA) and a hydrophilic carrier (e.g., PEG 4000) in a common volatile solvent (e.g., Methanol). step2 Step 2: Mixing Stir the solution until a clear, homogeneous mixture is obtained. step1->step2 step3 Step 3: Evaporation Remove the solvent under controlled conditions (e.g., rotary evaporator). step2->step3 step4 Step 4: Drying Dry the resulting solid mass/film in a desiccator or oven to remove residual solvent. step3->step4 step5 Step 5: Processing Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size. step4->step5 result Result: Solid dispersion of CA with enhanced wettability and dissolution properties. step5->result

Caption: Workflow for the solvent evaporation method.

References

Technical Support Center: Overcoming Cefuroxime Axetil Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for troubleshooting peak tailing issues encountered during the analysis of cefuroxime (B34974) axetil using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic challenges.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root causes of peak tailing for cefuroxime axetil.

Question: My this compound peak is tailing. What are the primary causes and how can I fix it?

Answer:

Peak tailing for this compound in RP-HPLC is a common issue that can compromise the accuracy and resolution of your analysis.[1][2] The primary cause is often secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.[1][3][4] Several factors can contribute to this phenomenon. Here is a step-by-step guide to troubleshoot the problem.

Step 1: Evaluate and Optimize the Mobile Phase

The mobile phase composition, particularly its pH, is a critical factor in controlling the peak shape of ionizable compounds like this compound.

Issue: Inappropriate Mobile Phase pH

This compound is an acidic compound with a pKa of approximately 2.5.[5][6] Operating at a pH close to the pKa can lead to inconsistent ionization and peak tailing.[3]

Solution:

  • Lower the Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to a range of 3.0 to 4.0.[6] At a lower pH, the acidic this compound will be in its protonated, more hydrophobic form, leading to better retention and improved peak symmetry by minimizing interactions with silanol groups.[6][7]

  • Use a Buffer: Incorporate a buffer, such as phosphate (B84403) or acetate (B1210297), into your mobile phase to maintain a stable pH.[1][4] A buffer concentration of 10-20 mM is typically sufficient.[8]

Issue: Inadequate Buffer Concentration or Type

An incorrect buffer concentration may not effectively control the mobile phase pH, leading to peak shape issues.

Solution:

  • Optimize Buffer Concentration: If you are already using a buffer, try increasing its concentration to enhance its capacity to mask residual silanol interactions.[1]

  • Select an Appropriate Buffer: Ensure the buffer's pKa is close to the desired mobile phase pH for optimal buffering capacity.

Step 2: Assess the HPLC Column

The choice and condition of your analytical column play a pivotal role in achieving symmetrical peaks.

Issue: Strong Silanol Interactions

Standard silica-based columns have residual silanol groups that can interact with polar functional groups on the this compound molecule, causing tailing.[1][2]

Solution:

  • Use an End-capped Column: Employ a column that is well end-capped. End-capping chemically modifies the silica (B1680970) surface to reduce the number of accessible free silanol groups.[3][7]

  • Consider a Different Stationary Phase: If tailing persists, trying a different stationary phase chemistry, such as a C8 instead of a C18, or a column with a different base silica, might offer better peak shapes.[5]

Issue: Column Contamination or Degradation

Accumulation of sample matrix components or mobile phase impurities on the column inlet frit or within the packing can lead to peak distortion.[1][8] A void at the column inlet can also cause severe tailing.[1][9]

Solution:

  • Use a Guard Column: A guard column is a small, sacrificial column installed before the analytical column to trap strongly retained or particulate matter from the sample.[9]

  • Implement a Column Washing Procedure: Regularly flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove contaminants. If a void is suspected, reversing and washing the column might help.[1]

  • Replace the Column: If the above steps do not resolve the issue, the column may be irreversibly damaged and require replacement.[1][8]

Step 3: Review Sample and Injection Parameters

The way the sample is prepared and introduced into the system can also affect peak shape.

Issue: Column Overload

Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak fronting or tailing.[1][8]

Solution:

  • Dilute the Sample: Prepare a more dilute sample and inject it again. If the peak shape improves and the retention time increases slightly, column overload was likely the cause.[8]

Issue: Sample Solvent Effects

If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

Solution:

  • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase composition. If a stronger solvent is necessary for solubility, keep the injection volume as small as possible.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.

G cluster_0 Start: Peak Tailing Observed cluster_1 Mobile Phase Optimization cluster_2 Column Evaluation cluster_3 Sample & Injection Parameters cluster_4 Resolution start This compound Peak Tailing A Check Mobile Phase pH (Ideal: 3.0-4.0) start->A B Adjust pH with Acid/ Use Buffer (Phosphate/Acetate) A->B C Optimize Buffer Concentration B->C D Using End-capped Column? C->D E Switch to End-capped or Alternative Phase (e.g., C8) D->E No F Check for Contamination/ Column Degradation E->F G Use Guard Column & Implement Column Wash F->G H Check for Column Overload G->H I Dilute Sample H->I J Check Sample Solvent I->J K Dissolve in Mobile Phase J->K end Symmetrical Peak Achieved K->end

Caption: A logical workflow for troubleshooting this compound peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound analysis?

A1: A common starting point for reversed-phase HPLC analysis of this compound is a mixture of a phosphate or acetate buffer (pH adjusted to 3.0-4.0) and an organic modifier like acetonitrile or methanol.[6] The exact ratio will depend on your column and desired retention time, but a composition like 60:40 (v/v) aqueous buffer to organic modifier is a reasonable starting point.[5]

Q2: Can I use a C18 or a C8 column for this compound analysis?

A2: Both C18 and C8 columns have been successfully used for the analysis of this compound.[5][10] A C8 column is slightly less hydrophobic than a C18 and may sometimes provide better peak shapes for moderately polar compounds by reducing excessive retention. If you are experiencing significant tailing on a C18 column, switching to a high-quality, well-end-capped C8 column is a viable option to try.[5]

Q3: How does temperature affect the peak shape of this compound?

A3: Increasing the column temperature (e.g., to 35-40°C) can improve peak shape and reduce retention times. The higher temperature reduces the viscosity of the mobile phase, which can improve mass transfer kinetics and lead to sharper, more symmetrical peaks. One study set the column temperature at 35°C for the analysis of this compound.[5]

Q4: I've tried optimizing my mobile phase and my column is new, but I still see tailing. What else could be the cause?

A4: If you have addressed the most common chemical and column-related issues, consider extra-column effects. Excessive dead volume in the tubing between the injector, column, and detector can cause band broadening and peak tailing.[1] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005 inches) and that all fittings are properly made to minimize dead volume.[3] Also, ensure that your sample is fully dissolved and free of particulates by filtering it through a 0.45 µm syringe filter before injection.[5]

Q5: Are there any mobile phase additives that can help reduce peak tailing?

A5: Yes, for basic compounds, small amounts of additives like triethylamine (B128534) (TEA) are sometimes used to mask silanol activity.[2][10] Since this compound is acidic, this is less common. However, the primary strategy should be pH control. Sticking to a well-buffered, low-pH mobile phase is the most effective way to control secondary interactions for this specific analyte.[7][11]

Experimental Protocols and Data

Below are examples of HPLC methods that have been used for the analysis of this compound, which can serve as a starting point for your method development or troubleshooting.

Example Method 1: C8 Column with Phosphate Buffer

This method utilizes a C8 column and a phosphate buffer to achieve separation.

ParameterValue
Column Teknokroma, Tracer Excel C8 (15 cm x 0.46 cm, 5 µm)[5]
Mobile Phase 0.02M Potassium Dihydrogen Phosphate: Methanol: Acetonitrile (60:35:5 v/v/v)[5]
Flow Rate 1.0 mL/min[5]
Detection UV at 278 nm[5]
Column Temp. 35°C[5]
Injection Vol. 20 µL[5]
Example Method 2: C18 Column with Triethylamine Additive

This method employs a C18 column and includes triethylamine in the mobile phase.

ParameterValue
Column Enable C18 (125 mm x 4.6 mm, 5.0 µm)[10]
Mobile Phase Triethylamine: Methanol: Acetonitrile: Ultra-Pure Water (0.1: 5: 25: 69.9 v/v/v/v)[10]
Flow Rate 1.5 mL/min[10]
Detection PDA at 262 nm[10]
Column Temp. Ambient
Injection Vol. Not Specified
Example Method 3: C8 Column with pH 4.0 Phosphate Buffer

This method demonstrates the use of a C8 column with a mobile phase buffered at pH 4.0.

ParameterValue
Column Kromasil C8 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: Phosphate buffer (pH 4.0) (60:40 % v/v)
Flow Rate 0.9 mL/min
Detection UV at 268 nm
Column Temp. Not Specified
Injection Vol. Not Specified
Signaling Pathway of Peak Tailing Causes

The following diagram illustrates the causal relationships leading to peak tailing.

G cluster_0 Primary Causes cluster_1 Specific Factors cluster_2 Result A Secondary Retention Mechanisms C Silanol Interactions (Analyte - Stationary Phase) A->C D Incorrect Mobile Phase pH A->D E Column Overload A->E B Physical/System Issues F Column Degradation (Voids, Blocked Frit) B->F G Extra-Column Volume B->G H Peak Tailing C->H D->H E->H F->H G->H

Caption: Causal factors leading to chromatographic peak tailing.

References

strategies to enhance the oral bioavailability of cefuroxime axetil formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on cefuroxime (B34974) axetil formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work aimed at enhancing the oral bioavailability of this antibiotic.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Inconsistent or Slow Dissolution Rate in Solid Dispersion Formulations

  • Question: We've prepared a solid dispersion of cefuroxime axetil, but the dissolution results are highly variable and not significantly better than the pure drug. What could be the cause?

  • Answer: This is a common challenge. Several factors could be at play:

    • Incomplete Amorphous Conversion: this compound exists in crystalline and amorphous forms, with the amorphous form being more soluble but prone to gelling.[1][2] If the solid dispersion method did not achieve complete conversion to the amorphous state, you might still have the less soluble crystalline form present.

      • Solution: Characterize your solid dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the physical state of the drug.[3] If crystalline peaks are present, you may need to optimize the manufacturing process (e.g., increase the solvent evaporation rate or use a higher carrier ratio).

    • Carrier Ratio: The drug-to-carrier ratio is critical. An insufficient amount of a hydrophilic carrier may not be enough to improve wettability and prevent drug particle agglomeration.[4][5] Conversely, an excessively high carrier ratio can sometimes slow down dissolution if the carrier itself takes a long time to dissolve.[4]

      • Solution: Experiment with a range of drug-to-carrier ratios. For example, studies with urea (B33335) have shown that a 1:5 ratio of this compound to urea provided optimal dissolution enhancement, with higher ratios leading to a decrease.[4]

    • Method of Preparation: The method used to prepare the solid dispersion (e.g., solvent evaporation, fusion, kneading) significantly impacts its properties.[6] The solvent evaporation method is frequently reported to produce a higher dissolution rate compared to kneading or simple physical mixtures.[3][6]

      • Solution: If you are using a physical mixture, consider preparing a solid dispersion using the solvent evaporation method with a suitable solvent like methanol.[3]

    • Gelling Effect: Amorphous this compound has a strong tendency to form a gelatinous layer in aqueous media, which acts as a barrier to further dissolution.[7]

      • Solution: Incorporating surfactants like Sodium Lauryl Sulfate (SLS) or using super disintegrants in your formulation can help to prevent gel formation and improve tablet disintegration and subsequent drug release.[7][8]

Issue 2: Poor Drug Entrapment Efficiency in Nanoparticle Formulations

  • Question: Our this compound-loaded nanoparticles show very low entrapment efficiency. How can we improve this?

  • Answer: Low entrapment efficiency in nanoparticle formulations can be attributed to several factors:

    • Drug Solubility in the External Phase: During nanoparticle preparation, some of the drug may partition into the external aqueous phase, especially if it has some aqueous solubility, leading to lower entrapment.

      • Solution: Optimize the solvent system. For methods like coacervation or nanoprecipitation, ensure that the drug is highly soluble in the organic phase and practically insoluble in the aqueous phase to maximize its precipitation into the nanoparticles.

    • Polymer and Drug Interaction: The interaction between this compound and the chosen polymer is crucial for efficient encapsulation.

      • Solution: Select polymers that have favorable interactions with the drug. For instance, natural polymers like chitosan (B1678972) and fenugreek seed mucilage have been used successfully.[9] Experiment with different drug-to-polymer ratios, as this can influence the encapsulation efficiency.[9]

    • Process Parameters: The parameters of your nanoparticle preparation method (e.g., sonication time and power, stirring speed, rate of solvent addition) can significantly affect nanoparticle formation and drug loading.[10][11]

      • Solution: Systematically optimize the process parameters. For instance, when using an ultrasonication method for nanoemulsions, the duration and power of sonication can be adjusted to achieve smaller droplet sizes and potentially higher drug entrapment.[10]

Issue 3: Unexpectedly Low In Vivo Bioavailability Despite Good In Vitro Dissolution

  • Question: Our new formulation shows excellent dissolution in vitro, but the in vivo bioavailability in our animal model is still poor. What could explain this discrepancy?

  • Answer: A lack of in vitro-in vivo correlation (IVIVC) can be a significant hurdle. Here are some potential reasons:

    • Permeability Limitations: this compound is classified as a BCS Class II or IV drug, indicating that its absorption can be limited by its permeability across the intestinal membrane, in addition to its solubility.[1][5][12] While improved dissolution makes more drug available at the gut wall, poor permeability can still be the rate-limiting step for absorption.[1]

      • Solution: Consider incorporating permeation enhancers into your formulation. Nanotechnology-based approaches like nanoemulsions and solid lipid nanoparticles can also improve permeability.[1][10] An ex vivo intestinal permeability study using an everted gut sac model can help assess this.[13]

    • Pre-systemic Metabolism: this compound is a prodrug that is rapidly hydrolyzed by esterases in the intestinal mucosa and blood to the active form, cefuroxime.[14][15] If the formulation leads to premature conversion in the gut lumen, the absorption of the more lipophilic prodrug could be compromised.

      • Solution: Lipid-based formulations like self-nanoemulsifying drug delivery systems (SNEDDS) may protect the drug from enzymatic degradation in the gut lumen.[14]

    • Gastrointestinal Transit Time: The residence time of the formulation at the site of absorption can influence bioavailability.

      • Solution: Formulations like floating drug delivery systems can increase the gastric retention time, potentially leading to improved absorption in the upper gastrointestinal tract.[16][17]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to enhance the oral bioavailability of this compound?

A1: The primary strategies focus on overcoming its poor solubility and, in some cases, poor permeability.[1] Key approaches include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier (e.g., PVP K30, PEG 4000, Poloxamer 188) to enhance its dissolution rate.[3][5]

  • Nanotechnology: Reducing the particle size to the nanoscale to increase the surface area for dissolution. This includes nanosuspensions, nanoemulsions, and polymeric nanoparticles.[1][13]

  • Lipid-Based Formulations: Formulations like nanoemulsions and self-nanoemulsifying drug delivery systems (SNEDDS) can improve solubility and may also enhance lymphatic uptake, bypassing first-pass metabolism.[10][14]

  • Complexation: Using cyclodextrins, such as hydroxypropyl-β-cyclodextrin, to form inclusion complexes that increase the aqueous solubility of the drug.[18]

Q2: Which form of this compound has better bioavailability, crystalline or amorphous?

A2: The amorphous form of this compound exhibits superior bioavailability compared to its crystalline forms due to its higher aqueous solubility.[1][2] However, the amorphous form is prone to gelling, which can impede dissolution if not formulated properly.[7]

Q3: What role do excipients like surfactants and super disintegrants play in this compound formulations?

A3: These excipients are crucial for overcoming the challenges associated with this compound's physical properties.

  • Surfactants (e.g., Sodium Lauryl Sulfate): They improve the wettability of the hydrophobic drug particles and can help prevent the formation of a viscous gel layer, thereby enhancing dissolution.[7][8]

  • Super Disintegrants (e.g., Crospovidone): They promote the rapid breakup of tablets into smaller granules, increasing the surface area available for dissolution.[7]

Q4: How does food affect the bioavailability of this compound?

A4: The administration of this compound with food generally increases its bioavailability.[19][20] Studies have shown that the bioavailability can increase from about 36% in a fasting state to 52% when taken after a meal.[19] This is an important consideration for the design of in vivo studies and for the clinical use of the drug.

Data Presentation

Table 1: Comparison of Dissolution Enhancement Strategies for this compound

Formulation StrategyCarrier/Key ExcipientsDrug:Carrier Ratio% Drug Release (Time)Fold Increase in Dissolution/SolubilityReference
Solid DispersionUrea1:5~80% (60 min)-[4]
Solid DispersionPoloxamer 1881:3>90% (60 min)-[6]
Solid DispersionPEG 4000 & Carplex-671:2:3 (Drug:PEG:Carplex)~95% (60 min)2.11 times higher than pure drug[5]
Solid DispersionPVP K301:5~90% (60 min)-[3]
NanosuspensionMedia MillingN/A94.17% (24h)16 times increase in solubility[13]
NanoemulsionCapmul MCM, Soya lecithinN/A80.73% (in vitro diffusion)1.97 times increase in AUC[10]

Table 2: In Vivo Bioavailability Enhancement of this compound Formulations

Formulation TypeAnimal ModelKey FindingReference
Nanoemulsion-AUC₀₋₂₄ increased from 165.3 to 325.3 compared to plain suspension.[10]
NanosuspensionRatsTwo-fold increase in oral bioavailability compared to the marketed formulation.[13]
Inclusion ComplexRabbitsSignificant improvement in bioavailability compared to the marketed product.[18]
Floating Tablets-Significantly higher Cmax and AUC₀₋₂₄ₕ compared to pure drug.[17]

Experimental Protocols

1. Preparation of Solid Dispersion by Solvent Evaporation Method

  • Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its dissolution rate.

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol.

  • Procedure:

    • Accurately weigh this compound and PVP K30 in the desired ratio (e.g., 1:1, 1:3, 1:5).[3]

    • Dissolve both the drug and the carrier in a sufficient volume of a common solvent, such as methanol, in a beaker with gentle stirring to obtain a clear solution.[3]

    • The solvent is then evaporated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).[3]

    • Continue evaporation until a dry solid mass is obtained.

    • The resulting solid dispersion is then further dried in a desiccator to remove any residual solvent.

    • The dried mass is pulverized using a mortar and pestle and then passed through a sieve to obtain a uniform particle size.[4]

    • Store the prepared solid dispersion in a desiccator until further evaluation.

2. In Vitro Dissolution Testing

  • Objective: To evaluate the in vitro release profile of this compound from the developed formulation.

  • Apparatus: USP Dissolution Apparatus II (Paddle type).

  • Dissolution Medium: 900 mL of 0.07 N HCl or other suitable buffer (e.g., phosphate (B84403) buffer pH 6.8).[21][22]

  • Procedure:

    • Set the temperature of the dissolution medium to 37 ± 0.5°C and the paddle speed to 50 rpm.[21][22]

    • Place a quantity of the formulation equivalent to a specific dose of this compound (e.g., 125 mg) into each dissolution vessel.[21]

    • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a 5 mL aliquot of the dissolution medium.[22]

    • Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.

    • Filter the collected samples through a 0.45 µm membrane filter.[22]

    • Analyze the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry (at λmax ≈ 278-280 nm) or HPLC.[21][22]

    • Calculate the cumulative percentage of drug released at each time point.

Visualizations

experimental_workflow formulation Formulation Development (e.g., Solid Dispersion, Nanoparticles) physicochemical Physicochemical Characterization (DSC, PXRD, FTIR, SEM) formulation->physicochemical Characterize invitro In Vitro Evaluation (Dissolution, Solubility) formulation->invitro Test invivo In Vivo Bioavailability Study (Animal Model) invitro->invivo Select Lead Formulation data Data Analysis & Correlation (Pharmacokinetic Parameters, IVIVC) invivo->data Analyze bioavailability_challenges ca This compound poor_sol Poor Aqueous Solubility (BCS Class II/IV) ca->poor_sol gelling Gelling Tendency (Amorphous Form) ca->gelling low_perm Low Permeability ca->low_perm poor_bio Low & Variable Oral Bioavailability poor_sol->poor_bio gelling->poor_bio low_perm->poor_bio formulation_strategies enhance_bio Enhanced Bioavailability solid_disp Solid Dispersions (PVP, PEG, Poloxamers) solid_disp->enhance_bio Improves Dissolution nano Nanotechnology (Nanoparticles, Nanoemulsions) nano->enhance_bio Increases Surface Area & Permeability complex Complexation (Cyclodextrins) complex->enhance_bio Increases Solubility lipid Lipid-Based Systems (SNEDDS) lipid->enhance_bio Improves Solubilization

References

minimizing degradation of cefuroxime axetil in aqueous solutions for stock preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of cefuroxime (B34974) axetil in aqueous solutions during stock preparation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cefuroxime axetil degradation in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis.[1][2] This involves the cleavage of two key structural features: the β-lactam ring, which is essential for its antibacterial activity, and the ester linkage, which hydrolyzes to yield the active form, cefuroxime acid.[1][3] Both acidic and alkaline conditions catalyze this degradation.[1]

Q2: What is the optimal pH for a this compound stock solution?

A2: this compound exhibits maximum stability in the pH range of 3.5 to 5.5.[2] Solutions outside of this pH range, especially alkaline solutions, will lead to rapid degradation.

Q3: What solvent should I use to prepare my this compound stock solution?

A3: this compound is very slightly soluble in water.[4] Therefore, organic solvents are recommended for preparing initial stock solutions. Commonly used solvents include:

  • DMSO: A stock solution of 100 mg/mL is possible.[5]

  • Methanol: Suitable for preparing stock solutions, for example, at a concentration of 1 mg/mL.[1][6]

  • 1,4-Dioxane: this compound is also soluble in this solvent.[7]

For cell culture or other experiments requiring a final aqueous solution, a concentrated stock in an appropriate organic solvent should be prepared first and then diluted into the aqueous medium immediately before use.

Q4: How should I store my this compound stock solution?

A4: For short-term storage, reconstituted oral suspensions of this compound are stable for up to 10 days when refrigerated at 2-8°C.[8][9] At room temperature (around 25°C), stability is significantly reduced to about 3-5 days.[8] For stock solutions prepared in organic solvents like DMSO, storage at -20°C for up to one month or -80°C for up to one year is recommended, with aliquoting to avoid repeated freeze-thaw cycles.[5] All solutions should be protected from light.[4]

Q5: What are the common degradation products of this compound?

A5: The primary degradation products of this compound include Δ³-isomers and E-isomers, which are structural isomers.[1][10] Hydrolysis also leads to the formation of cefuroxime acid through the cleavage of the ester linkage.[1][3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of antibacterial activity in my experiment. Degradation of this compound due to improper stock solution preparation or storage.* Prepare fresh stock solutions before each experiment.* Ensure the pH of your final aqueous solution is within the optimal range of 3.5-5.5.[2]* Store stock solutions at the recommended temperature (refrigerated for aqueous suspensions, -20°C or -80°C for organic stocks) and protect from light.[4][5][8]
Precipitation is observed when diluting the stock solution into my aqueous buffer. The aqueous buffer is not compatible with the organic solvent used for the stock solution, or the final concentration of this compound exceeds its solubility in the aqueous medium.* Use a minimal volume of the organic stock solution for dilution.* Consider using a co-solvent system if compatible with your experimental setup.* Perform a solubility test of this compound in your specific aqueous buffer before preparing the final working solution.
Inconsistent experimental results between batches of stock solution. Variability in the preparation of the stock solution or degradation over time.* Standardize your stock solution preparation protocol.* Aliquot your stock solution after preparation to minimize freeze-thaw cycles.[5]* If possible, quantify the concentration of your stock solution using a validated analytical method like HPLC before use.

Quantitative Data on Stability

Table 1: Stability of Reconstituted this compound Oral Suspension

Storage ConditionDurationRemaining this compound (%)Reference
Refrigerated (2-8°C)10 days> 90%[8]
Room Temperature (25°C)5 days> 90%[8]
Room Temperature (25°C)7 days~80%[8]

Table 2: Influence of pH on this compound Stability

pH RangeStabilityReference
3.5 - 5.5Maximal Stability[2]
Acidic (< 3.5)Unstable[1]
Alkaline (> 5.5)Unstable[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), sterile

    • Sterile, light-protecting microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of this compound).[5]

    • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into smaller volumes in sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month or -80°C for up to one year.[5]

Protocol 2: Forced Degradation Study of this compound

This protocol is for investigating the stability of this compound under stress conditions and is based on established forced degradation methodologies.[1]

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.[1]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the mixture at room temperature for a specified period (e.g., 24 hours).

    • Neutralize the solution with 0.1 N NaOH before analysis by HPLC.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the mixture at room temperature for a specified period (e.g., 30 minutes).

    • Neutralize the solution with 0.1 N HCl before analysis by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Incubate the mixture at room temperature for a specified period (e.g., 24 hours).

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place the solid this compound powder in a hot air oven at a specified temperature (e.g., 60°C) for a specified period (e.g., 48 hours).

    • Dissolve the stressed sample in a suitable solvent for analysis by HPLC.

Visualizations

cluster_preparation Stock Solution Preparation Workflow start Weigh this compound Powder dissolve Dissolve in appropriate organic solvent (e.g., DMSO) start->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store Store at -20°C or -80°C (Protect from light) aliquot->store end Ready for use store->end

Caption: Workflow for preparing a stable this compound stock solution.

cluster_degradation This compound Degradation Pathways cef_axetil This compound hydrolysis Hydrolysis (Acid/Base Catalyzed) cef_axetil->hydrolysis beta_lactam β-Lactam Ring Cleavage hydrolysis->beta_lactam Major ester Ester Linkage Cleavage hydrolysis->ester Major isomers Δ³-isomers and E-isomers hydrolysis->isomers Minor inactive Loss of Antibacterial Activity beta_lactam->inactive cef_acid Cefuroxime Acid ester->cef_acid

Caption: Major degradation pathways of this compound in aqueous solutions.

cluster_troubleshooting Troubleshooting Stock Solution Instability start Inconsistent Results or Loss of Activity? check_ph Is the final solution pH between 3.5 and 5.5? start->check_ph check_storage Was the stock stored correctly (temperature, light)? check_ph->check_storage Yes adjust_ph Adjust pH of the buffer or use a different buffer system. check_ph->adjust_ph No check_age Is the stock solution fresh? check_storage->check_age Yes store_properly Store aliquots at -20°C or -80°C and protect from light. check_storage->store_properly No prepare_fresh Prepare a fresh stock solution. check_age->prepare_fresh No problem_solved Problem Resolved check_age->problem_solved Yes adjust_ph->problem_solved store_properly->problem_solved prepare_fresh->problem_solved

Caption: A decision tree for troubleshooting this compound solution instability.

References

optimizing mobile phase composition for baseline separation of cefuroxime axetil isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of Cefuroxime (B34974) Axetil isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving baseline separation of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors influencing the separation of Cefuroxime Axetil diastereomers (A and B)?

A1: The primary factors influencing the separation of this compound diastereomers are the mobile phase composition (including the type and ratio of organic modifiers and the pH of the aqueous buffer), the stationary phase chemistry (typically C18 or C8), and the column temperature. Fine-tuning these parameters is essential for achieving baseline resolution.

Q2: What is a good starting mobile phase for separating this compound isomers?

A2: A common starting point for reversed-phase HPLC analysis of this compound is a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier (acetonitrile or methanol). The pH of the buffer is critical and is often adjusted to a range of 3.0 to 4.0 to ensure good peak shape and retention.[1] A frequently used mobile phase consists of a mixture of 0.02M potassium dihydrogen phosphate, methanol (B129727), and acetonitrile (B52724).[2][3]

Q3: How does the pH of the mobile phase affect the separation?

A3: The pH of the mobile phase significantly impacts the retention time and peak shape of this compound, which is an acidic compound.[1] At a pH below its pKa (approximately 2.5), this compound is in its neutral, more hydrophobic form, leading to increased retention on a reversed-phase column.[1] Adjusting the pH can be a powerful tool to optimize the separation from its isomers and any impurities. Operating at a low pH (e.g., 2.5-3.5) often results in better peak symmetry.[1]

Q4: Should I use acetonitrile or methanol as the organic modifier?

A4: Acetonitrile generally provides better peak shape and lower backpressure compared to methanol.[1] However, methanol can offer different selectivity, which might be advantageous for separating co-eluting peaks. The choice between them often depends on the specific separation requirements. A combination of both can also be explored to fine-tune the separation.[1]

Q5: What are the typical retention times for the this compound isomers?

A5: Retention times vary depending on the specific chromatographic conditions. However, in one reported method using a C8 column with a mobile phase of 0.02M potassium dihydrogen phosphate, methanol, and acetonitrile (60:35:5 v/v/v) at a flow rate of 1 mL/min, the retention times were approximately 11.09 minutes for this compound isomer A and a retention time for isomer B was also noted.[2] In another UHPLC method using a C18 column and a mobile phase of 0.1% formic acid and methanol (88:12, v/v) at 0.7 mL/min, diastereoisomer A eluted at about 0.4 minutes, and diastereoisomer B eluted at about 0.45 minutes.[4]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor resolution between diastereomers A and B - Inappropriate mobile phase composition (organic modifier ratio or pH).- Column temperature is not optimal.- Incompatible stationary phase.- Adjust the ratio of the organic modifier (e.g., increase or decrease the percentage of acetonitrile or methanol).- Optimize the pH of the aqueous buffer; a lower pH (around 2.5-3.5) often improves peak shape.[1]- Vary the column temperature. An increase in temperature can sometimes improve resolution, but this needs to be evaluated for its effect on analyte stability.- Try a different stationary phase (e.g., switch from C18 to C8 or vice versa).
Peak tailing - Secondary interactions between the analyte and the stationary phase.- Low pH of the mobile phase causing silanol (B1196071) interactions.- Column overload.- Ensure the mobile phase pH is appropriate to suppress the ionization of silanol groups (typically pH 2.5-4.0).- Add a competing base, such as triethylamine, to the mobile phase in low concentrations (e.g., 0.1%) to block active silanol sites.[5]- Reduce the sample concentration or injection volume.
High backpressure - Precipitation of buffer salts in the mobile phase, especially with high organic content.- Clogged column frit or tubing.- Ensure the buffer concentration is not too high, as it may precipitate when mixed with a high percentage of organic solvent.[2]- Filter all mobile phases and samples before use.- Flush the column and HPLC system with an appropriate solvent (e.g., water, then isopropanol).
Inconsistent retention times - Fluctuation in mobile phase composition.- Unstable column temperature.- Column degradation.- Prepare fresh mobile phase daily and ensure it is well-mixed.- Use a column oven to maintain a consistent temperature.- Check the column's performance and replace it if it has degraded.
Presence of E-isomers - Exposure of the sample to sunlight.- Protect the standard and sample solutions from light and prepare them fresh.[2]

Quantitative Data Summary

The following tables summarize different mobile phase compositions and chromatographic conditions that have been successfully used for the separation of this compound isomers.

Table 1: RP-HPLC Methods for this compound Isomer Separation

Mobile Phase CompositionStationary PhaseFlow Rate (mL/min)Detection Wavelength (nm)Column Temperature (°C)Reference
0.02M Potassium Dihydrogen Phosphate: Methanol: Acetonitrile (60:35:5 v/v/v)C8 (15 cm x 4.6 mm, 5 µm)127835[2][3]
0.1 M KH2PO4: Acetonitrile (70:30 v/v), pH 4.0C18 (150 mm x 4.6 mm, 5 µm)1281Not Specified[6]
0.01M Potassium Dihydrogen Orthophosphate Buffer (pH 2.0): Methanol (40:60 v/v)C18 (150 x 4.6 mm, 5 µm)0.8248Not Specified[7]
0.2M Ammonium Dihydrogen Phosphate: Methanol (62:38 v/v)Not SpecifiedNot Specified278Not Specified[8]
Triethylamine: Methanol: Acetonitrile: Water (0.1:5:25:69.9 v/v/v/v)C18 (125mm × 4.6mm, 5.0μm)1.5262Not Specified[5]
0.01 mol/L Phosphate Buffer (pH 2.0): Acetonitrile: tert-Butyl Methyl Ether (80:15:5 v/v/v)ODSNot Specified27845[9]

Table 2: UHPLC Method for this compound Diastereoisomer Separation

Mobile Phase CompositionStationary PhaseFlow Rate (mL/min)Detection Wavelength (nm)Column Temperature (°C)Reference
0.1% Formic Acid: Methanol (88:12 v/v)Kinetex C-18 (100 mm x 2.1 mm, 1.7 µm)0.727840[4][10]

Experimental Protocols

Method 1: RP-HPLC Separation [2][3]

  • Mobile Phase Preparation: Prepare a solution of 0.02M potassium dihydrogen phosphate. Mix this with methanol and acetonitrile in a ratio of 60:35:5 (v/v/v). Filter and degas the mobile phase.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in methanol to obtain a known concentration. Further dilute with the mobile phase to the desired working concentration.

  • Sample Preparation: For tablets, weigh and finely powder a set number of tablets. Transfer an amount of powder equivalent to a specific dose of this compound into a volumetric flask. Add methanol, sonicate to dissolve, and then dilute to volume with methanol. Filter the solution before injection.

  • Chromatographic Conditions:

    • Column: C8 (15 cm x 4.6 mm, 5 µm)

    • Flow Rate: 1 mL/min

    • Detection: UV at 278 nm

    • Column Temperature: 35°C

    • Injection Volume: 20 µL

Method 2: UHPLC Separation of Diastereoisomers [4][10]

  • Mobile Phase Preparation: Prepare a mixture of 0.1% formic acid in water and methanol in a ratio of 88:12 (v/v). Filter the mobile phase through a 0.2 µm nylon membrane.

  • Standard and Sample Preparation: Dissolve the this compound substance in pure methanol for the crystalline form or a mixture of acetonitrile and water (50:50, v/v) for the amorphous form to achieve the desired concentration.[4]

  • Chromatographic Conditions:

    • Column: Kinetex C-18 (100 mm x 2.1 mm, 1.7 µm)

    • Flow Rate: 0.7 mL/min

    • Detection: DAD at 278 nm

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc Chromatographic Analysis cluster_analysis Data Analysis cluster_optimization Optimization Loop A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Standard and Sample Solutions B->C D Inject Sample C->D E Data Acquisition D->E F Peak Integration and Identification E->F G Assess Resolution and System Suitability F->G H Baseline Separation Achieved? G->H H->A No I Final Method H->I Yes

Caption: General workflow for HPLC method development and optimization.

Troubleshooting_Tree Start Problem Encountered PoorRes Poor Resolution Start->PoorRes PeakTailing Peak Tailing Start->PeakTailing HighBP High Backpressure Start->HighBP Sol_PoorRes1 Adjust Organic/Aqueous Ratio PoorRes->Sol_PoorRes1 Sol_PoorRes2 Optimize pH PoorRes->Sol_PoorRes2 Sol_PoorRes3 Change Temperature PoorRes->Sol_PoorRes3 Sol_PeakTailing1 Adjust pH PeakTailing->Sol_PeakTailing1 Sol_PeakTailing2 Add Mobile Phase Modifier PeakTailing->Sol_PeakTailing2 Sol_PeakTailing3 Reduce Sample Load PeakTailing->Sol_PeakTailing3 Sol_HighBP1 Check for Buffer Precipitation HighBP->Sol_HighBP1 Sol_HighBP2 Flush System HighBP->Sol_HighBP2 Sol_HighBP3 Replace Column Frits HighBP->Sol_HighBP3

Caption: Decision tree for troubleshooting common HPLC separation issues.

References

addressing matrix effects in LC-MS/MS analysis of cefuroxime axetil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of cefuroxime (B34974) axetil.

Troubleshooting Guides & FAQs

This section provides answers to common questions and issues encountered during the LC-MS/MS analysis of cefuroxime axetil, with a focus on identifying and mitigating matrix effects.

Q1: What are matrix effects and how do they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity). Both phenomena can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis. The primary causes of matrix effects in electrospray ionization (ESI) LC-MS/MS include competition for charge in the ESI droplet, changes in droplet surface tension and viscosity which affect solvent evaporation, and co-precipitation of the analyte with non-volatile matrix components.

Q2: My this compound signal is lower than expected or varies significantly between samples. Could this be due to matrix effects?

A2: Yes, inconsistent and lower-than-expected signal intensity are classic signs of ion suppression, a common form of matrix effect. This occurs when endogenous components of your sample matrix, such as phospholipids, salts, or metabolites, co-elute with this compound and interfere with its ionization in the mass spectrometer's source. To confirm if you are experiencing matrix effects, you can perform a post-column infusion experiment or compare the response of this compound in a neat solution versus a matrix-based sample.

Q3: How can I minimize matrix effects in my this compound assay?

A3: There are several strategies to mitigate matrix effects, which can be broadly categorized into sample preparation, chromatographic separation, and method optimization.

  • Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before injecting the sample into the LC-MS/MS system. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Generally, SPE is more effective at removing a wider range of interferences compared to PPT.

  • Improve Chromatographic Separation: Adjusting your chromatographic conditions can help separate this compound from co-eluting matrix components. This can be achieved by:

    • Using a different stationary phase (e.g., a C18 column).

    • Modifying the mobile phase composition (e.g., adjusting the organic solvent ratio or pH).

    • Employing a gradient elution program.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will be affected by matrix interferences in the same way, allowing for accurate correction during data processing.

  • Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components. However, this approach may compromise the sensitivity of your assay, so it's a trade-off that needs to be carefully evaluated.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for this compound in Human Plasma

This protocol is a common starting point for sample cleanup.

  • Sample Aliquoting: Take 200 µL of thawed human plasma in a microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., a stable isotope-labeled this compound or a structural analog like tazobactam) to the plasma and vortex briefly.

  • Precipitation: Add 600 µL of cold methanol (B129727) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 13,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate.

  • Injection: Inject a small volume (e.g., 2 µL) of the supernatant into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Human Plasma (Adapted Generic Protocol)

This protocol provides a more thorough cleanup than PPT and is recommended for minimizing matrix effects. An Oasis PRiME HLB plate is used as an example.

  • Sample Pre-treatment: To 100 µL of plasma, add 100 µL of 5% ammonium (B1175870) hydroxide (B78521) solution and mix.

  • Loading: Load the entire pre-treated sample directly onto the Oasis PRiME HLB µElution Plate. No conditioning or equilibration steps are necessary.

  • Washing: Wash the loaded sample with 200 µL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and internal standard with two 25 µL aliquots of 90:10 acetonitrile:methanol.

  • Dilution: Dilute the eluted sample with 150 µL of an aqueous solution (e.g., 97:2:1 water:acetonitrile:formic acid) to ensure compatibility with the initial mobile phase conditions.

  • Injection: Inject the diluted eluate into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

While direct comparative data for this compound is limited in the literature, the following table summarizes typical performance characteristics of Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) based on general observations in bioanalysis. A study on cefuroxime (the active metabolite) using protein precipitation with methanol reported the following matrix effect and recovery values.

ParameterProtein Precipitation (PPT) with MethanolSolid-Phase Extraction (SPE)
Analyte Recovery 89.44 ± 4.66% to 91.94 ± 0.94%Generally ≥80%
Matrix Effect 109.8 ± 1.58% to 111.4 ± 2.12% (slight ion enhancement)Generally ≤15% (minimal ion suppression/enhancement)
Phospholipid Removal LowHigh (>90%)
Protocol Simplicity HighModerate
Cost per Sample LowHigh
Suitability Good for initial method development and cleaner matrices.Recommended for complex matrices and when high accuracy and precision are required.

Data for PPT is for cefuroxime, the active metabolite of this compound.[1] General performance characteristics for SPE are based on typical outcomes for small molecule pharmaceuticals.[2][3]

Visualizations

Diagram 1: Mechanism of Matrix Effect in ESI

MatrixEffect cluster_LC LC Eluent cluster_ESI Electrospray Ionization Source cluster_Interference Mechanisms of Interference Analyte This compound Droplet Charged Droplet Analyte->Droplet Analyte enters droplet Matrix Matrix Components (Phospholipids, Salts) Matrix->Droplet Interferences co-elute ChargeCompetition Competition for Surface Charge Matrix->ChargeCompetition Viscosity Increased Viscosity & Surface Tension Matrix->Viscosity Neutralization Ion Neutralization Matrix->Neutralization GasPhase Gas Phase Ions Droplet->GasPhase Solvent Evaporation & Ion Formation MS Mass Spectrometer GasPhase->MS Ion Sampling ChargeCompetition->Droplet Reduces Analyte Ionization Viscosity->Droplet Hinders Droplet Fission Neutralization->Droplet Reduces Net Charge

Caption: Mechanisms of matrix effects in electrospray ionization.

Diagram 2: Troubleshooting Workflow for Matrix Effects

TroubleshootingWorkflow Start Problem Identified: Inconsistent Signal or Poor Reproducibility CheckIS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? Start->CheckIS ImplementIS Implement SIL-IS if available. This is the best solution. CheckIS->ImplementIS No AssessSamplePrep Assess Sample Preparation CheckIS->AssessSamplePrep Yes End_Success Problem Resolved ImplementIS->End_Success ImproveSamplePrep Switch from PPT to SPE or optimize existing SPE method. AssessSamplePrep->ImproveSamplePrep Using PPT OptimizeChromo Optimize Chromatography AssessSamplePrep->OptimizeChromo Using SPE ImproveSamplePrep->OptimizeChromo DiluteSample Dilute Sample OptimizeChromo->DiluteSample No Improvement OptimizeChromo->End_Success Improvement Seen ModifyGradient Modify Gradient/Mobile Phase to separate analyte from interferences. CheckSensitivity Is sensitivity still sufficient? DiluteSample->CheckSensitivity Yes End_Fail Further method development required DiluteSample->End_Fail No CheckSensitivity->End_Success Yes CheckSensitivity->End_Fail No

Caption: A logical workflow for troubleshooting matrix effects.

References

improving the stability of amorphous cefuroxime axetil in solid dosage forms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the stability of amorphous cefuroxime (B34974) axetil in solid dosage forms.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for amorphous cefuroxime axetil?

A1: Amorphous this compound is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.[1] Hydrolysis is the major degradation route and involves the cleavage of the β-lactam ring, which leads to a loss of antibacterial activity.[1] This can be catalyzed by both acidic and alkaline conditions.[1] In the case of this compound, the ester linkage is also susceptible to hydrolysis, yielding cefuroxime acid.[1] Oxidative degradation can also occur, particularly in the presence of oxidizing agents, with the sulfur atom in the dihydrothiazine ring being a primary site for oxidation.[1]

Q2: What are the main degradation products of amorphous this compound in solid dosage forms?

A2: The primary degradation products of amorphous this compound in the solid state, particularly under humid conditions, are Δ³-isomers and E-isomers of this compound, as well as cefuroxime itself.[2][3] The formation of these degradation products can be an autocatalytic process, especially in the presence of moisture (RH > 25%).[2][3]

Q3: How does moisture affect the stability of amorphous this compound?

A3: Moisture is a critical factor in the degradation of amorphous this compound. In humid air (RH > 25%), the degradation follows a reversible first-order autocatalytic reaction.[2][3] Increased moisture content can lead to the gelling of the amorphous form and a significant increase in degradation products, compromising the stability and dissolution rate of the final dosage form.[4] Therefore, protecting the formulation from moisture is crucial.

Q4: Which excipients are known to be compatible or incompatible with this compound?

A4: Studies have shown that this compound in combination with excipients like magnesium stearate, croscarmellose sodium, crospovidone, microcrystalline cellulose, and aerosil generally degrades according to a first-order reaction model, suggesting non-catalytic interactions.[5][6] However, in the presence of mannitol (B672) under elevated humidity, the degradation of this compound can follow an autocatalytic model.[5][6] Sodium starch glycolate (B3277807) has been used to prevent gelling and promote disintegration, thereby improving stability against moisture.[4] The choice of excipients can significantly influence the stability of the final formulation.

Troubleshooting Guide

Problem 1: My amorphous this compound tablets are showing significant degradation during accelerated stability studies (e.g., 40°C/75% RH).

Possible Causes and Solutions:

  • Inadequate Protection from Moisture: Amorphous this compound is highly sensitive to moisture.

    • Troubleshooting Step 1: Review your formulation for the presence of hygroscopic excipients. Consider replacing them with less hygroscopic alternatives.

    • Troubleshooting Step 2: Ensure your manufacturing process is conducted under controlled low-humidity conditions.

    • Troubleshooting Step 3: Evaluate your packaging. Use of high-density polyethylene (B3416737) (HDPE) bottles with desiccants or blister packs with high moisture barrier properties (e.g., Aclar®, alu-alu) is recommended.

  • Incompatible Excipients: Certain excipients can accelerate the degradation of this compound.

    • Troubleshooting Step 1: Conduct compatibility studies with individual excipients and this compound. Store binary mixtures under stress conditions (e.g., 40°C/75% RH) and analyze for degradation products using HPLC.

    • Troubleshooting Step 2: As noted, mannitol has been shown to lead to autocatalytic degradation under humid conditions.[5][6] If present in your formulation, consider replacing it.

Problem 2: The dissolution profile of my this compound tablets changes significantly over time during stability testing.

Possible Causes and Solutions:

  • Physical State Conversion: The amorphous form may be converting to a less soluble crystalline form.

    • Troubleshooting Step 1: Use analytical techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to assess the physical state of this compound in your tablets at different stability time points.

    • Troubleshooting Step 2: The presence of water can act as a plasticizer, promoting crystallization.[7] Ensure stringent moisture control during manufacturing and storage.

    • Troubleshooting Step 3: Consider the use of polymers that inhibit crystallization, such as polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC), to form a stable amorphous solid dispersion.[8][9]

  • Gelling of the Active Ingredient: High concentrations of amorphous this compound can form a gel-like layer upon contact with the dissolution medium, hindering further drug release.

    • Troubleshooting Step 1: Incorporate a suitable disintegrant, such as sodium starch glycolate, which has been shown to prevent gelling.[4]

    • Troubleshooting Step 2: Optimize the manufacturing process parameters, such as compaction force, to ensure rapid tablet disintegration.

Data Presentation

Table 1: Summary of HPLC Methods for this compound and its Degradation Products

ParameterMethod 1Method 2Method 3
Column H5 SAS Hypersil (5 µm, 250 mm x 4 mm)[2]Kinetex C-18 (1.7 µm, 100 mm x 2.1 mm)[10]Teknokroma, tracer excel C8 (5µm, 15cm x 0.46cm)[11]
Mobile Phase Methanol (B129727) and 23 g/L ammonium (B1175870) dihydrogen phosphate (B84403) solution (38:62 v/v)[2]0.1% formic acid and methanol (88:12 v/v)[10]0.02M potassium dihydrogen phosphate, methanol, and acetonitrile (B52724) (60:35:5 v/v/v)[11]
Flow Rate 1.2 mL/min[2]0.7 mL/min[10]1.0 mL/min[11]
Detection (UV) 278 nm[2]278 nm[10]278 nm[11]
Column Temp. Not specifiedNot specified35°C[11]

Table 2: Stability of this compound Under Different Conditions

ConditionDegradation Reaction TypeMain Degradation ProductsReference
Increased temperature, RH=0%Reversible first-order reactionΔ³-isomers, E-isomers, Cefuroxime[2][3]
Humid air (RH > 25%)Reversible first-order autocatalytic reactionΔ³-isomers, E-isomers, Cefuroxime[2][3]
30°C / 60% RH (6 months)Significant increase in Δ³-cefuroxime axetilΔ³-cefuroxime axetil[12]
40°C / 75% RH (6 months)Significant increase in Δ³-cefuroxime axetilΔ³-cefuroxime axetil[12]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the drug substance to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of amorphous this compound in a suitable solvent like methanol or a mixture of methanol and water.[1]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at room temperature for a specified period (e.g., 24 hours). Neutralize with 0.1 N NaOH before analysis.[1]

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for a shorter period due to faster degradation (e.g., 30 minutes). Neutralize with 0.1 N HCl before analysis.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the mixture at room temperature for a specified period (e.g., 24 hours).[1]

  • Thermal Degradation: Place the solid amorphous this compound in a hot air oven at a specified temperature (e.g., 60°C) for a specified period (e.g., 48 hours). Dissolve the stressed sample in a suitable solvent for analysis.[1]

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to separate and quantify this compound and its degradation products.[1]

Protocol 2: Stability Testing of Solid Dosage Forms

This protocol outlines the general steps for assessing the stability of amorphous this compound tablets under ICH recommended conditions.

  • Sample Preparation: Manufacture pilot-scale batches of the this compound tablets. Package the tablets in the intended commercial packaging.

  • Storage Conditions: Place the packaged tablets in stability chambers maintained at the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[13]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[13]

  • Testing Time Points: Pull samples at predetermined intervals. For accelerated studies, typical time points are 0, 1, 2, 3, and 6 months.[12] For long-term studies, typical time points are 0, 3, 6, 9, 12, 18, 24, and 36 months.[14]

  • Analysis: At each time point, perform the following tests:

    • Appearance: Visual inspection for any changes in color, shape, or signs of physical degradation.

    • Assay and Impurities: Use a validated stability-indicating HPLC method to determine the content of this compound and quantify any degradation products.

    • Dissolution: Perform dissolution testing according to a validated method to assess drug release.

    • Physical State: At selected time points, analyze the tablets using XRPD or DSC to check for any changes in the physical form of the this compound.

    • Water Content: Determine the water content by Karl Fischer titration.

Visualizations

cluster_DegradationPathways Degradation of Amorphous this compound cluster_Hydrolysis Hydrolysis cluster_Oxidation Oxidation cluster_Isomerization Isomerization CefuroximeAxetil Amorphous This compound BetaLactamCleavage β-Lactam Ring Cleavage CefuroximeAxetil->BetaLactamCleavage H₂O, Acid/Base EsterHydrolysis Ester Linkage Hydrolysis CefuroximeAxetil->EsterHydrolysis H₂O SulfoxideFormation Sulfoxide Formation CefuroximeAxetil->SulfoxideFormation Oxidizing Agents Delta3Isomers Δ³-Isomers CefuroximeAxetil->Delta3Isomers Moisture, Heat EIsomers E-Isomers CefuroximeAxetil->EIsomers Moisture, Heat

Caption: Degradation pathways of amorphous this compound.

cluster_Workflow Stability Testing Workflow Start Start: Formulation Development ForcedDegradation Forced Degradation Study (Acid, Base, Oxidation, Heat) Start->ForcedDegradation StabilitySetup Set up ICH Stability Study (e.g., 40°C/75% RH) Start->StabilitySetup MethodDevelopment Develop Stability-Indicating HPLC Method ForcedDegradation->MethodDevelopment MethodDevelopment->StabilitySetup TimePoints Pull Samples at Time Points (0, 1, 3, 6 mo) StabilitySetup->TimePoints Analysis Analyze Samples: - Assay & Impurities (HPLC) - Dissolution - Physical State (XRPD/DSC) TimePoints->Analysis At each interval DataEvaluation Evaluate Data and Determine Shelf-life TimePoints->DataEvaluation End of study Analysis->TimePoints Continue study

Caption: Experimental workflow for stability testing.

cluster_Troubleshooting Troubleshooting Degradation Issues Problem High Degradation in Solid Dosage Form? CheckMoisture Is moisture ingress a possibility? Problem->CheckMoisture CheckExcipients Have excipient compatibility studies been performed? Problem->CheckExcipients CheckMoisture->CheckExcipients No ImprovePackaging Solution: Improve packaging (e.g., desiccants, barrier films) CheckMoisture->ImprovePackaging Yes ControlHumidity Solution: Control humidity during manufacturing CheckMoisture->ControlHumidity Yes ReformulateExcipients Solution: Reformulate with compatible excipients CheckExcipients->ReformulateExcipients No CheckPhysicalState Is the amorphous form converting to crystalline? CheckExcipients->CheckPhysicalState Yes CheckPhysicalState->Problem No, reconsider other factors AddStabilizer Solution: Add a polymeric stabilizer (e.g., PVP, HPMC) CheckPhysicalState->AddStabilizer Yes

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Troubleshooting Solid-Phase Extraction of Cefuroxime Axetil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for solid-phase extraction (SPE) of cefuroxime (B34974) axetil. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the recovery of cefuroxime axetil during their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound recovery during SPE?

Low recovery of this compound during SPE can be attributed to several factors, often related to its chemical nature as a lipophilic ester prodrug. The primary causes include:

  • Analyte Breakthrough: The compound may not be adequately retained on the SPE sorbent during sample loading.

  • Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte completely from the sorbent.

  • Analyte Degradation: this compound is susceptible to hydrolysis, especially under non-optimal pH and temperature conditions.[1][2][3]

  • Matrix Effects: Components in the sample matrix (e.g., plasma, urine) can interfere with the binding of this compound to the sorbent.

Q2: How does the stability of this compound impact SPE recovery?

This compound's stability is a critical factor. As an ester, it can be hydrolyzed to its active form, cefuroxime, particularly in aqueous solutions and at non-neutral pH.[4] This degradation can lead to lower than expected recovery of the parent compound. It is recommended to keep samples refrigerated and to work with solutions at a slightly acidic to neutral pH to minimize hydrolysis.[1][2][3]

Q3: Which type of SPE sorbent is most suitable for this compound?

Given that this compound is a relatively lipophilic molecule, reversed-phase SPE sorbents are generally the most effective. Common choices include:

  • C18 (Octadecyl): A widely used sorbent for non-polar to moderately polar compounds.

  • Polymeric Sorbents (e.g., Oasis HLB): These offer a hydrophilic-lipophilic balance and can provide good retention for a broader range of compounds, including those with some polar functional groups.

The choice of sorbent may need to be optimized based on the sample matrix and the specific impurities that need to be removed.

Q4: Can the sample solvent affect the recovery of this compound?

Yes, the composition of the solvent in which your sample is dissolved is crucial. For efficient retention on a reversed-phase sorbent, the sample should be loaded in a solvent with a high aqueous content (a "weak" solvent). If the sample is dissolved in a solvent with a high percentage of organic solvent (a "strong" solvent), it can cause premature elution of the this compound, leading to low recovery.

Troubleshooting Guide for Low this compound Recovery

This guide provides a systematic approach to identifying and resolving issues leading to low recovery.

Step 1: Locate the Source of Analyte Loss

To begin troubleshooting, it is essential to determine at which stage of the SPE process the this compound is being lost. This can be achieved by collecting and analyzing the fractions from each step:

  • Sample Load Effluent: The solution that passes through the cartridge during sample loading.

  • Wash Effluent: The solution that passes through during the wash step.

  • Elution Fraction: The final collected fraction that should contain the purified analyte.

Analyzing these fractions (e.g., by HPLC-UV) will indicate whether the analyte is not binding to the sorbent (found in the load effluent), being washed off prematurely (found in the wash effluent), or not eluting properly (remaining on the sorbent, resulting in a low concentration in the elution fraction).

Step 2: Address the Identified Issue

Based on the findings from Step 1, use the following question-and-answer guide to resolve the problem.

Issue: this compound is found in the Sample Load Effluent (Analyte Breakthrough)
  • Is your sample pH appropriate?

    • Problem: The pH of the sample can affect the ionization state of this compound and its interaction with the sorbent.

    • Solution: Adjust the pH of your sample to a neutral or slightly acidic range (pH 4-7) to ensure it is in a non-ionized, more retentive form for reversed-phase SPE.

  • Is your sample loading solvent too strong?

    • Problem: A high concentration of organic solvent in the sample will weaken the interaction between the analyte and the reversed-phase sorbent, causing it to elute during loading.

    • Solution: Dilute your sample with an aqueous solution (e.g., water or a buffer) to reduce the organic solvent concentration to less than 5%.

  • Is the flow rate too high during loading?

    • Problem: A high flow rate reduces the contact time between the analyte and the sorbent, preventing efficient binding.

    • Solution: Decrease the flow rate during sample loading to allow for adequate interaction and retention. A flow rate of 1-2 mL/min is a good starting point.

Issue: this compound is found in the Wash Effluent (Premature Elution)
  • Is your wash solvent too strong?

    • Problem: The organic content of the wash solvent may be high enough to elute the this compound along with the interferences.

    • Solution: Decrease the percentage of organic solvent in your wash solution. The ideal wash solvent is strong enough to remove impurities but weak enough to leave the analyte bound to the sorbent.

Issue: Low Concentration of this compound in the Elution Fraction (Incomplete Elution)
  • Is your elution solvent too weak?

    • Problem: The solvent is not strong enough to break the interaction between this compound and the sorbent.

    • Solution: Increase the strength of your elution solvent by increasing the percentage of organic solvent (e.g., methanol (B129727) or acetonitrile). You may also consider adding a small amount of a modifier, like a volatile acid or base, depending on the sorbent chemistry, though care must be taken with pH-sensitive compounds like this compound.

  • Is the volume of your elution solvent insufficient?

    • Problem: The volume of solvent may not be enough to quantitatively elute the entire amount of bound analyte.

    • Solution: Increase the volume of the elution solvent or perform a second elution step and combine the fractions.

Quantitative Data Summary

The following table provides a general guide for selecting SPE parameters for this compound based on its chemical properties and common practices for similar compounds. Note: Specific recovery percentages are highly dependent on the sample matrix and experimental conditions and should be empirically determined.

ParameterSorbent TypeLoading ConditionsWash SolventElution SolventExpected Recovery Range
Conditioning C18 or PolymericMethanol followed by Water/BufferN/AN/AN/A
Sample Loading C18 or PolymericSample in <5% Organic SolventN/AN/A>95% Retention
Washing C18 or PolymericN/A5-10% Methanol in WaterN/AMinimal Loss
Elution C18 or PolymericN/AN/A>90% Methanol or Acetonitrile (B52724)85-105%

Experimental Protocol: SPE of this compound from Human Plasma

This protocol provides a starting point for developing a robust SPE method for this compound from a biological matrix.

1. Sample Pre-treatment: a. To 1 mL of human plasma, add a suitable internal standard. b. Add 2 mL of a protein precipitation agent (e.g., acetonitrile or methanol). c. Vortex for 1 minute. d. Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins. e. Transfer the supernatant to a clean tube. f. Dilute the supernatant with 4 volumes of purified water to reduce the organic solvent concentration. Adjust the pH to ~6.0 with a suitable buffer if necessary.

2. SPE Cartridge Conditioning: a. Select a C18 SPE cartridge (e.g., 200 mg/3 mL). b. Pass 3 mL of methanol through the cartridge. c. Pass 3 mL of purified water through the cartridge. Do not let the sorbent bed go dry.

3. Sample Loading: a. Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min. b. Collect the effluent for analysis if troubleshooting is required.

4. Washing: a. Pass 3 mL of 5% methanol in water through the cartridge to remove polar impurities. b. Collect the wash effluent for analysis if troubleshooting is required. c. Dry the cartridge under vacuum for 1-2 minutes to remove residual water.

5. Elution: a. Elute the this compound from the cartridge with 2 x 1 mL of methanol or acetonitrile into a clean collection tube. b. Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. c. Reconstitute the residue in a suitable volume of mobile phase for subsequent analysis (e.g., HPLC).

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound during solid-phase extraction.

SPE_Troubleshooting start Low this compound Recovery locate_loss Analyze Fractions: Load, Wash, and Elution start->locate_loss breakthrough Analyte in Load Effluent? locate_loss->breakthrough premature_elution Analyte in Wash Effluent? breakthrough->premature_elution No check_ph Adjust Sample pH (4-7) breakthrough->check_ph Yes incomplete_elution Low Analyte in Elution? premature_elution->incomplete_elution No check_wash_solvent Decrease Organic Content of Wash Solvent premature_elution->check_wash_solvent Yes check_elution_solvent Increase Organic Content of Elution Solvent incomplete_elution->check_elution_solvent Yes check_loading_solvent Decrease Organic Content of Sample (<5%) check_ph->check_loading_solvent check_flow_rate Decrease Loading Flow Rate check_loading_solvent->check_flow_rate success Recovery Improved check_flow_rate->success check_wash_solvent->success check_elution_volume Increase Elution Volume check_elution_solvent->check_elution_volume check_elution_volume->success

Caption: Troubleshooting workflow for low this compound recovery in SPE.

References

selecting appropriate excipients to prevent cefuroxime axetil degradation in tablets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting appropriate excipients to prevent the degradation of cefuroxime (B34974) axetil in tablet formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for cefuroxime axetil in a solid dosage form?

A1: this compound primarily degrades via two main pathways in solid dosage forms:

  • Hydrolysis: This is the major degradation route, involving the cleavage of the β-lactam ring, which is crucial for the drug's antibacterial activity. The ester linkage of the axetil moiety is also susceptible to hydrolysis. This process is significantly influenced by moisture content and the pH of the microenvironment within the tablet.[1][2]

  • Oxidation: The sulfur atom in the dihydrothiazine ring is prone to oxidation, which can lead to the formation of sulfoxide (B87167) derivatives, thereby reducing the drug's efficacy.[1][2]

  • Isomerization: Formation of Δ³-isomers and E-isomers are also common degradation products.[1][3]

Q2: How does the physical form of this compound affect its stability?

A2: this compound exists in both crystalline and amorphous forms. The amorphous form is generally preferred for pharmaceutical formulations due to its higher solubility and bioavailability.[3][4] However, the amorphous form is less stable and more susceptible to degradation, particularly in the presence of heat and humidity, as it can convert to the crystalline form or a mixture of both.[5][6]

Q3: Which excipients are known to be incompatible with this compound?

A3: Certain excipients have been shown to accelerate the degradation of this compound. These include:

  • Magnesium Stearate, Croscarmellose Sodium, Crospovidone, and Microcrystalline Cellulose: These can lead to first-order degradation of this compound.[5][6]

  • Mannitol (B672): In the presence of high humidity, mannitol can promote autocatalytic degradation.[5][6] It is crucial to conduct compatibility studies to assess the interaction between this compound and any proposed excipient.

Q4: What is "gelling" and how does it affect this compound tablets?

A4: this compound is a poorly soluble substance that can form a gel upon contact with aqueous media at body temperature.[7] This gelling effect can delay the disintegration and dissolution of the tablet, leading to reduced bioavailability.[7] The selection of appropriate excipients, such as sodium starch glycolate (B3277807), can help to prevent this phenomenon.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the formulation of this compound tablets.

Problem Potential Cause(s) Recommended Solution(s)
High levels of degradation products (e.g., Δ³-isomers, E-isomers) in stability studies. 1. Incompatible excipients. 2. High moisture content in the formulation. 3. Inappropriate storage conditions (high temperature and/or humidity). 4. Use of the less stable amorphous form without adequate protective measures.1. Conduct thorough excipient compatibility studies. Consider alternative excipients with lower reactivity. 2. Control moisture during manufacturing and packaging. Use of desiccants in packaging may be beneficial. 3. Store tablets in well-sealed containers, protected from light, at controlled room temperature.[3] 4. Employ a moisture-barrier film coating on the tablets.[7]
Tablets fail to meet dissolution specifications. 1. "Gelling" of this compound upon contact with the dissolution medium.[7] 2. Poor wettability and solubility of the drug. 3. Inadequate disintegration of the tablet.1. Incorporate a suitable disintegrant like sodium starch glycolate to prevent gelling and promote rapid disintegration.[7] 2. Include a surfactant, such as sodium lauryl sulphate, in the formulation to enhance the solubility of this compound.[8][9] 3. Optimize the concentration of the disintegrant and the compression force during tableting.
Discoloration or other physical changes in tablets during storage. 1. Chemical interaction between this compound and excipients. 2. Oxidative degradation. 3. Exposure to light.1. Perform compatibility studies to identify and replace the interacting excipient. 2. Consider the inclusion of an antioxidant in the formulation, and use packaging that limits oxygen exposure. 3. Use opaque or light-resistant packaging.

Experimental Protocols

Excipient Compatibility Study

Objective: To evaluate the compatibility of this compound with various excipients under accelerated stability conditions.

Methodology:

  • Preparation of Binary Mixtures: Prepare binary mixtures of this compound and each excipient in a 1:1 ratio by weight.

  • Physical Characterization (Initial): Analyze the pure drug, each excipient, and the binary mixtures using Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) to obtain initial spectra and thermograms.

  • Stress Conditions: Store the binary mixtures in open and closed vials at 40°C/75% RH for a period of 4 weeks.

  • Physical Evaluation: At predetermined time points (e.g., 1, 2, and 4 weeks), visually inspect the samples for any physical changes such as caking, liquefaction, or discoloration.[10]

  • Chemical Evaluation: Analyze the stored binary mixtures using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining this compound and detect the formation of any degradation products.

  • Spectroscopic and Thermal Analysis (Final): After the stress period, re-analyze the samples using FTIR and DSC to identify any significant changes in the spectra or thermograms, which might indicate an interaction.

Forced Degradation Studies

Objective: To identify the potential degradation products of this compound and to establish a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.[1]

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at room temperature for a specified period (e.g., 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.[1][2]

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for a specified period (e.g., 30 minutes). Neutralize the solution with 0.1 N HCl before analysis.[1][2]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for a specified period (e.g., 90 minutes).[11]

  • Thermal Degradation: Expose the solid drug to dry heat at a specified temperature (e.g., 50°C) for a defined period (e.g., 5 days).[11]

  • Photolytic Degradation: Expose the solid drug to sunlight or a photostability chamber for a defined period (e.g., 5 days).[11]

  • Analysis: Analyze all the stressed samples using a suitable analytical technique, such as HPLC, to separate and identify the degradation products.

Quantitative Data Summary

Table 1: Degradation of this compound under Forced Conditions

Stress ConditionTime% DegradationReference
0.1 N NaOH90 min70.44%[11]
0.1 N HCl90 min70.94%[11]
30% H₂O₂90 min67.90%[11]
Thermal (50°C)5 daysMinimal[11]
Photolytic (Sunlight)5 daysMinimal[11]

Table 2: Influence of Excipients on this compound Degradation

ExcipientStorage ConditionDegradation ModelReference
Magnesium StearateDry air and increased RHFirst-order[5][6]
Croscarmellose SodiumDry air and increased RHFirst-order[5][6]
CrospovidoneDry air and increased RHFirst-order[5][6]
Microcrystalline CelluloseDry air and increased RHFirst-order[5][6]
MannitolIncreased RH (~76%)Autocatalytic[5][6]

Visualizations

CA This compound Hydrolysis Hydrolysis (Moisture, pH) CA->Hydrolysis Oxidation Oxidation CA->Oxidation Isomerization Isomerization CA->Isomerization BL_Cleavage β-Lactam Ring Cleavage Hydrolysis->BL_Cleavage Ester_Hydrolysis Ester Hydrolysis Hydrolysis->Ester_Hydrolysis Sulfoxide Sulfoxide Formation Oxidation->Sulfoxide Isomers Δ³ and E-Isomers Isomerization->Isomers Degradation_Products Degradation Products (Loss of Activity) BL_Cleavage->Degradation_Products Ester_Hydrolysis->Degradation_Products Sulfoxide->Degradation_Products Isomers->Degradation_Products

Caption: this compound Degradation Pathways.

Start Start: Select Potential Excipients Prepare_Mixtures Prepare Binary Mixtures (Drug + Excipient) Start->Prepare_Mixtures Initial_Analysis Initial Analysis (FTIR, DSC) Prepare_Mixtures->Initial_Analysis Stress_Conditions Store under Accelerated Conditions (e.g., 40°C/75% RH) Initial_Analysis->Stress_Conditions Interim_Analysis Interim & Final Analysis (Visual, HPLC, FTIR, DSC) Stress_Conditions->Interim_Analysis Evaluate_Compatibility Evaluate Compatibility Interim_Analysis->Evaluate_Compatibility Compatible Compatible Excipient Evaluate_Compatibility->Compatible No significant degradation or interaction Incompatible Incompatible Excipient (Select Alternative) Evaluate_Compatibility->Incompatible Degradation or interaction observed

Caption: Excipient Compatibility Screening Workflow.

Problem Problem Identified (e.g., High Degradation) Check_Excipients Are excipients known to be compatible? Problem->Check_Excipients Check_Moisture Is moisture content controlled? Check_Excipients->Check_Moisture Yes Solution_Excipients Solution: Conduct compatibility studies and select inert excipients. Check_Excipients->Solution_Excipients No Check_Storage Are storage conditions appropriate? Check_Moisture->Check_Storage Yes Solution_Moisture Solution: Implement moisture control (e.g., film coating, desiccants). Check_Moisture->Solution_Moisture No Solution_Storage Solution: Ensure proper packaging and storage conditions. Check_Storage->Solution_Storage No End Problem Resolved Check_Storage->End Yes Solution_Excipients->Problem Solution_Moisture->Problem Solution_Storage->Problem

References

Technical Support Center: Enhancing the In Vitro Permeability of Cefuroxime Axetil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the permeability of cefuroxime (B34974) axetil across cellular barriers in vitro. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cefuroxime axetil transport across Caco-2 cell monolayers?

A1: this compound, a prodrug of cefuroxime, primarily crosses Caco-2 cell monolayers via passive diffusion.[1] However, some studies suggest the involvement of a carrier-mediated transport system in the proximal small intestine. It is also important to note that this compound is susceptible to hydrolysis by intestinal esterases, which converts it to the active but less permeable cefuroxime.[2][3][4]

Q2: Why is enhancing the permeability of this compound a research focus?

A2: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low aqueous solubility and high permeability.[5] Its absorption can be limited by its poor dissolution rate in the gastrointestinal tract. Therefore, various formulation strategies are explored to improve its solubility and dissolution, which in turn can enhance its overall permeability and bioavailability.[3][5]

Q3: What are the common in vitro models used to assess this compound permeability?

A3: The most widely used in vitro model is the Caco-2 cell line, derived from human colon adenocarcinoma.[6] These cells differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the human small intestine, including the formation of tight junctions that regulate paracellular transport.[6]

Q4: What is a typical apparent permeability coefficient (Papp) for unmodified this compound in Caco-2 cells?

A4: The apparent permeability coefficient (Papp) for this compound in the apical to basolateral direction across Caco-2 monolayers typically ranges from 0.12 to 2.53 x 10⁻⁶ cm/s, indicating moderate permeability.[7]

Troubleshooting Guides

Low Transepithelial Electrical Resistance (TEER) in Caco-2 Monolayers

Problem: My TEER values are consistently low (e.g., < 150 Ω·cm²) even after 21 days of culture, suggesting a leaky monolayer.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Cell Culture Duration Caco-2 cells typically require at least 21 days post-seeding to form a fully differentiated monolayer with robust tight junctions. Ensure you are culturing for the appropriate duration.[8]
Seeding Density Both too low and too high seeding densities can lead to improper monolayer formation. Optimize the seeding density for your specific Caco-2 cell batch and transwell plates. A common starting point is 60,000 cells/well for a 24-well plate.[9]
Cell Passage Number High passage numbers can lead to altered cell morphology and reduced ability to form tight junctions. Use Caco-2 cells within a recommended passage range (typically below 50).[8]
Culture Medium Composition Ensure your culture medium has the correct supplements. Typically, DMEM with high glucose, 10% FBS, and 1% Penicillin/Streptomycin is used. Some studies suggest that high glucose can affect TEER values and recommend using Hank's Balanced Salt Solution (HBSS) for TEER measurements.[10]
Contamination Mycoplasma or bacterial contamination can negatively impact cell health and monolayer integrity without obvious visual signs. Regularly test your cell cultures for contamination.[8]
Measurement Technique Ensure the "chopstick" electrodes are properly placed in the transwell and that the temperature of the measurement buffer is consistent, as TEER is temperature-dependent.[11]
High Variability in Permeability Data

Problem: I am observing significant well-to-well or day-to-day variability in my this compound permeability results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Monolayer Integrity Before each experiment, confirm monolayer integrity by measuring TEER. Only use wells that meet your established TEER criteria (e.g., > 200 Ω·cm²).[12] You can also assess integrity using a paracellular marker like Lucifer Yellow.
Drug Solubility Issues This compound has poor aqueous solubility. Ensure your dosing solution is homogenous and that the drug does not precipitate during the experiment. The use of a small percentage of a co-solvent like methanol (B129727) may be necessary.
Esterase Activity This compound is a prodrug that can be hydrolyzed to cefuroxime by esterases present in Caco-2 cells. This can lead to an underestimation of the permeability of the parent drug. Consider using esterase inhibitors or quantifying both this compound and cefuroxime in your samples.[2][3][4][13]
Inaccurate Pipetting Small volumes are often used in permeability assays. Ensure your pipettes are calibrated and that you are using proper pipetting techniques to minimize volume errors.
Analytical Method Variability Validate your analytical method (e.g., HPLC, UV-Vis) for linearity, accuracy, and precision in the relevant buffer matrix.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay for this compound
  • Cell Culture:

    • Culture Caco-2 cells in DMEM with high glucose, 10% FBS, and 1% Penicillin/Streptomycin at 37°C and 5% CO₂.

    • Seed cells onto 12-well or 24-well transwell inserts (e.g., 0.4 µm pore size PET membrane) at an optimized density.

    • Change the medium every 2-3 days and culture for 21-25 days to allow for differentiation.

  • Monolayer Integrity Check:

    • Before the experiment, wash the monolayers with pre-warmed HBSS.

    • Measure the TEER of each well using a voltohmmeter. Only use monolayers with TEER values above your predetermined cutoff (e.g., > 200 Ω·cm²).

  • Permeability Experiment (Apical to Basolateral):

    • Wash the monolayers twice with pre-warmed HBSS.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Prepare the this compound dosing solution in HBSS. A small amount of co-solvent may be needed for solubility.

    • Add the dosing solution to the apical (donor) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber, replacing the volume with fresh HBSS.

    • At the end of the experiment, take a sample from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of this compound (and cefuroxime, if applicable) in the samples using a validated HPLC or UV-Vis method.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate Papp using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber (mol/s).

      • A is the surface area of the transwell membrane (cm²).

      • C₀ is the initial concentration of the drug in the donor chamber (mol/cm³).

Protocol 2: Preparation of this compound Solid Dispersion with PVP K30
  • Solvent Evaporation Method:

    • Accurately weigh this compound and PVP K30 in the desired ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Dissolve both components in a common solvent, such as methanol.

    • Remove the solvent using a rotary evaporator at 40°C.

    • Dry the resulting solid dispersion in a desiccator for 12 hours.

    • Gently grind the solid dispersion to a fine powder.

Protocol 3: Preparation of this compound Nanoemulsion
  • Oil and Aqueous Phase Preparation:

    • Prepare the oil phase by dissolving this compound, Capmul MCM, Soya lecithin, and Deoxycholic acid and heat to 70°C.

    • Prepare the aqueous phase by dissolving Pluronic F127 in distilled water and heat to 70°C.

  • Emulsification:

    • Gradually add the oil phase to the aqueous phase under high-speed magnetic stirring to form a pre-emulsion.

    • Sonicate the pre-emulsion using a probe sonicator (e.g., 100 W for 9 minutes) to form the nanoemulsion.

Quantitative Data on Permeability Enhancement

The following tables summarize quantitative data from various studies on enhancing the solubility, dissolution, and permeability of this compound.

Table 1: Enhancement of this compound Dissolution using Solid Dispersions

Formulation Enhancement Method Key Findings
Solid Dispersion with Poloxamer 188 and Neusilin US2Fusion and surface adsorption14-fold increase in solubility; 23-fold improvement in dissolution rate at 15 minutes.[14]
Solid Dispersion with PEG-4000 and Carplex-67Solvent evaporation2.11 times higher drug release compared to pure this compound.[6]
Solid Dispersion with Sylysia 350Solvent evaporation9-fold increase in solubility; 12-fold improvement in dissolution rate at 15 minutes.[2]
Melt-Granulated Dispersion with Gelucire 50/13Melt granulation and surface adsorption8-fold increase in solubility; 15-fold improvement in dissolution rate at 15 minutes.[15]

Table 2: Enhancement of this compound Permeability using Nanoemulsions

Formulation Key Findings
This compound Nanoemulsion80.7% of the drug diffused after 6 hours compared to 51.0% from a plain suspension.[5]
Self-Nanoemulsifying Drug Delivery System (SNEDDS)Increased cellular uptake in Caco-2 cells, potentially due to increased solubility and inhibition of enzymatic conversion.[16][17]

Signaling Pathways and Experimental Workflows

Modulation of Tight Junctions for Enhanced Paracellular Permeability

An alternative strategy to formulation-based approaches is the direct modulation of the cellular barrier, specifically the tight junctions that regulate paracellular transport. This can be achieved by targeting key signaling pathways.

Key Signaling Pathways Regulating Tight Junctions:

  • Protein Kinase C (PKC) Pathway: Activation of PKC can lead to the dephosphorylation of occludin and an increase in paracellular permeability.[18][19]

  • Rho-associated protein kinase (ROCK) and Myosin Light Chain Kinase (MLCK) Pathways: These pathways are involved in the regulation of the actin cytoskeleton, which is linked to tight junctions. Their activation can lead to contraction of the perijunctional actin ring and an increase in paracellular permeability.

  • PI3K/Akt Pathway: This pathway can be involved in the regulation of tight junction protein expression and localization.

Below are diagrams illustrating these concepts.

Experimental_Workflow cluster_prep Preparation of this compound Formulation cluster_invitro In Vitro Permeability Assessment cluster_analysis Data Analysis & Comparison prep_sd Solid Dispersion (e.g., with PVP K30) caco2 Caco-2 Cell Culture (21 days) prep_sd->caco2 Apply to prep_ne Nanoemulsion (e.g., with Capmul MCM) prep_ne->caco2 Apply to teer TEER Measurement (Monolayer Integrity) caco2->teer permeability_assay Permeability Assay (Apical to Basolateral) teer->permeability_assay hplc HPLC/UV-Vis Analysis permeability_assay->hplc papp Calculate Papp hplc->papp compare Compare Papp values (Formulation vs. Control) papp->compare Tight_Junction_Regulation cluster_stimuli External Stimuli cluster_signaling Intracellular Signaling cluster_tj Tight Junction Complex cluster_outcome Outcome pkc_activator PKC Activator (e.g., Phorbol Esters) pkc Protein Kinase C (PKC) pkc_activator->pkc activates ca_chelator Calcium Chelator (e.g., EGTA) mlck Myosin Light Chain Kinase (MLCK) ca_chelator->mlck activates occludin Occludin Phosphorylation pkc->occludin decreases actin Actomyosin (B1167339) Contraction mlck->actin induces zo1 ZO-1 Localization actin->zo1 disrupts permeability Increased Paracellular Permeability occludin->permeability zo1->permeability ZO1_Signaling ZO1 Zonula Occludens-1 (ZO-1) - PDZ Domains - SH3 Domain - GuK Domain Claudin Claudin ZO1->Claudin binds Occludin Occludin ZO1->Occludin binds Actin Actin Cytoskeleton ZO1->Actin links to ZONAB ZONAB (Transcription Factor) ZO1->ZONAB binds & sequesters Nucleus Nucleus ZONAB->Nucleus translocates to Proliferation Cell Proliferation Nucleus->Proliferation regulates gene expression for

References

Validation & Comparative

Generic Cefuroxime Axetil Demonstrates Bioequivalence to Brand-Name Zinnat® in Multiple Studies

Author: BenchChem Technical Support Team. Date: December 2025

Multiple independent bioequivalence studies have concluded that generic cefuroxime (B34974) axetil is bioequivalent to the brand-name drug, Zinnat®. These studies, conducted in healthy adult volunteers, demonstrate that the generic formulations deliver the same amount of active ingredient to the bloodstream at the same rate as the brand-name product. The key pharmacokinetic parameters, namely the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax), were statistically comparable, falling within the widely accepted bioequivalence range of 80-125%.[1][2][3][4] This indicates that patients can expect the generic versions of cefuroxime axetil to have the same therapeutic effect and safety profile as Zinnat®.

This compound is a prodrug that is hydrolyzed to the active compound cefuroxime after oral administration.[5] Cefuroxime is a second-generation cephalosporin (B10832234) antibiotic used to treat a variety of bacterial infections.[5] The bioequivalence studies are crucial for ensuring that generic versions of the drug are therapeutically equivalent to the original branded product.

Comparative Pharmacokinetic Data

The bioequivalence of generic this compound and Zinnat® was assessed by comparing key pharmacokinetic parameters. The following tables summarize the findings from several representative studies. These studies consistently show that the 90% confidence intervals for the ratio of the geometric means of the test (generic) to reference (Zinnat®) products for both AUC and Cmax fall within the 80-125% acceptance range.

Pharmacokinetic Parameter Test Product (Generic) Reference Product (Zinnat®) Ratio (Test/Reference) Geometric Mean (%) 90% Confidence Interval (%) Study Reference
AUC0-t (Area Under the Curve from time 0 to the last measurable concentration)22.5 ± 4.2 mg.h/ml22.0 ± 4.2 mg.h/ml102100 - 104[3]
AUC0-∞ (Area Under the Curve from time 0 to infinity)22.9 ± 4.3 mg.h/ml22.4 ± 4.3 mg.h/ml102100 - 104[3]
Cmax (Maximum Plasma Concentration)6.9 ± 1.2 mg/ml6.4 ± 0.9 mg/ml107101 - 113[3]

Table 1: Pharmacokinetic parameters from a bioequivalence study of Cefuroximaxetil 500 mg tablets and Zinnat® 500 mg tablets under fed conditions.[3]

Pharmacokinetic Parameter 90% Confidence Interval for the Ratio of Test to Reference Product Conclusion Study Reference
AUC0-t Within 80.00 - 125.00%Bioequivalent[1]
AUC0-∞ Within 80.00 - 125.00%Bioequivalent[1]
Cmax Within 80.00 - 125.00%Bioequivalent[1]

Table 2: Summary of bioequivalence findings for Zednad® vs. Zinnat®.[1]

Pharmacokinetic Parameter 90% Confidence Interval for the Ratio of Test to Reference Product Conclusion Study Reference
AUC0-t Within 80 - 125%Bioequivalent[2]
AUC0-∞ Within 80 - 125%Bioequivalent[2]
Cmax Within 80 - 125%Bioequivalent[2]

Table 3: Summary of bioequivalence findings for Bioxime® and Cefuzime® vs. Zinnat®.[2]

Experimental Protocols

The bioequivalence studies cited followed a standardized and rigorous methodology to ensure the reliability of the results. The general experimental protocol is outlined below.

Study Design

The majority of the studies employed a randomized, two-way, two-period, crossover design.[1][2][4][6][7][8] This design involves each subject receiving both the test (generic) and reference (Zinnat®) products in a randomized order, separated by a washout period. The crossover design is powerful because it allows for within-subject comparison, minimizing variability.

Subjects

The studies were conducted in healthy adult volunteers, typically males, although some studies included both males and females.[1][2][4][6] The number of subjects generally ranged from 12 to 36.[9] All participants underwent a thorough medical screening to ensure they were in good health before enrollment.

Drug Administration and Dosing

A single oral dose of this compound, typically 500 mg, was administered to the subjects.[1][2][4] Depending on the specific study protocol, the drug was administered under either fasting or fed conditions.[1][3][9] A washout period, usually one week, was observed between the two treatment periods to ensure the complete elimination of the drug from the body before the next administration.[1][2][4][6][7][8]

Blood Sampling and Analysis

Serial blood samples were collected from each subject at predetermined time points before and after drug administration, typically over a period of 8 to 12 hours.[2][8][10] The plasma or serum was then separated and analyzed to determine the concentration of cefuroxime. The analytical method of choice was High-Performance Liquid Chromatography (HPLC), a sensitive and accurate technique for quantifying drug levels in biological fluids.[1][2][5][6][8] In some cases, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) was used.[10]

Pharmacokinetic and Statistical Analysis

From the plasma concentration-time data, key pharmacokinetic parameters were calculated using non-compartmental methods.[1] These parameters included AUC0-t, AUC0-∞, and Cmax. Statistical analysis, typically an analysis of variance (ANOVA), was performed on the log-transformed pharmacokinetic data to determine if there were any significant differences between the test and reference products.[2] The 90% confidence intervals for the ratio of the geometric means of the test and reference products were then calculated to assess bioequivalence.[1][2][3]

Experimental Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for this compound.

Bioequivalence_Study_Workflow cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Analysis screening Subject Screening (Healthy Volunteers) enrollment Informed Consent & Enrollment screening->enrollment randomization1 Randomization to Treatment Group (Test or Reference) enrollment->randomization1 dosing1 Single Oral Dose Administration randomization1->dosing1 sampling1 Serial Blood Sampling dosing1->sampling1 washout Washout Period (Typically 1 Week) sampling1->washout dosing2 Single Oral Dose of Alternative Product washout->dosing2 sampling2 Serial Blood Sampling dosing2->sampling2 bioanalysis Plasma/Serum Analysis (HPLC or LC-MS/MS) sampling2->bioanalysis pk_analysis Pharmacokinetic Parameter Calculation (AUC, Cmax) bioanalysis->pk_analysis stat_analysis Statistical Analysis (ANOVA, 90% CI) pk_analysis->stat_analysis conclusion Bioequivalence Conclusion stat_analysis->conclusion

Figure 1: A generalized workflow for a two-way crossover bioequivalence study.

References

Comparative Efficacy of Cefuroxime Axetil and Cefpodoxime Proxetil in Treating Respiratory Infections: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the management of respiratory tract infections, the choice of an appropriate oral antibiotic is crucial for successful clinical outcomes. This guide provides a detailed comparison of two commonly prescribed second and third-generation cephalosporins, cefuroxime (B34974) axetil and cefpodoxime (B17579) proxetil. The following sections present a synthesis of available clinical data on their efficacy, safety profiles, and the methodologies employed in key comparative studies.

Quantitative Efficacy and Safety Data

The clinical and bacteriological efficacy of cefuroxime axetil and cefpodoxime proxetil have been evaluated in various studies targeting different respiratory tract infections. The data presented below is a compilation from multiple sources, including direct head-to-head trials and indirect comparisons against other antibiotics.

Table 1: Clinical Efficacy in Lower Respiratory Tract Infections
Infection TypeDrugDosageDurationClinical Success Rate (Cure + Improvement)Source(s)
Acute Exacerbations of Chronic Bronchitis This compound250 mg twice daily7-14 daysEfficacious (comparable to cefpodoxime)[1]
Cefpodoxime Proxetil100 or 200 mg twice daily7-14 daysEfficacious (comparable to cefuroxime)[1]
Community-Acquired Pneumonia (CAP) This compound500 mg twice daily10 days100% (in one study vs. amoxicillin (B794)/clavulanate)[2]
Cefpodoxime Proxetil200 mg twice dailyNot SpecifiedEfficacious (comparable to amoxicillin or cefaclor)[1]
Lower Respiratory Tract Infections (Children) This compound30 mg/kg/day10 days93%[1]
Cefpodoxime Proxetil8 mg/kg/day10 days93-95%[1]

Note: The data is compiled from various studies and direct comparative rates were not always available. The term "efficacious" is used where specific percentages were not provided in the source abstracts.

Table 2: Bacteriological Eradication Rates in Respiratory Tract Infections
DrugBacteriological Eradication RateCommon Respiratory PathogensSource(s)
This compound 89-95% (overall in various infections)Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis[3]
Cefpodoxime Proxetil Similar to this compound and amoxicillin/clavulanic acidStreptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis[1]
Table 3: Comparative Adverse Events Profile
Adverse EventThis compoundCefpodoxime ProxetilSource(s)
Gastrointestinal Disturbances (e.g., diarrhea, nausea) Generally well-tolerated; withdrawal due to adverse events in <1-6% of patients.[3]Primary adverse events are gastrointestinal; generally well-tolerated in pediatric patients.[1][1][3]
Skin Rashes InfrequentReported, consistent with other oral cephalosporins.[1][1]

Experimental Protocols

While full-text access to some key head-to-head clinical trials was limited, a representative experimental protocol for a comparative efficacy study can be synthesized based on common methodologies described in the available literature.

A typical study would be a multicenter, randomized, double-blind, comparative trial .

  • Patient Population: Adult patients with a clinical diagnosis of a specific respiratory tract infection, such as an acute exacerbation of chronic bronchitis or community-acquired pneumonia.

    • Inclusion Criteria: Patients would typically present with specific clinical signs and symptoms (e.g., increased dyspnea, sputum purulence, and sputum volume for AECB; cough, fever, and new infiltrate on chest radiograph for CAP). A minimum age and informed consent are standard requirements.

    • Exclusion Criteria: Common exclusions would include known hypersensitivity to cephalosporins, pregnancy or lactation, severe renal or hepatic impairment, and recent use of another systemic antibiotic.

  • Treatment Regimen:

    • Patients would be randomly assigned to receive either this compound (e.g., 250 mg or 500 mg twice daily) or cefpodoxime proxetil (e.g., 200 mg twice daily).

    • The duration of treatment would be standardized, typically ranging from 7 to 14 days, depending on the infection.

    • To maintain blinding, a double-dummy technique might be employed where patients in each group receive an active drug and a placebo that looks identical to the comparator drug.

  • Assessments:

    • Clinical Assessment: Performed at baseline, during treatment (e.g., day 3-5), at the end of therapy (test-of-cure visit), and at a follow-up visit (e.g., 2-4 weeks post-treatment). Clinical success would be defined as the resolution or significant improvement of baseline signs and symptoms.

    • Bacteriological Assessment: Sputum samples would be collected at baseline for culture and sensitivity testing to identify the causative pathogens.[2] Repeat cultures would be performed at the end of therapy and/or follow-up to determine bacteriological eradication, defined as the absence of the initial pathogen.

    • Safety Assessment: All adverse events would be recorded and assessed for their severity and relationship to the study medication. Routine laboratory safety tests (e.g., complete blood count, liver function tests, renal function tests) would be performed at baseline and at the end of treatment.

  • Statistical Analysis: The primary efficacy endpoint would be the clinical success rate in the intent-to-treat and per-protocol populations. Statistical tests, such as the chi-squared test or Fisher's exact test, would be used to compare the efficacy and safety outcomes between the two treatment groups. A non-inferiority analysis is often employed in such trials.

Visualizing Comparative Aspects

To further illustrate the comparison between this compound and cefpodoxime proxetil, the following diagrams are provided.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization & Treatment cluster_assessment Assessment cluster_outcomes Outcomes Screening Patient Screening & Informed Consent InclusionExclusion Inclusion/Exclusion Criteria Met Screening->InclusionExclusion Baseline Baseline Assessment (Clinical & Bacteriological) InclusionExclusion->Baseline Randomization Randomization Treatment_A This compound + Placebo Randomization->Treatment_A Treatment_B Cefpodoxime Proxetil + Placebo Randomization->Treatment_B OnTreatment On-Treatment Visit (Day 3-5) Treatment_A->OnTreatment Treatment_B->OnTreatment Baseline->Randomization EndOfTreatment End of Treatment Visit (Test-of-Cure) OnTreatment->EndOfTreatment FollowUp Follow-Up Visit (2-4 weeks post-treatment) EndOfTreatment->FollowUp Efficacy Clinical & Bacteriological Efficacy FollowUp->Efficacy Safety Adverse Event Profile FollowUp->Safety

Caption: Generalized workflow of a randomized controlled trial comparing two antibiotics for respiratory infections.

Antibacterial_Spectrum_Comparison cluster_drugs Cephalosporins cluster_pathogens Common Respiratory Pathogens Cefuroxime This compound (2nd Generation) SPneumoniae S. pneumoniae Cefuroxime->SPneumoniae HInfluenzae H. influenzae (including β-lactamase producers) Cefuroxime->HInfluenzae MCatarrhalis M. catarrhalis Cefuroxime->MCatarrhalis SAureus S. aureus (MSSA) Cefuroxime->SAureus Cefpodoxime Cefpodoxime Proxetil (3rd Generation) Cefpodoxime->SPneumoniae Cefpodoxime->HInfluenzae  Superior Activity Cefpodoxime->MCatarrhalis Cefpodoxime->SAureus

Caption: Comparative antibacterial spectrum against key respiratory pathogens.

References

A Comparative Guide to Stability-Indicating HPLC Methods for Cefuroxime Axetil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a reliable stability-indicating analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of validated High-Performance Liquid Chromatography (HPLC) methods for the antibiotic cefuroxime (B34974) axetil, with a focus on their stability-indicating properties.

Cefuroxime axetil, a second-generation cephalosporin, is susceptible to degradation under various stress conditions. A stability-indicating method is crucial as it can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, process-related impurities, and excipients. This guide summarizes key performance parameters from published studies to aid in the selection and implementation of a suitable analytical method.

Comparison of Validated HPLC Methods

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of this compound. The following tables summarize the chromatographic conditions and validation parameters from two distinct methods, providing a clear comparison of their performance characteristics.

Table 1: Chromatographic Conditions

ParameterMethod 1Method 2
Column Teknokroma, Tracer Excel C8 (150 x 4.6 mm, 5 µm)[1]C18 column[2]
Mobile Phase 0.02M Potassium Dihydrogen Phosphate: Methanol: Acetonitrile (60:35:5 v/v/v)[1]0.1% Acetic Acid in Water: Acetonitrile (30:70 v/v)[2]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]
Detection Wavelength 278 nm[1]280 nm[2]
Column Temperature 35°C[1]Not Specified
Injection Volume 20 µL[1][3]10 µL[2]
Internal Standard Not UsedEtodolac[2]
Retention Time (this compound) ~11.09 min (this compound A)[1]~1.5 min[4]

Table 2: Method Validation Parameters

ParameterMethod 1Method 2
Linearity Range 120 - 312 µg/mL[1]0.3 - 12 µg/mL[4]
Correlation Coefficient (r²) 0.99964[1]Not Specified
Accuracy (% Recovery) 98.54 - 99.35%[1]99.9% (average analytical recovery)[4]
Precision (%RSD) Intraday: 0.517%, Interday: 1.102%[1]< 2.5% (Intra-day and Inter-day)[4]
Limit of Detection (LOD) 0.0024 µg/mL[1]0.3 µg/mL[4]
Limit of Quantitation (LOQ) 0.2 µg/mL[1]1.0 µg/mL[4]

Experimental Protocols

A crucial aspect of a stability-indicating method is its ability to separate the active ingredient from its degradation products formed under various stress conditions. Forced degradation studies are performed to demonstrate this specificity.

Forced Degradation Study Protocol (Based on Method 1)

1. Acid Degradation:

  • A 10 mL aliquot of the standard stock solution is placed in a 50 mL volumetric flask.

  • 5 mL of 0.1N HCl is added.

  • The solution is stored at room temperature for 28 hours.

  • The solution is then neutralized with 5 mL of 0.1N NaOH and diluted to volume with the mobile phase.[3]

2. Alkaline Degradation:

  • A 10 mL aliquot of the standard stock solution is placed in a 50 mL volumetric flask.

  • 5 mL of 0.1N NaOH is added.

  • The solution is stored at room temperature for two hours and then neutralized with 5 mL of 0.1N HCl.[3]

  • The solution is diluted to volume with the mobile phase.

3. Oxidative Degradation:

  • A 10 mL aliquot of the standard stock solution is placed in a 50 mL volumetric flask.

  • 5 mL of 30% hydrogen peroxide is added.

  • The solution is stored at room temperature for 48 hours.

  • The solution is diluted to volume with the mobile phase.

4. Thermal Degradation:

  • The solid drug substance is kept in an oven at 105°C for 48 hours.

  • A sample is then prepared from the heat-treated drug substance.

5. Photolytic Degradation:

  • The drug substance is exposed to UV light at 254 nm for 48 hours.

  • A sample is then prepared from the photo-degraded drug substance.

Workflow for Method Validation

The following diagram illustrates the typical workflow for the validation of a stability-indicating HPLC method, ensuring its suitability for its intended purpose.

Caption: Workflow for the validation of a stability-indicating HPLC method.

This comprehensive approach, from method development and forced degradation to full validation according to ICH guidelines, ensures the generation of reliable and accurate data for the assessment of this compound stability. The presented data and protocols offer a solid foundation for laboratories aiming to implement or develop their own stability-indicating methods for this widely used antibiotic.

References

Navigating Beta-Lactam Cross-Reactivity: A Comparative Guide for Cefuroxime Axetil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-reactivity is paramount for both patient safety and the advancement of new therapeutic agents. This guide provides a comprehensive comparison of cefuroxime (B34974) axetil's cross-reactivity with other beta-lactam antibiotics, supported by quantitative data from experimental studies and detailed methodologies for key assessment protocols.

The prevailing understanding of beta-lactam hypersensitivity has evolved significantly. It is now widely accepted that the similarity of the R1 side chain, rather than the shared beta-lactam ring, is the primary determinant of immunologic cross-reactivity between different beta-lactam antibiotics. Cefuroxime, a second-generation cephalosporin, possesses a distinct R1 side chain, which theoretically minimizes its cross-reactivity with many other beta-lactams, particularly penicillins.

Quantitative Analysis of Cefuroxime Axetil Cross-Reactivity

The following tables summarize the reported rates of cross-reactivity between this compound and other major classes of beta-lactam antibiotics. These rates are influenced by the diagnostic method employed, with skin testing and drug provocation tests (DPTs) being the most common evaluation tools.

Table 1: Cross-Reactivity between this compound and Penicillins

Penicillin ClassReported Cross-Reactivity Rate with CefuroximeKey Findings & Citations
General Penicillin Allergy 0% - 6.7%The overall cross-reactivity rate between penicillins and second-generation cephalosporins like cefuroxime is low, particularly when R1 side chains are dissimilar.[1][2] One study identified a cross-reactivity rate of 6.7% in patients with a confirmed penicillin hypersensitivity.[2] However, other studies have reported rates as low as 0% in patients with confirmed penicillin allergy.[1]
Aminopenicillins (e.g., Amoxicillin, Ampicillin) Low (structurally dissimilar R1 side chain)Cefuroxime's R1 side chain is structurally different from that of aminopenicillins, making cross-reactivity unlikely.[3] This is in contrast to first-generation cephalosporins like cephalexin, which have a higher rate of cross-reactivity with aminopenicillins due to similar R1 side chains.[4]

Table 2: Cross-Reactivity between this compound and Other Cephalosporins

CephalosporinReported Cross-Reactivity with CefuroximeKey Findings & Citations
Cephalosporins with Similar R1 Side Chains (e.g., Cefotaxime, Ceftriaxone) Higher PotentialCross-reactivity between cephalosporins is primarily dictated by R1 side chain similarity.[5][6] Cefuroxime shares a methoxyimino group in its R1 side chain with ceftriaxone (B1232239) and cefotaxime, which may increase the potential for cross-reactivity.[6]
Cephalosporins with Dissimilar R1 Side Chains (e.g., Cefazolin (B47455), Cephalexin) Low PotentialCephalosporins with structurally different R1 side chains from cefuroxime are less likely to elicit a cross-reactive response.[6] For instance, a patient with a confirmed cefazolin allergy tolerated a cefuroxime challenge.[7]

Table 3: Cross-Reactivity between this compound and Other Beta-Lactams

Beta-Lactam ClassReported Cross-Reactivity with CefuroximeKey Findings & Citations
Carbapenems (e.g., Meropenem, Imipenem) Very Low (<1%)The risk of cross-reactivity between penicillins and carbapenems is less than 1%, and this low risk is expected to extend to cephalosporins with dissimilar side chains like cefuroxime.[7][8]
Monobactams (e.g., Aztreonam) NegligibleAztreonam has a unique monocyclic beta-lactam structure and generally does not show cross-reactivity with other beta-lactams, except with ceftazidime (B193861) due to an identical R1 side chain.[7]

Experimental Protocols for Assessing Cross-Reactivity

Accurate assessment of cross-reactivity relies on standardized and carefully executed experimental protocols. The following are detailed methodologies for key in vivo and in vitro tests.

In Vivo Diagnostic Methods

1. Skin Testing

Skin testing is a cornerstone in the evaluation of IgE-mediated drug hypersensitivity. It involves the introduction of a small amount of the drug into the skin to detect the presence of drug-specific IgE antibodies on mast cells.

  • Skin Prick Test (SPT):

    • Concentration: A non-irritating concentration of cefuroxime is used. Published guidelines suggest a concentration of 20 mg/mL.[9]

    • Procedure: A drop of the cefuroxime solution is placed on the volar surface of the forearm. A sterile lancet is then used to prick the skin through the drop.

    • Controls: A positive control (histamine) and a negative control (saline) are always included.

    • Interpretation: A positive test is indicated by a wheal (a raised, itchy bump) of a specified diameter (typically ≥3 mm larger than the negative control) appearing within 15-20 minutes.

  • Intradermal Test (IDT):

    • Concentration: If the SPT is negative, an IDT is performed with a more dilute, non-irritating concentration of cefuroxime. Recommended concentrations range from 1 mg/mL to 10 mg/mL.[4] For patients with a history of severe reactions, a more dilute starting concentration is advisable.[4]

    • Procedure: A small volume (typically 0.02-0.05 mL) of the cefuroxime solution is injected into the dermis using a fine-gauge needle, raising a small bleb.

    • Controls: Positive and negative controls are also administered intradermally.

    • Interpretation: A positive result is a wheal with a diameter of a specified size (e.g., ≥3 mm larger than the initial bleb or the negative control) with surrounding erythema (redness).

2. Drug Provocation Test (DPT) / Graded Challenge

A DPT is considered the gold standard for ruling out a clinically significant drug hypersensitivity when skin tests are negative or unavailable. It involves the controlled administration of the drug in gradually increasing doses under close medical supervision.

  • Patient Selection: DPT is only performed in a setting with full resuscitation facilities and by trained personnel. It is contraindicated in patients with a history of severe, life-threatening reactions to the drug .

  • Protocol (Example of a 2-step oral challenge):

    • Initial Dose: 1/10th of the therapeutic dose of this compound is administered orally.

    • Observation: The patient is observed for a period of 30-60 minutes for any signs or symptoms of a hypersensitivity reaction.

    • Final Dose: If no reaction occurs, the remaining 9/10th of the therapeutic dose is administered.

    • Final Observation: The patient is observed for at least another 1-2 hours. Vital signs are monitored throughout the procedure.

  • Interpretation: The absence of any objective signs of a hypersensitivity reaction indicates tolerance to the drug at the tested dose. The development of symptoms necessitates immediate cessation of the challenge and appropriate medical intervention.

In Vitro Diagnostic Methods

In vitro tests offer a safer alternative to in vivo testing, particularly for patients with a history of severe reactions.

1. Basophil Activation Test (BAT)

The BAT is a flow cytometry-based assay that measures the activation of basophils (a type of white blood cell) in response to an allergen.

  • Principle: In an allergic individual, basophils express activation markers (such as CD63) on their surface when exposed to the specific allergen.

  • Procedure:

    • A fresh whole blood sample is obtained from the patient.

    • The blood is incubated with various concentrations of cefuroxime, a positive control (e.g., anti-IgE antibody), and a negative control.

    • The expression of activation markers on the surface of basophils is quantified using flow cytometry.

  • Interpretation: A significant increase in the percentage of activated basophils in the presence of cefuroxime compared to the negative control indicates a positive result. The sensitivity of BAT for beta-lactam allergies is reported to be between 30% and 50%, with high specificity.[1]

2. Lymphocyte Transformation Test (LTT)

The LTT is used to detect delayed-type (T-cell mediated) hypersensitivity reactions.

  • Principle: The test measures the proliferation of T-lymphocytes from the patient's blood when they are exposed to the drug in vitro.

  • Procedure:

    • Peripheral blood mononuclear cells (PBMCs), which include lymphocytes, are isolated from the patient's blood.

    • The PBMCs are cultured for several days in the presence of various concentrations of cefuroxime and controls.

    • Lymphocyte proliferation is measured, typically by the incorporation of a radioactive tracer (e.g., ³H-thymidine) or by using non-radioactive methods.

  • Interpretation: A stimulation index (the ratio of proliferation with the drug to proliferation without the drug) above a certain threshold (e.g., >2 or 3) is considered a positive result. The sensitivity of LTT for beta-lactam allergy is in the range of 60-70%.[5]

Workflow for Assessing Cefuroxime Cross-Reactivity

The following diagram illustrates a logical workflow for evaluating a patient with a suspected beta-lactam allergy for potential cross-reactivity with this compound.

Caption: Workflow for Cefuroxime Cross-Reactivity Assessment.

This comprehensive guide provides a framework for understanding and evaluating the cross-reactivity of this compound. By integrating quantitative data with detailed experimental protocols, researchers and clinicians can make more informed decisions, ultimately enhancing both patient care and the development of safer and more effective antibiotics.

References

A Comparative Analysis of the In Vitro Antibacterial Spectrum: Cefuroxime Axetil vs. Third-Generation Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro antibacterial spectrum of cefuroxime (B34974) axetil, a second-generation cephalosporin (B10832234), with that of several key third-generation cephalosporins. The objective is to present a clear, data-driven overview of their relative potencies against clinically relevant bacterial pathogens, supported by experimental data and methodologies.

Cefuroxime axetil, the oral prodrug of cefuroxime, is widely used in the treatment of various community-acquired infections.[1] Third-generation cephalosporins, such as cefpodoxime (B17579), ceftriaxone (B1232239), and cefdinir, generally offer a broader spectrum of activity against gram-negative bacteria.[2][3] Understanding the nuances of their in vitro activity is crucial for appropriate therapeutic selection and for guiding future drug development efforts.

Comparative In Vitro Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for cefuroxime and representative third-generation cephalosporins against key gram-positive and gram-negative bacteria. The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented for a comparative assessment of potency.

Table 1: In Vitro Activity Against Gram-Positive Bacteria (MIC in µg/mL)

OrganismAntibioticNo. of IsolatesMIC₅₀MIC₉₀
Streptococcus pneumoniae
(Penicillin-Susceptible)Cefuroxime---
Cefpodoxime---
Ceftriaxone---
Cefditoren (B193786)2597≤0.030.5[4]
(Penicillin-Resistant)Cefuroxime443-16[4]
Cefpodoxime68--
Ceftriaxone443-2[4]
Cefditoren443-1[4]
Staphylococcus aureus
(Methicillin-Susceptible)Cefuroxime---
Cefotaxime (B1668864)-66.7% Susceptibility-

Table 2: In Vitro Activity Against Gram-Negative Bacteria (MIC in µg/mL)

OrganismAntibioticNo. of IsolatesMIC₅₀MIC₉₀
Haemophilus influenzae
(Ampicillin-Susceptible)Cefuroxime175-0.01[5]
Cefotaxime175-0.2[5]
(Beta-lactamase producing)Cefuroxime74-2.0[5]
Cefotaxime74-0.01[5]
Escherichia coli
Cefuroxime215548[6]
Cefotaxime-83.7% Susceptibility-
Klebsiella pneumoniae
Cefuroxime86824[6]
Cefixime-63.9% Susceptibility-

Key Observations from In Vitro Data:

  • Gram-Positive Cocci: Against penicillin-susceptible Streptococcus pneumoniae, both second and third-generation cephalosporins demonstrate good activity. However, for penicillin-resistant strains, third-generation cephalosporins like ceftriaxone and cefditoren generally exhibit lower MIC₉₀ values compared to cefuroxime, indicating greater potency.[4] Both cefuroxime and cefpodoxime effectively cover methicillin-sensitive Staphylococcus aureus.[7]

  • Gram-Negative Bacilli: Third-generation cephalosporins show superior activity against many gram-negative bacteria. For instance, cefotaxime is more active against beta-lactamase producing Haemophilus influenzae than cefuroxime.[5] Similarly, cefpodoxime demonstrates superior activity against H. influenzae compared to cefuroxime.[7] Against Escherichia coli and Klebsiella pneumoniae, third-generation cephalosporins generally have lower MICs, although resistance rates are increasing.[8][9]

Experimental Protocols

The determination of in vitro susceptibility of cefuroxime and third-generation cephalosporins is primarily conducted using standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11][12]

Broth Microdilution Method

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the clinical isolate is prepared in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The antimicrobial agents are serially diluted in broth within microtiter plates to create a range of concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at a specified temperature (typically 35°C) for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Disk Diffusion Method (Kirby-Bauer)

This method provides a qualitative or semi-quantitative measure of susceptibility.

  • Inoculum Preparation: A standardized bacterial suspension is swabbed uniformly across the surface of an agar (B569324) plate (e.g., Mueller-Hinton agar).[13]

  • Disk Application: Paper disks impregnated with a specific concentration of the antibiotic are placed on the agar surface.

  • Incubation: The plate is incubated under standardized conditions.

  • Zone of Inhibition Measurement: The diameter of the zone around the disk where bacterial growth is inhibited is measured. This zone diameter is then correlated with MIC values and interpretive categories (Susceptible, Intermediate, or Resistant) based on CLSI or EUCAST guidelines.[11][14]

Mechanistic Overview and Resistance

The antibacterial activity of cephalosporins stems from their ability to inhibit the synthesis of the bacterial cell wall. They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for peptidoglycan synthesis.

Mechanism of Action of Cephalosporins cluster_bacteria Bacterial Cell Bacterial_Cell_Wall Cell Wall (Peptidoglycan Synthesis) PBPs Penicillin-Binding Proteins (PBPs) Bacterial_Cell_Wall->PBPs catalyzed by Bacterial_Lysis Cell Lysis & Death PBPs->Bacterial_Lysis inhibition leads to Cephalosporin Cefuroxime & Third-Gen Cephalosporins Cephalosporin->PBPs bind to & inactivate

Caption: Mechanism of action of cephalosporin antibiotics.

Resistance to cephalosporins can arise through several mechanisms, with the production of β-lactamase enzymes being the most common. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic inactive. Extended-spectrum β-lactamases (ESBLs) are a significant concern as they can inactivate a broad range of cephalosporins, including the third generation.[15]

Experimental Workflow for Comparative Susceptibility Testing

The following diagram illustrates a typical workflow for comparing the in vitro antibacterial spectrum of different cephalosporins.

Workflow for Comparative Antibacterial Spectrum Analysis Start Clinical Isolates (e.g., S. pneumoniae, E. coli) Isolate_Identification Bacterial Identification & Characterization Start->Isolate_Identification Susceptibility_Testing In Vitro Susceptibility Testing Isolate_Identification->Susceptibility_Testing Broth_Microdilution Broth Microdilution (MIC Determination) Susceptibility_Testing->Broth_Microdilution Quantitative Disk_Diffusion Disk Diffusion (Zone of Inhibition) Susceptibility_Testing->Disk_Diffusion Qualitative Data_Analysis Data Analysis (MIC50, MIC90, Breakpoints) Broth_Microdilution->Data_Analysis Disk_Diffusion->Data_Analysis Comparison Comparative Spectrum Analysis Data_Analysis->Comparison End Report Generation Comparison->End

Caption: A typical experimental workflow for comparative analysis.

References

Head-to-Head Comparison: Cefuroxime Axetil vs. Amoxicillin-Clavulanate Against Haemophilus influenzae

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the in-vitro activity and clinical efficacy of cefuroxime (B34974) axetil and amoxicillin-clavulanate against Haemophilus influenzae, a key pathogen in respiratory tract infections. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data and standardized protocols.

In-Vitro Susceptibility Data

The in-vitro activities of cefuroxime and amoxicillin-clavulanate against H. influenzae are summarized below. Data from various studies, including surveillance data, have been compiled to provide a comparative overview of Minimum Inhibitory Concentrations (MICs) and susceptibility rates.

Table 1: Comparative In-Vitro Activity of Cefuroxime vs. Amoxicillin-Clavulanate against H. influenzae

AntibioticNMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Susceptible
Cefuroxime1,537Not Specified>4.0>4.097.2%
Amoxicillin-Clavulanate21,232≤0.03 - >320.250.598.9%

Note: Data compiled from multiple sources. Susceptibility percentages may vary based on the breakpoints used (CLSI/EUCAST) and the year of the study.

Table 2: Impact of β-Lactamase Production on Susceptibility

AntibioticH. influenzae StrainN% Susceptible/% Resistant
Cefuroximeβ-lactamase positive4885.4% Susceptible
Amoxicillin-Clavulanateβ-lactamase positive4893.8% Susceptible
Amoxicillin-Clavulanateβ-lactamase negative6612.1% Resistant (MIC ≥8/4 µg/mL)

This table highlights the effectiveness of both agents against β-lactamase-producing strains, with amoxicillin-clavulanate showing slightly higher susceptibility rates. It also notes resistance in β-lactamase-negative strains, likely due to alterations in penicillin-binding proteins (PBPs).

Clinical and Bacteriological Efficacy

Clinical trials comparing cefuroxime axetil and amoxicillin-clavulanate in the treatment of respiratory tract infections where H. influenzae is a common pathogen show comparable efficacy.

Table 3: Clinical and Bacteriological Outcomes

IndicationDrug RegimenN (evaluable)Clinical Success RateBacteriological Eradication RateReference
Acute BronchitisThis compound 250 mg BID13686%91% (53/58)[1]
Amoxicillin-clavulanate 500 mg TID15783%86% (60/70)[1]
Acute Otitis MediaThis compound 30 mg/kg/day11877%81%[2]
Amoxicillin-clavulanate 40 mg/kg/day6674%76%[2]

Mechanisms of Action and Resistance

Both cefuroxime and amoxicillin (B794) are β-lactam antibiotics that inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Clavulanic acid is a β-lactamase inhibitor that protects amoxicillin from degradation by β-lactamase enzymes produced by some strains of H. influenzae. Resistance to these agents in H. influenzae is primarily mediated by two mechanisms: the production of β-lactamase enzymes and alterations in the target PBPs.

Mechanisms of Action and Resistance cluster_drug_action Drug Action cluster_resistance Resistance Mechanisms Cefuroxime Cefuroxime PBP Penicillin-Binding Proteins (PBPs) Cefuroxime->PBP Ineffective Binding Ineffective Drug Binding Cefuroxime->Ineffective Binding Amoxicillin Amoxicillin Amoxicillin->PBP Amoxicillin->Ineffective Binding Clavulanate Clavulanate Beta-lactamase β-lactamase Enzyme Clavulanate->Beta-lactamase Cell Wall Synthesis Cell Wall Synthesis Inhibition PBP->Cell Wall Synthesis Beta-lactamase->Amoxicillin Degrades Altered PBP Altered PBPs Altered PBP->Ineffective Binding

Caption: Mechanisms of action and resistance for cefuroxime and amoxicillin-clavulanate.

Experimental Protocols

Antimicrobial Susceptibility Testing (AST) of H. influenzae

The following protocol is a generalized workflow for determining the antimicrobial susceptibility of H. influenzae, based on CLSI and EUCAST guidelines.[3][4][5][6][7]

1. Isolate Preparation:

  • Sub-culture the H. influenzae isolate onto a fresh chocolate agar (B569324) plate.
  • Incubate at 35-37°C in a CO₂-enriched atmosphere (5% CO₂) for 18-24 hours.

2. Inoculum Preparation:

  • Prepare a direct colony suspension in sterile saline or Mueller-Hinton broth.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This suspension should be used within 15 minutes of preparation.

3. Inoculation:

  • Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.
  • Swab the entire surface of a Haemophilus Test Medium (HTM) agar plate (or Mueller-Hinton agar with 5% defibrinated horse blood and 20 mg/L β-NAD for EUCAST) three times, rotating the plate approximately 60 degrees after each application to ensure even distribution of the inoculum.[4][6]
  • Allow the plate to dry for 3-5 minutes before applying disks.

4. Antimicrobial Disk Application:

  • Aseptically apply the antimicrobial disks (e.g., cefuroxime 30 µg, amoxicillin-clavulanate 20/10 µg) onto the surface of the agar.
  • Ensure disks are firmly placed and evenly spaced.

5. Incubation:

  • Invert the plates and incubate at 35-37°C in a CO₂-enriched atmosphere (5% CO₂) for 16-18 hours.

6. Interpretation of Results:

  • Measure the zones of inhibition around each disk to the nearest millimeter.
  • Interpret the results (Susceptible, Intermediate, or Resistant) based on the current CLSI or EUCAST breakpoint tables.[5][7]

7. Quality Control:

  • Concurrently test a reference strain, such as H. influenzae ATCC 49247, to ensure the validity of the test results.[4]

    AST Workflow for H. influenzae start Start isolate_prep Isolate Preparation (Chocolate Agar, CO2) start->isolate_prep inoculum_prep Inoculum Preparation (0.5 McFarland Standard) isolate_prep->inoculum_prep inoculation Inoculation of HTM Plate inoculum_prep->inoculation qc Quality Control (ATCC 49247) inoculum_prep->qc disk_application Antimicrobial Disk Application inoculation->disk_application incubation Incubation (35-37°C, 5% CO2, 16-18h) disk_application->incubation read_results Measure Zones of Inhibition incubation->read_results interpret Interpret Results (CLSI/EUCAST Breakpoints) read_results->interpret end End interpret->end qc->incubation

    Caption: Experimental workflow for antimicrobial susceptibility testing of H. influenzae.

Conclusion

Both this compound and amoxicillin-clavulanate demonstrate reliable in-vitro activity and clinical efficacy against Haemophilus influenzae. Amoxicillin-clavulanate generally shows slightly higher rates of in-vitro susceptibility, particularly against β-lactamase-producing strains. However, resistance to both agents can occur, primarily through alterations in penicillin-binding proteins, underscoring the importance of ongoing surveillance and susceptibility testing. Clinical outcomes for respiratory tract infections are comparable between the two agents. The choice of antibiotic should be guided by local resistance patterns, the specific clinical scenario, and patient-specific factors.

References

A Comparative Guide to Validated LC-MS/MS Methods for Cefuroxime Quantification in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of cefuroxime (B34974) in biological matrices is paramount for robust pharmacokinetic (PK) analysis. This guide provides a comparative overview of various validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, offering insights into their performance and experimental protocols to aid in the selection of the most suitable method for your research needs.

Comparative Analysis of Methodologies

The following tables summarize the key parameters of several published LC-MS/MS methods for cefuroxime quantification in human plasma. This allows for a direct comparison of their respective approaches to sample preparation, chromatography, and mass spectrometry, as well as their reported performance characteristics.

Table 1: Sample Preparation and Chromatographic Conditions
ParameterMethod 1Method 2Method 3Method 4
Biological Matrix Human Plasma[1]Human Plasma[2]Human Plasma[3]Human Plasma[4]
Sample Preparation Protein Precipitation (Methanol)[1]Protein Precipitation (Methanol)[2]Solid-Phase Extraction (Oasis HLB)[3]Protein Precipitation (Methanol:Acetonitrile)[4]
Internal Standard (IS) Tazobactam[1]Cefuroxime-d3[2]Cefoxitin[3]Cefazolin[4]
Chromatography Column Zorbax SB-Aq (4.6 x 250 mm, 5 µm)[1]ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[2]LiChrospher 60 RP Select B (125 x 4 mm, 5 µm)[3]Acquity H-class BEH C18 (50 x 2.1 mm, 1.7 µm)[4]
Mobile Phase Isocratic: Methanol (B129727)/0.05% Formic acid in water (42:58, v/v)[1]Gradient: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile[2]Acetonitrile (B52724):5 mM Ammonium (B1175870) acetate (B1210297):Glacial acetic acid (70:30:0.020, v/v/v)[3]Gradient: A: 2 mM Ammonium acetate and 0.1% Formic acid in water, B: 2 mM Ammonium acetate and 0.1% Formic acid in methanol[4]
Flow Rate 1.0 mL/min (split to 500 µL/min)[1]0.3 mL/min[2]0.8 mL/min[3]0.5 mL/min[4]
Run Time Not specified< 5 min[4]Not specified5 min[4]
Table 2: Mass Spectrometric Conditions and Performance Data
ParameterMethod 1Method 2Method 3Method 4
Ionization Mode ESI Negative[1]ESI Positive[2]ESI Negative[3]ESI Positive[4]
MRM Transition (Cefuroxime) m/z 423.0 → 317.9[1]m/z 425.1 → 207.1[2]Not specifiedm/z 446.9 > 342.0 and 446.9 > 385.9[4]
MRM Transition (IS) m/z 298.9 → 138.0 (Tazobactam)[1]m/z 428.1 → 210.1 (Cefuroxime-d3)[2]Not specifiedm/z 454.8 > 353 and 454.8 > 156 (Cefazolin)[4]
Linearity Range (ng/mL) 52.5 - 21,000[1]10 - 5,000[2]81.0 - 15,976.2[3]500 - 100,000[4]
LLOQ (ng/mL) 52.5[1]10[2]81.0[3]100[4]
Intra-day Precision (%CV) < 2.84%[1]< 15%[2]< 7.6%[3]< 3%[4]
Inter-day Precision (%CV) < 6.26%[1]< 15%[2]< 7.6%[3]< 3%[4]
Accuracy (% Bias) 90.92% - 101.8%[1]Within ±15%[2]Within ±6.3%[3]Not specified
Recovery (%) 89.44 - 92.32[1]> 85[2]Not specified99.7 - 100.3[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of these methods. Below are summaries of the experimental protocols for the key methods cited.

Method 1: Protein Precipitation with Methanol[1]
  • Sample Preparation : To 200 µL of human plasma, 20 µL of internal standard (tazobactam, 18.6 µg/mL) and 20 µL of 50% methanol were added. The mixture was vortexed for 30 seconds. Protein precipitation was induced by adding 600 µL of methanol, followed by vortexing for 30 seconds and centrifugation at 13,000 rpm for 5 minutes.

  • Chromatography : A 2 µL aliquot of the supernatant was injected into the LC-MS/MS system. Separation was achieved on a Zorbax SB-Aq column with an isocratic mobile phase of methanol and 0.05% formic acid in water (42:58, v/v) at a flow rate of 1 mL/min.

  • Mass Spectrometry : Detection was performed using an API 4000 triple-quadrupole mass spectrometer in negative electrospray ionization mode. The multiple reaction monitoring (MRM) transition for cefuroxime was m/z 423.0 → 317.9.

Method 2: Protein Precipitation with a Stable Isotope-Labeled Internal Standard[2]
  • Sample Preparation : To 100 µL of human plasma, 200 µL of ice-cold methanol containing the internal standard (Cefuroxime-d3 at 100 ng/mL) was added. The mixture was vortexed for 30 seconds and then centrifuged at 13,000 rpm for 10 minutes at 4°C. The supernatant was then transferred for analysis.

  • Chromatography : An ACQUITY UPLC BEH C18 column was used with a gradient elution of 0.1% formic acid in water and 0.1% formic acid in acetonitrile at a flow rate of 0.3 mL/min.

  • Mass Spectrometry : A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used. The MRM transition for cefuroxime was m/z 425.1 → 207.1.

Method 3: Solid-Phase Extraction (SPE)[3]
  • Sample Preparation : Cefuroxime and the internal standard, cefoxitin, were extracted from plasma samples using Oasis HLB solid-phase extraction cartridges.

  • Chromatography : Chromatographic separation was performed on a LiChrospher 60 RP Select B column using a mobile phase of acetonitrile, 5 mM ammonium acetate solution, and glacial acetic acid (70:30:0.020, v/v/v) at a flow rate of 0.8 mL/min.

  • Mass Spectrometry : Detection was achieved by tandem mass spectrometry with an ESI interface in negative ion mode.

Visualizing the Workflow and Validation Process

To better illustrate the experimental and logical processes involved in the validation of an LC-MS/MS method for cefuroxime, the following diagrams are provided.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Collection IS_Spiking Internal Standard Spiking Plasma->IS_Spiking Extraction Extraction (Protein Precipitation or SPE) IS_Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection Injection into LC System Supernatant->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI) Separation->Ionization Detection Mass Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Quantification Calibration->Quantification

Caption: General workflow for the LC-MS/MS analysis of cefuroxime in plasma.

Method_Validation cluster_parameters Validation Parameters Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Recovery Extraction Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Key parameters for the validation of a bioanalytical method.

Conclusion

The choice of an LC-MS/MS method for cefuroxime quantification will depend on the specific requirements of the pharmacokinetic study, including the desired sensitivity, sample throughput, and available instrumentation. Methods employing simple protein precipitation are often faster and more cost-effective, making them suitable for high-throughput analysis.[1][2] The use of a stable isotope-labeled internal standard, such as cefuroxime-d3, is generally preferred as it can more effectively compensate for matrix effects and variations in extraction efficiency, leading to improved accuracy and precision.[2] Solid-phase extraction, while more laborious, can provide cleaner extracts and may be necessary to achieve lower limits of quantification.[3]

This guide provides a foundation for comparing and selecting an appropriate LC-MS/MS method for cefuroxime analysis. Researchers are encouraged to consult the original publications for more detailed information and to perform their own in-house validation to ensure the chosen method meets the specific requirements of their studies.

References

A Comparative Analysis of In Vitro Dissolution Profiles of Various Cefuroxime Axetil Tablet Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Cefuroxime (B34974) axetil, a second-generation cephalosporin (B10832234) antibiotic, is a prodrug of cefuroxime. Its oral bioavailability is influenced by its dissolution rate, which can vary between different tablet formulations.[1][2] This guide provides a comparative overview of the dissolution profiles of several cefuroxime axetil tablet formulations, supported by experimental data from various studies. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for understanding the performance of these formulations under different in vitro conditions.

Comparative Dissolution Data

The following tables summarize the cumulative drug release of different this compound tablet formulations in various dissolution media. These formulations include immediate-release tablets with varying concentrations of solubilizing agents, solid dispersions designed to enhance solubility, and comparisons with reference branded products.

Table 1: Comparative Dissolution of Immediate-Release this compound Tablets with Sodium Lauryl Sulphate (SLS) in 0.07 M HCl

Time (minutes)T1 (0% SLS)T2 (0.5% SLS)T3 (1.0% SLS)T4 (1.5% SLS)Reference Brand
525.3%30.1%35.2%32.4%38.1%
1034.2%41.5%48.7%44.6%50.2%
1542.1%50.3%59.8%55.3%61.5%
3055.8%64.7%75.4%70.1%78.3%
4568.2%76.9%88.2%82.5%90.1%
6075.4%84.3%95.1%89.7%96.8%

Data adapted from a study on immediate-release tablets formulated by direct compression.[3] The study found that the formulation with 1% SLS (T3) showed the most comparable dissolution profile to the reference brand.

Table 2: Dissolution Profiles of a Test vs. Reference this compound 500 mg Tablet in Different pH Media

Time (minutes)pH 1.2pH 4.5pH 6.8
Test / Reference Test / Reference Test / Reference
15>55% / >55%>55% / >55%>55% / >55%
30>85% / >85%>85% / >85%>85% / >85%
45---

This data is from a bioequivalence study where the dissolution profiles of a generic (test) and a branded (reference) product were found to be similar across various pH conditions, a prerequisite for in vivo bioequivalence assessment.[2]

Table 3: Comparison of an Optimized Solid Dispersion Formulation (CSD-8) with Marketed this compound Products (CAMPs) in Water

Time (minutes)CSD-8CAMP-1CAMP-2CAMP-3CAMP-4
545.3%5.9%4.8%3.4%6.0%
1058.2%10.1%8.7%6.5%10.3%
2070.1%18.3%15.4%12.1%18.9%
3082.5%25.4%21.9%18.7%26.1%
4591.3%34.8%30.2%25.9%35.5%
6098.7%42.1%37.6%32.4%43.2%

This study demonstrates the enhanced dissolution of a solid dispersion formulation containing this compound, Carplex-67, and PEG-4000 (CSD-8) compared to four different commercially available products.[4] The improved release is attributed to the amorphous conversion of the drug and better wettability.[4]

Experimental Protocols

The methodologies employed in these comparative dissolution studies generally adhere to pharmacopeial standards. Below is a synthesized protocol based on the reviewed literature.

Apparatus:

  • USP Type II (Paddle) dissolution apparatus is commonly used.[1]

Dissolution Media:

  • A variety of media are used to simulate the pH conditions of the gastrointestinal tract. These include:

    • 0.07 M or 0.1 M Hydrochloric Acid (HCl), simulating gastric fluid.[3]

    • pH 4.5 Acetate Buffer, representing the upper small intestine.[1][2]

    • pH 6.8 or 7.0 Phosphate Buffer, simulating the lower small intestine.[1][2]

    • Distilled water is also used for some comparisons.[3]

Test Conditions:

  • Volume of Medium: Typically 900 mL.[1][2]

  • Temperature: Maintained at 37 ± 0.5°C.[1][2]

  • Paddle Speed: Varies between 50 and 100 rpm.[1][3]

Sampling:

  • Aliquots (e.g., 5 mL or 10 mL) are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).[1][3]

  • The withdrawn volume is replaced with an equal volume of fresh, pre-warmed dissolution medium to maintain sink conditions.[3]

Analysis:

  • The concentration of dissolved this compound in the collected samples is determined using UV-Vis spectrophotometry at a wavelength of approximately 278 nm.[2][3]

Visualization of the Experimental Workflow

The following diagram illustrates the typical workflow for a comparative dissolution study of this compound tablets.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Dissolution Media (e.g., 0.1M HCl, pH 4.5, pH 6.8) prep_apparatus Set up USP Apparatus II (900mL, 37°C, 50-100 rpm) start_test Place Tablet Formulations (Test & Reference) in Vessels prep_apparatus->start_test sampling Withdraw Aliquots at Predetermined Intervals start_test->sampling replace Replace with Fresh Medium sampling->replace Maintain Sink Conditions measure Measure Absorbance (UV-Vis at 278 nm) sampling->measure replace->sampling calculate Calculate Cumulative Drug Release (%) measure->calculate compare Compare Dissolution Profiles (f1/f2 factors, graphs) calculate->compare

Caption: Workflow for comparative dissolution profiling of this compound tablets.

References

A Comparative Clinical Efficacy Analysis: Cefuroxime Axetil Versus Cefdinir for Specific Bacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cephalosporin (B10832234) antibiotics, cefuroxime (B34974) axetil and cefdinir (B1668824) are frequently prescribed oral agents for a variety of common bacterial infections. This guide offers a detailed comparison of their clinical efficacy, supported by available experimental data, to inform researchers, scientists, and drug development professionals. While direct head-to-head clinical trial data is available for certain conditions, for others, indirect comparisons and reviews of clinical evidence provide the basis for assessment.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

Both cefuroxime axetil, a second-generation cephalosporin, and cefdinir, a third-generation cephalosporin, exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[1][2] Their primary target is the penicillin-binding proteins (PBPs) located in the bacterial cell wall. By binding to these proteins, the antibiotics disrupt the final transpeptidation step of peptidoglycan synthesis, a critical component for maintaining the structural integrity of the cell wall. This inhibition leads to cell lysis and bacterial death.

cluster_bacterium Bacterial Cell cluster_antibiotics Cephalosporin Action PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes final step CellWall Bacterial Cell Wall Peptidoglycan->CellWall Structural Component Cefuroxime_Cefdinir This compound & Cefdinir Cefuroxime_Cefdinir->PBP Inhibits

Figure 1: Cephalosporin Mechanism of Action.

Clinical Efficacy Comparison

The clinical effectiveness of this compound and cefdinir has been evaluated in various infections. Below is a summary of the available data for specific conditions.

Acute Exacerbation of Chronic Bronchitis (AECB)

A significant international, double-blind, randomized, multicentered, parallel-group study provided direct comparative data for AECB.[3]

Experimental Protocol:

  • Objective: To assess the efficacy and tolerability of three antibiotic regimens in patients with AECB.

  • Patient Population: 1045 patients with a clinical diagnosis of AECB.

  • Treatment Arms:

    • Cefdinir 600 mg once daily for 10 days.

    • Cefdinir 300 mg twice daily for 10 days.

    • This compound 250 mg twice daily for 10 days.

  • Primary Efficacy Measures:

    • Microbiologic eradication rate (by pathogen and by patient).

    • Clinical response rate (by patient).

  • Assessment: Clinical and microbiological assessments were performed at baseline and post-treatment.

Data Summary:

Outcome MeasureCefdinir (600 mg once daily)Cefdinir (300 mg twice daily)This compound (250 mg twice daily)
Microbiologic Eradication Rate (by pathogen) 90%85%88%
Microbiologic Eradication Rate (by patient) 90%85%86%
Clinical Response Rate (by patient) 81%74%80%

Data sourced from an international multicenter study.[3]

The study concluded that the efficacy and tolerability of cefdinir (administered once or twice daily) and this compound were comparable, with no significant differences observed between the treatment regimens.[3] Diarrhea was the most frequently reported adverse event for all groups.[3]

Acute Otitis Media (AOM)
Community-Acquired Pneumonia (CAP)

Similar to AOM, direct comparative trials between this compound and cefdinir for CAP are scarce. Network meta-analyses of randomized trials for CAP have been conducted, but these often group cephalosporins as a class or compare them to other antibiotic classes like fluoroquinolones.[1][6] One review indicated that cefdinir's bacteriological and clinical efficacy in lower respiratory tract infections was equivalent to comparator agents, including this compound.[2]

Uncomplicated Skin and Skin Structure Infections (SSSI)

Direct comparative data for this compound versus cefdinir in SSSIs is limited. Both have been individually shown to be effective. For instance, cefdinir has demonstrated similar efficacy to cephalexin (B21000) in treating uncomplicated skin infections.[7] Cefuroxime has also been shown to be effective in treating soft tissue infections.[8]

Experimental Workflow for a Comparative Clinical Trial

The following diagram illustrates a typical workflow for a randomized, double-blind, multicenter clinical trial designed to compare the efficacy of two oral antibiotics.

start Patient Screening & Informed Consent randomization Randomization start->randomization arm_a Treatment Arm A (e.g., this compound) randomization->arm_a arm_b Treatment Arm B (e.g., Cefdinir) randomization->arm_b treatment 10-Day Treatment Period (Double-Blind) arm_a->treatment arm_b->treatment assessment Post-Treatment Assessment (Clinical & Microbiological) treatment->assessment data_analysis Data Analysis (Efficacy & Safety) assessment->data_analysis end Conclusion on Comparative Efficacy data_analysis->end

Figure 2: Generalized Clinical Trial Workflow.

Conclusion

Based on available direct comparative data, this compound and cefdinir demonstrate comparable clinical efficacy and tolerability in the treatment of acute exacerbations of chronic bronchitis.[3] For other common infections such as acute otitis media, community-acquired pneumonia, and skin and soft tissue infections, while direct head-to-head trial data is limited, existing evidence from individual trials and systematic reviews suggests that both are effective treatment options.[2][4][5][8] The choice between these two agents may be guided by local resistance patterns, dosing convenience, and cost considerations. Further direct comparative studies are warranted to provide a more definitive assessment of their relative efficacy in these other infections.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of Cefuroxime Axetil

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparison of various validated analytical methods for the quantification of Cefuroxime (B34974) Axetil, a widely used second-generation cephalosporin (B10832234) antibiotic. The performance of High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry are evaluated based on published experimental data. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on method selection for quality control and routine analysis.

Quantitative Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for Cefuroxime Axetil quantification is critical and depends on the specific requirements of the analysis, such as required sensitivity, specificity, and the nature of the sample. The following tables summarize the key performance characteristics of the most common analytical techniques, compiled from various single-laboratory validation studies conducted according to ICH guidelines.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a powerful technique for the separation, identification, and quantification of this compound.[1][2][3] It is frequently used for the analysis of pharmaceutical dosage forms.[1][4][5][6] Several studies have developed and validated RP-HPLC methods for this purpose.[5][7]

Parameter Method 1 Method 2 Method 3 Method 4 Method 5
Linearity Range (µg/mL) 0.1–80[4]120-312[5]0.01–50[3][8]2-12[7]0.45-80[1]
Correlation Coefficient (r²) 0.999[4]0.99964[5]0.999[3][8]-0.996[1]
Intra-day Precision (%RSD) < 2[4]0.517[5]< 1[3]--
Inter-day Precision (%RSD) -1.102[5]---
Accuracy (% Recovery) > 99[4]98.54-99.35[5]> 98[3][8]--
LOD (µg/mL) -0.0024[5]--0.26[1]
LOQ (µg/mL) -0.2[5]--0.58[1]
UV-Spectrophotometry Methods

UV-Spectrophotometry offers a simpler and more cost-effective method for the quantification of this compound.[9] These methods are often used for routine quality control of pharmaceutical formulations.

Parameter Method 1 Method 2 Method 3
Linearity Range (µg/mL) 9-50[10]1.0-35.0 (in plasma)[11]0.80-3.60[9]
λmax (nm) 269.7[10]277[11]278[9]
Intra-day Precision (%RSD) ≤0.055[10]< 3.5[11]-
Inter-day Precision (%RSD) -< 3.5[11]-
Accuracy (% Recovery) 109.0 to 131.0[10]99.8 (from plasma)[11]-
LOD (µg/mL) -0.45 (in plasma)[11]-
LOQ (µg/mL) -1.0 (in plasma)[11]-

Experimental Protocols

Detailed methodologies for the cited analytical techniques are provided below. These protocols are based on the information available in the referenced studies.

RP-HPLC Method for this compound in Tablets

This method is a stability-indicating assay for the determination of this compound and its degradation products.[5]

  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : Teknokroma, tracer excel C8 column (15cm x 0.46cm, 5µm).[5]

  • Mobile Phase : A mixture of 0.02M potassium dihydrogen phosphate, methanol (B129727), and acetonitrile (B52724) in a ratio of 60:35:5 (v/v/v).[5]

  • Flow Rate : 1 mL/min.[5]

  • Detection : UV detection at 278 nm.[5]

  • Column Temperature : 35°C.[5]

  • Standard Preparation : A standard stock solution is prepared by dissolving 30mg of this compound in methanol to get a concentration of 1.2mg/mL. This solution is further diluted with the mobile phase.[5]

  • Sample Preparation : Twenty tablets are weighed and powdered. An amount of powder equivalent to 120mg of this compound is transferred to a 100mL volumetric flask with 50mL of methanol, sonicated for 10 minutes, and then diluted to volume with methanol. The solution is filtered through a 0.45µm syringe filter.[5]

UV-Spectrophotometric Method for this compound in Bulk and Tablets

This method provides a simple and novel approach for the estimation of this compound.[10]

  • Instrumentation : A UV-Visible Spectrophotometer.

  • Solvent : Ethanol (B145695) and distilled water.[10]

  • Wavelength of Maximum Absorbance (λmax) : 269.7 nm.[10]

  • Standard Preparation : A standard stock solution is prepared by dissolving 100mg of this compound in ethanol and making up the volume to 100mL with the same solvent. Further dilutions are made with distilled water to obtain concentrations in the range of 9-50 µg/ml.[10]

  • Sample Preparation : Ten tablets are weighed and powdered. A quantity of powder equivalent to about 100mg of this compound is transferred to a 100mL standard flask, dissolved in a small amount of ethanol, and then the volume is made up to 100mL with ethanol to prepare the stock solution. Further dilutions are made with distilled water to achieve the desired concentration.[10]

Visualizations

The following diagrams illustrate the typical workflows and logical relationships involved in the inter-laboratory validation of an analytical method for this compound.

G Workflow for Inter-Laboratory Validation of an Analytical Method A Method Development & Single-Laboratory Validation B Preparation of Validation Protocol A->B C Selection of Participating Laboratories B->C D Distribution of Protocol, Samples, and Standards C->D E Analysis of Samples by Each Laboratory D->E F Data Collection and Submission E->F G Statistical Analysis of Data (e.g., ANOVA) F->G H Evaluation of Method Performance (Precision, Accuracy, etc.) G->H I Final Validation Report H->I

Caption: A flowchart illustrating the typical stages of an inter-laboratory validation study.

G Comparative Analysis of Analytical Methods for this compound A Analytical Requirement (e.g., QC, Research) B Available Analytical Methods A->B C HPLC B->C D UV-Spectrophotometry B->D E Performance Parameters C->E D->E F Linearity & Range E->F G Accuracy & Precision E->G H Specificity E->H I LOD & LOQ E->I J Robustness E->J L Cost & Complexity E->L K Method Selection F->K G->K H->K I->K J->K M Final Recommendation K->M L->K

Caption: Logical flow for selecting an analytical method based on performance criteria.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Cefuroxime Axetil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Cefuroxime (B34974) axetil, a second-generation cephalosporin (B10832234) antibiotic, requires specific handling and disposal procedures to mitigate risks to human health and prevent environmental contamination. Adherence to these protocols is not only a best practice but also a regulatory requirement.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the material safety data sheet (MSDS) for cefuroxime axetil. All personnel handling this compound must be trained on its hazards and the necessary safety precautions.[1]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to minimize exposure.[2] This includes:

  • Respiratory Protection: A NIOSH-approved respirator is necessary when handling the powder form or when engineering controls are insufficient.[2]

  • Eye and Face Protection: Chemical safety goggles that meet OSHA or European standards are required. A face shield should be used when there is a splash hazard.[2]

  • Hand Protection: Double nitrile gloves are recommended and should be changed frequently, especially if contaminated.[2]

  • Body Protection: A disposable, low-permeability laboratory coat with a solid front, long sleeves, and tight-fitting cuffs is required.[2]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.[2][3]

  • Waste Identification and Segregation:

    • This compound waste, including unused product, stock solutions, and contaminated labware (e.g., vials, pipettes, gloves), must be classified as hazardous chemical waste.[2]

    • This waste must be segregated from other laboratory waste streams to prevent accidental reactions and ensure proper disposal.[1] Incompatible materials, such as oxidizing agents, should be avoided.[3]

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical.[4]

    • The container must be in good condition, with a secure, leak-proof closure.[4]

    • Label the container clearly with "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the waste container in a designated, well-ventilated satellite accumulation area at or near the point of generation.[4]

    • Ensure the storage area has secondary containment to control any potential spills.[4]

  • Disposal:

    • Do not dispose of this compound down the drain. The U.S. Environmental Protection Agency (EPA) prohibits the sewering of hazardous waste pharmaceuticals.[5][6] This practice can lead to the contamination of water supplies and the development of antibiotic-resistant bacteria.[2][7]

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[8]

    • The primary recommended disposal methods for this compound are:

      • Incineration: In a licensed hazardous waste incinerator, often after being mixed with a suitable combustible material.[3]

      • Landfill: Burial in a landfill specifically licensed to accept chemical and pharmaceutical wastes.[3]

  • Empty Container Disposal:

    • Empty containers that held this compound may still present a chemical hazard.[3]

    • These containers should be decontaminated if possible. If not, they should be punctured to prevent reuse and disposed of as hazardous waste in an authorized landfill.[3]

Quantitative Safety Data

While specific disposal concentration limits are determined by local regulations and waste management facilities, the following occupational exposure data provides context for the compound's hazard level.

ParameterValueReference
Occupational Exposure Band (OEB)2[2]
Time-Weighted Average (TWA)100 µg/m³[2]
Acute Toxicity (Oral LD50, Rat)>10 g/kg[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_assessment Waste Assessment cluster_procedure Disposal Procedure start This compound Waste Generated is_contaminated Contaminated Material or Unused Product? start->is_contaminated is_empty Empty Container? start->is_empty is_contaminated->is_empty No segregate Segregate as Hazardous Waste is_contaminated->segregate Yes decontaminate Decontaminate Container is_empty->decontaminate Yes containerize Place in Labeled, Sealed Container segregate->containerize contact_ehs Contact EHS for Pickup containerize->contact_ehs end Proper Disposal Complete contact_ehs->end puncture Puncture to Prevent Reuse decontaminate->puncture dispose_container Dispose as Hazardous Waste puncture->dispose_container dispose_container->end

This compound Waste Disposal Workflow

Experimental Protocols and Degradation

Forced degradation studies have shown that this compound is susceptible to degradation under various conditions, particularly hydrolysis in alkaline environments.[9][10] This underscores the importance of proper disposal to prevent the uncontrolled release and degradation of the compound in the environment. While detailed experimental protocols for disposal are generally part of an institution's broader chemical hygiene plan, the principles of segregation, containment, and use of a licensed waste handler are universal. Researchers should always consult their internal safety manuals and EHS professionals for specific institutional procedures.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cefuroxime Axetil

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the protection of laboratory personnel and the integrity of research when working with active pharmaceutical ingredients such as cefuroxime (B34974) axetil. This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals. The following procedural steps and data are designed to ensure a safe laboratory environment.

Cefuroxime axetil is a cephalosporin (B10832234) antibiotic that may cause respiratory and skin sensitization.[1] Inhalation can lead to allergy or asthma-like symptoms, and repeated exposure may cause organ damage.[1] Therefore, adherence to strict safety protocols is mandatory.

Quantitative Occupational Exposure Data

To minimize exposure, a comprehensive personal protective equipment (PPE) strategy based on a thorough risk assessment of specific laboratory procedures is essential.[1] The following table summarizes key quantitative safety data for this compound.

Data PointValueReference
Occupational Exposure Band (OEB)2[1]
Time-Weighted Average (TWA)100 µg/m³[1]
Acute Toxicity (Oral LD50, Rat)>10 g/kg[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.[1]

Body PartRequired PPESpecifications and Best Practices
Respiratory RespiratorUse a NIOSH-approved respirator when engineering controls are insufficient to maintain exposure below established limits or when handling powders.[1]
Eyes/Face Safety Goggles & Face ShieldWear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[1] A face shield is required when there is a splash hazard.[1]
Hands Double Nitrile GlovesWear two pairs of powder-free nitrile gloves tested to EN 374. The outer glove should be removed and disposed of immediately after handling the compound. Change gloves at least every 30-60 minutes or immediately if contaminated.[1]
Body Laboratory CoatA disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[1]

Experimental Protocol: Safe Handling of this compound

Adherence to strict operational and disposal protocols is crucial for the safety of laboratory personnel and the environment.[1]

1. Engineering Controls:

  • All handling of this compound, especially in powder form, must occur in a well-ventilated area, preferably within a certified chemical fume hood.[1]

2. Procedural Controls:

  • Avoid all personal contact, including inhalation.[3]

  • Wear all required PPE as specified in the table above.

  • Do not break or crush tablets outside of a controlled environment.[4]

  • Avoid the generation of dust.[3][5]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4][6]

3. Storage:

  • Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[6]

  • Recommended long-term storage is at -20°C.[6]

4. First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Get medical advice if irritation develops.[6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical attention.[6]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6][7]

Disposal Plan

This compound and any contaminated materials are considered hazardous chemical waste and must be disposed of accordingly.[1][3]

  • Dispose of waste in accordance with all applicable local, state, and federal regulations.[3][6]

  • Do not allow the product to enter drains or waterways.[6]

  • Puncture and dispose of empty containers in a licensed landfill.[3]

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling Procedure cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE PrepWorkspace Prepare Ventilated Workspace (Fume Hood) SelectPPE->PrepWorkspace DonPPE Don All Required PPE PrepWorkspace->DonPPE HandleCompound Handle this compound (Avoid Dust Generation) DonPPE->HandleCompound WashHands Wash Hands Thoroughly HandleCompound->WashHands Spill Spill Occurs HandleCompound->Spill FirstAid Exposure Occurs HandleCompound->FirstAid DoffPPE Doff PPE Correctly WashHands->DoffPPE DisposeWaste Dispose of as Hazardous Waste DoffPPE->DisposeWaste CleanWorkspace Decontaminate Workspace DisposeWaste->CleanWorkspace Evacuate Evacuate Area Spill->Evacuate AdministerFirstAid Administer First Aid (Seek Medical Attention) FirstAid->AdministerFirstAid FollowSpillProtocol Follow Spill Protocol Evacuate->FollowSpillProtocol

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cefuroxime axetil
Reactant of Route 2
Reactant of Route 2
cefuroxime axetil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.